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PPG-2 PROPYL ETHER

Cat. No.: B1178083
CAS No.: 127303-87-1
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Description

PPG-2 PROPYL ETHER, also known as this compound, is a useful research compound. Its molecular formula is C31H38ClN3O14. The purity is usually 95%.
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Properties

CAS No.

127303-87-1

Molecular Formula

C31H38ClN3O14

Synonyms

PPG-2 PROPYL ETHER

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of PPG-2 Propyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of PPG-2 Propyl Ether, also known as Dipropylene Glycol Monopropyl Ether (DPGPE). This compound is a versatile solvent with applications in various industries, including cosmetics and coatings.[1][2] This document details the synthetic pathways, experimental protocols for characterization, and key physicochemical properties.

Introduction

This compound is a member of the propylene glycol ether family, characterized by the presence of two propylene glycol units and a propyl ether group.[3][4] Its chemical formula is C9H20O3, and its molecular weight is approximately 176.25 g/mol .[5][6] The synthesis of this compound typically results in a mixture of isomers.[1]

Synthesis of this compound

The primary industrial synthesis of this compound involves the base-catalyzed reaction of propanol with propylene oxide.[7][8] This process, known as propoxylation, is an anionic ring-opening polymerization.

Synthesis Pathway

The reaction proceeds through the nucleophilic attack of the propoxide ion on the less sterically hindered carbon of the propylene oxide ring. This process is repeated to add a second propylene oxide unit.

Synthesis_Pathway Propanol Propanol Intermediate Propylene Glycol Monopropyl Ether Propanol->Intermediate Propoxylation PropyleneOxide1 Propylene Oxide (1 eq) PropyleneOxide1->Intermediate Propoxylation PropyleneOxide2 Propylene Oxide (1 eq) Product This compound (Mixture of Isomers) PropyleneOxide2->Product Propoxylation Catalyst Base Catalyst (e.g., KOH) Catalyst->Intermediate Catalyst->Product Intermediate->Product Propoxylation

Caption: Synthesis of this compound.

Experimental Protocol: Base-Catalyzed Synthesis

Materials:

  • n-Propanol

  • Propylene Oxide

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Inert solvent (optional, e.g., toluene)

  • Neutralizing agent (e.g., acetic acid or phosphoric acid)

Procedure:

  • Catalyst Preparation: A solution of the base catalyst (e.g., 0.1-0.5% by weight of the final product) in n-propanol is prepared in a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

  • Reaction Initiation: The mixture is heated to the reaction temperature, typically between 100-150°C.

  • Propylene Oxide Addition: Propylene oxide is added dropwise to the reaction mixture while maintaining the temperature and pressure within a safe range. The molar ratio of propanol to propylene oxide is typically controlled to favor the formation of the di-propylene glycol ether.

  • Reaction Completion: After the addition of propylene oxide is complete, the reaction mixture is stirred at the reaction temperature for a specified period (e.g., 2-4 hours) to ensure complete conversion.

  • Neutralization: The reaction mixture is cooled, and the basic catalyst is neutralized with an appropriate acid.

  • Purification: The crude product is purified by vacuum distillation to remove unreacted starting materials, the catalyst salts, and lower and higher molecular weight by-products. The final product is a mixture of isomers.[1]

Quantitative Data (Estimated):

Parameter Value Reference
Typical Yield > 80% [9]

| Purity | ≥ 95% |[10] |

Characterization of this compound

The characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm its structure, purity, and isomer distribution.

Characterization Workflow

Characterization_Workflow Synthesis Synthesized This compound Purification Purification (Vacuum Distillation) Synthesis->Purification GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Purification->GCMS FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Purification->FTIR NMR Nuclear Magnetic Resonance Spectroscopy (NMR) Purification->NMR Purity Purity and Isomer Distribution Analysis GCMS->Purity Structure Structural Elucidation FTIR->Structure NMR->Structure

Caption: Characterization workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying the different isomers of this compound.[11][12]

Experimental Protocol:

  • Column: A capillary column with a polar stationary phase (e.g., a wax-type or a cyanopropylphenyl-based column) is typically used for the separation of glycol ether isomers.[11][13]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Injection: A small volume of the diluted sample is injected into the GC.

  • Temperature Program: A temperature gradient is applied to the column to achieve optimal separation of the isomers.

  • Detection: The separated components are detected by a mass spectrometer, which provides mass spectra for each isomer, aiding in their identification.

Expected Results: The chromatogram will show multiple peaks corresponding to the different isomers of this compound. The mass spectra will exhibit characteristic fragmentation patterns of propylene glycol ethers.[11]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • The sample is then analyzed using an FT-IR spectrometer.

Expected Spectral Features (based on analogous compounds): [14]

Wavenumber (cm⁻¹) Assignment
~3400 (broad) O-H stretching (from the terminal hydroxyl group)
2850-3000 C-H stretching (from alkyl groups)

| ~1100 | C-O-C stretching (from the ether linkages) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Expected ¹H NMR Chemical Shifts (Predicted):

  • ~0.9 ppm (triplet): Methyl protons of the propyl group (-CH₂-CH₂-CH₃ ).

  • ~1.1-1.2 ppm (doublets): Methyl protons of the propylene glycol units (-CH(CH₃ )-).

  • ~1.5-1.6 ppm (sextet): Methylene protons of the propyl group (-CH₂-CH₂ -CH₃).

  • ~3.3-3.7 ppm (multiplets): Methylene and methine protons adjacent to the ether and hydroxyl groups.

Expected ¹³C NMR Chemical Shifts (Predicted):

  • ~10 ppm: Methyl carbon of the propyl group.

  • ~17-18 ppm: Methyl carbons of the propylene glycol units.

  • ~23 ppm: Methylene carbon of the propyl group (-CH₂-CH₂ -CH₃).

  • ~65-80 ppm: Methylene and methine carbons attached to oxygen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C9H20O3[5]
Molecular Weight 176.25 g/mol [5]
Appearance Colorless liquid[1]
Boiling Point ~212-244 °C[1][6]
Flash Point ~94-100.7 °C[1][5][6]
Density ~0.92 g/mL at 25 °C
Refractive Index ~1.424 at 20 °C
Solubility in Water Moderately soluble[16]

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The primary synthetic route involves the base-catalyzed propoxylation of propanol. Characterization is effectively achieved through a combination of GC-MS for isomer separation and identification, FT-IR for functional group analysis, and NMR for detailed structural elucidation. The provided data and protocols serve as a valuable resource for researchers and professionals working with this versatile glycol ether.

References

An In-depth Technical Guide to the Physicochemical Properties of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-2 Propyl Ether, with the CAS number 29911-27-1, is a dipropylene glycol ether that serves as a versatile solvent and fragrance ingredient in various industries, including cosmetics and coatings.[1][2][3] Its chemical structure, characterized by two propylene glycol units with a propyl ether group, imparts a unique balance of hydrophilicity and hydrophobicity. This dual nature allows it to be an effective solvent for a wide range of substances and a valuable component in formulations requiring controlled evaporation and good coalescing properties.[4][5] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing a clear reference for its characteristics.

PropertyValueReference
CAS Number 29911-27-1[3]
Molecular Formula C₉H₂₀O₃[6]
Molecular Weight 176.256 g/mol [6]
Boiling Point 242-244 °C @ 760 mmHg (estimated)[6]
Density ~0.94 g/cm³[5]
Flash Point 100.7 °C (Tag Closed Cup) (estimated)[6]
Water Solubility 5.316 x 10⁴ mg/L @ 25 °C (estimated)[6]
logP (Octanol-Water Partition Coefficient) 0.796 (estimated)[6]
Vapor Pressure 0.006 mmHg @ 25 °C (estimated)[6]
Refractive Index 1.431 (estimated)[7]
Surface Tension 30.2 dyne/cm (estimated)[7]

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of n-propanol with propylene oxide.[4][8] This process, known as propoxylation, involves the ring-opening addition of propylene oxide to the alcohol. The reaction is generally catalyzed by a base, such as sodium hydroxide or potassium hydroxide, or an acid. The stoichiometry of the reactants is controlled to favor the addition of two propylene oxide units to the propanol molecule.

A generalized workflow for the synthesis is depicted below:

G Synthesis Workflow for this compound Reactants n-Propanol + Propylene Oxide ReactionVessel Reaction Vessel (Controlled Temperature and Pressure) Reactants->ReactionVessel Catalyst Base Catalyst (e.g., KOH) Catalyst->ReactionVessel Purification Purification (e.g., Distillation) ReactionVessel->Purification Product This compound Purification->Product

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols for Physicochemical Property Determination

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below. These protocols are based on standard laboratory practices for similar chemical substances.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[7]

G Boiling Point Determination Workflow (Thiele Tube) cluster_prep Sample Preparation cluster_measurement Measurement SamplePrep Place sample in a small test tube CapillaryTube Insert an inverted capillary tube SamplePrep->CapillaryTube Attach Attach tube to a thermometer CapillaryTube->Attach ThieleTube Immerse assembly in a Thiele tube filled with oil Attach->ThieleTube Heat Gently heat the side arm of the Thiele tube ThieleTube->Heat Observe Observe for a rapid stream of bubbles from the capillary tube Heat->Observe Cool Remove heat and allow to cool Observe->Cool Record Record the temperature when the liquid enters the capillary tube Cool->Record

Caption: Workflow for determining boiling point using the Thiele tube method.

Density Measurement (Pycnometer Method)

The density of a liquid is its mass per unit volume. A pycnometer, a flask with a specific volume, is commonly used for precise density measurements of liquids.[9][10]

G Density Determination Workflow (Pycnometer) cluster_steps Procedure WeighEmpty 1. Weigh a clean, dry pycnometer (m1) FillSample 2. Fill the pycnometer with the sample liquid WeighEmpty->FillSample WeighFull 3. Weigh the filled pycnometer (m2) FillSample->WeighFull DetermineVolume 4. Determine the volume of the pycnometer (V) using a reference liquid (e.g., water) WeighFull->DetermineVolume Calculate 5. Calculate Density: ρ = (m2 - m1) / V DetermineVolume->Calculate

Caption: Workflow for determining liquid density using a pycnometer.

Viscosity Measurement (Ubbelohde Viscometer)

Viscosity is a measure of a fluid's resistance to flow. For liquids like this compound, a capillary viscometer, such as the Ubbelohde type, provides accurate measurements.[11][12]

G Viscosity Determination Workflow (Ubbelohde Viscometer) cluster_procedure Measurement Process FillViscometer Introduce a known volume of the sample into the viscometer Equilibrate Place the viscometer in a constant temperature bath until thermal equilibrium is reached FillViscometer->Equilibrate DrawLiquid Draw the liquid up through the capillary tube above the upper timing mark Equilibrate->DrawLiquid MeasureTime Measure the time (t) it takes for the liquid to flow between the upper and lower timing marks DrawLiquid->MeasureTime CalculateViscosity Calculate Kinematic Viscosity (ν = C * t) and Dynamic Viscosity (η = ν * ρ) MeasureTime->CalculateViscosity

Caption: Workflow for determining viscosity using an Ubbelohde viscometer.

Conclusion

This compound possesses a set of physicochemical properties that make it a highly effective and versatile solvent for a variety of applications. Its high boiling point, moderate density, and good water solubility, combined with its ability to dissolve a range of organic materials, are key to its performance. The experimental protocols detailed in this guide provide a framework for the accurate and reproducible determination of its fundamental properties, which is essential for quality control, formulation development, and scientific research. As with any chemical, appropriate safety precautions should be taken when handling and performing experiments with this compound.

References

An In-depth Technical Guide to PPG-2 Propyl Ether: Molecular Structure and Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of PPG-2 Propyl Ether, a versatile solvent with applications across various industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, isomeric forms, physicochemical properties, and synthesis.

Molecular Structure and Isomerism

This compound, commercially known as Dipropylene Glycol n-Propyl Ether (DPnP), is a member of the propylene glycol ether family.[1] Its chemical nomenclature is poly[oxy(methyl-1,2-ethanediyl)], .alpha.-propyl-.omega.-hydroxy-, with an average of two propylene oxide units.[2] The generalized chemical structure can be represented as CH₃CH₂CH₂O[CH₂CH(CH₃)O]₂H.[3]

The production of this compound involves the reaction of n-propanol with two equivalents of propylene oxide. This process, known as propoxylation, results in a mixture of isomers. The regioselectivity of the propylene oxide ring-opening (at the primary or secondary carbon) leads to the formation of different structural isomers. Commercial this compound is predominantly composed of the alpha-isomer, where the terminal hydroxyl group is on a secondary carbon, often comprising over 95% of the mixture.[1]

The primary isomers present in a typical this compound product are detailed below:

  • 1-(1-propoxypropan-2-yloxy)propan-2-ol (Major Isomer): This is the principal component, resulting from the head-to-tail addition of propylene oxide units.

  • 1-(2-propoxy-1-methylethoxy)propan-2-ol

  • 2-(2-propoxypropoxy)propan-1-ol

  • 2-(1-propoxypropan-2-yloxy)propan-1-ol

The CAS number for this isomeric mixture is 29911-27-1.[2]

Below is a DOT script generating a diagram of the primary isomer of this compound.

molecular_structure cluster_propyl cluster_po1 cluster_po2 p1 CH₃ p2 CH₂ p1->p2 p3 CH₂ p2->p3 o1 O p3->o1 p4 CH o1->p4 p5 CH₂ p4->p5 p6 CH₃ p4->p6 o2 O p5->o2 p7 CH₂ o2->p7 p8 CH p7->p8 p9 OH p8->p9 p10 CH₃ p8->p10

Caption: Molecular structure of the primary isomer of this compound.

The following diagram illustrates the potential isomeric structures arising from the propoxylation of n-propanol.

isomers Isomers of this compound cluster_isomers Possible Isomeric Structures n-Propanol n-Propanol This compound (Isomer Mixture) This compound (Isomer Mixture) n-Propanol->this compound (Isomer Mixture) Propylene Oxide (PO) Propylene Oxide (PO) Propylene Oxide (PO)->this compound (Isomer Mixture) Isomer 1 1-(1-propoxypropan-2-yloxy)propan-2-ol This compound (Isomer Mixture)->Isomer 1 Isomer 2 1-(2-propoxy-1-methylethoxy)propan-2-ol This compound (Isomer Mixture)->Isomer 2 Isomer 3 2-(2-propoxypropoxy)propan-1-ol This compound (Isomer Mixture)->Isomer 3 Isomer 4 2-(1-propoxypropan-2-yloxy)propan-1-ol This compound (Isomer Mixture)->Isomer 4

Caption: Isomeric diversity of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of commercial-grade this compound (Dipropylene Glycol n-Propyl Ether).

PropertyValueReference
Molecular Formula C₉H₂₀O₃[3]
Molecular Weight 176.3 g/mol [4]
Appearance Colorless liquid[3][4]
Boiling Point 212 °C (at 760 mmHg)[4][5]
Freezing Point -85 °C[4]
Flash Point (Closed Cup) 94 °C[4]
Density (at 20°C) 0.921 kg/L [4]
Vapor Pressure (at 20°C) 0.1 mmHg[4]
Solubility in Water (at 20°C) 15 wt%[4]
Viscosity (at 25°C) 11.4 cP[4]
Surface Tension (at 25°C) 27.8 mN/m[4]

Experimental Protocols

The synthesis of this compound is achieved through the base-catalyzed ring-opening polymerization of propylene oxide with n-propanol serving as the initiator.[6][7] A general laboratory-scale protocol is outlined below.

Materials:

  • n-Propanol

  • Propylene Oxide

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (catalyst)

  • Nitrogen gas supply

  • Reaction vessel equipped with a stirrer, thermometer, condenser, and addition funnel.

Procedure:

  • Catalyst Dissolution: Charge the reaction vessel with n-propanol and the basic catalyst (e.g., KOH). Heat the mixture gently under a nitrogen atmosphere with stirring until the catalyst is completely dissolved.

  • Initiation: Cool the mixture to the desired reaction temperature (typically between 100-150°C).

  • Propoxylation: Slowly add propylene oxide to the reaction mixture through the addition funnel. The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.

  • Digestion: After the addition of propylene oxide is complete, maintain the reaction mixture at the same temperature for a period to ensure complete reaction.

  • Neutralization and Purification: Cool the reaction mixture and neutralize the basic catalyst with an acid (e.g., sulfuric or phosphoric acid). The resulting salt can be removed by filtration. The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and low molecular weight oligomers.

The following diagram illustrates the general workflow for the synthesis of this compound.

synthesis_workflow Synthesis Workflow of this compound Start Start Catalyst_Dissolution Dissolve Catalyst in n-Propanol Start->Catalyst_Dissolution End End Initiation Heat to Reaction Temperature Catalyst_Dissolution->Initiation Propoxylation Slowly Add Propylene Oxide Initiation->Propoxylation Digestion Maintain Temperature for Complete Reaction Propoxylation->Digestion Neutralization Cool and Neutralize with Acid Digestion->Neutralization Purification Filter and Purify by Distillation Neutralization->Purification Purification->End

Caption: General workflow for the synthesis of this compound.

Standard analytical techniques can be employed to characterize the synthesized this compound:

  • Fourier Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups such as hydroxyl (-OH), ether (C-O-C), and alkyl (C-H) groups.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the different isomers present in the product mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure and confirm the isomeric composition.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the polymer.

Biological Activity and Signaling Pathways

Based on the available scientific literature, this compound is primarily utilized as a solvent in industrial applications and as a fragrance ingredient and solvent in cosmetic formulations.[8][9] There is currently no evidence to suggest its involvement in specific biological signaling pathways. Toxicological studies have focused on its potential for irritation and acute toxicity, rather than its interaction with cellular signaling cascades.[2]

Conclusion

This compound is a complex mixture of isomers with the formal chemical name poly[oxy(methyl-1,2-ethanediyl)], .alpha.-propyl-.omega.-hydroxy-. Its synthesis via the propoxylation of n-propanol is a well-established industrial process. The physicochemical properties of the commercial product, Dipropylene Glycol n-Propyl Ether, make it a versatile solvent for a range of applications. Further research into the specific biological effects of the individual isomers could provide a more detailed understanding of its toxicological profile.

References

spectroscopic analysis of PPG-2 PROPYL ETHER (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of PPG-2 Propyl Ether. It covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Chemical Structure and Properties

This compound, also known as dipropylene glycol n-propyl ether, is a member of the propylene glycol ether family.[1] Its chemical structure consists of two propylene glycol units with a propyl ether linkage. The presence of both ether and alcohol functional groups gives it distinct chemical properties.[1]

Chemical Structure:

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to PPG-2 Propyl Ether (CAS No. 127303-87-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PPG-2 Propyl Ether, a versatile solvent with applications across various industries, including potential uses in pharmaceutical formulations. This document details its chemical identity, physicochemical properties, synthesis, toxicological data, and relevant experimental methodologies.

Chemical Identity and Nomenclature

This compound, also known as Dipropylene Glycol n-Propyl Ether (DPnP), is a member of the propylene glycol ether family. The nomenclature "PPG-2" signifies that the structure contains two repeating propylene glycol units. It is important to note that the CAS number 127303-87-1 is often used interchangeably with CAS No. 29911-27-1 . For the purpose of this guide, both numbers refer to the same substance, which is commercially available as a mixture of isomers, with the alpha-isomer being predominant.[1][2]

Synonyms:

  • Dipropylene Glycol n-Propyl Ether

  • DPnP

  • 1-(1-propoxypropan-2-yloxy)propan-2-ol

Physicochemical Properties

The physical and chemical characteristics of this compound make it a valuable solvent in a variety of applications. Its moderate evaporation rate and good water solubility are key performance advantages.[1]

PropertyValueReference
Molecular Formula C₉H₂₀O₃[3]
Molecular Weight 176.25 g/mol [3]
Appearance Colorless liquid[4]
Boiling Point 212 °C (lit.)[5]
Flash Point 94 °C (201 °F)[4]
Density 0.921 g/mL at 20 °C[4]
Viscosity 11.4 cP at 25 °C[4]
Vapor Pressure 0.1 mmHg at 20 °C[4]
Water Solubility 15 wt% at 20 °C[4][5]
Refractive Index n20/D 1.424 (lit.)[6]

Synthesis and Manufacturing

The industrial synthesis of this compound typically involves the reaction of propylene oxide with n-propanol. This process can be catalyzed by a strong base. A generalized workflow for the synthesis is outlined below.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Reaction and Purification cluster_products Products Propanol Propanol Reactor Reactor Propanol->Reactor Propylene_Oxide Propylene_Oxide Propylene_Oxide->Reactor Catalyst Catalyst Catalyst->Reactor Distillation_Column_1 Distillation_Column_1 Reactor->Distillation_Column_1 Crude Product Distillation_Column_2 Distillation_Column_2 Distillation_Column_1->Distillation_Column_2 Purified Ether Byproducts Byproducts Distillation_Column_1->Byproducts Low Boilers PPG-2_Propyl_Ether PPG-2_Propyl_Ether Distillation_Column_2->PPG-2_Propyl_Ether Final Product Distillation_Column_2->Byproducts High Boilers

A generalized workflow for the synthesis of this compound.

Applications

This compound is primarily utilized as a solvent in a wide range of industrial and commercial products due to its excellent solvency for many resins and polymers.[1]

  • Paints and Coatings: It serves as a coalescing agent in water-borne latex coatings and as a solvent in solvent-based coatings.[3]

  • Printing Inks: Its slow evaporation rate is advantageous in printing processes.

  • Cleaners and Adhesives: It is a component in various cleaning formulations and adhesives.

  • Cosmetics: In cosmetic and personal care products, it functions as a solvent and fragrance ingredient.[7][8]

Potential in Drug Development

In the context of drug development, this compound's properties make it a candidate for use as a solvent or co-solvent in topical and transdermal drug delivery systems. Its ability to dissolve a range of active pharmaceutical ingredients (APIs) and its potential to act as a permeation enhancer are of particular interest.[9][10] Glycol ethers, in general, are explored in pharmaceutical formulations to improve the solubility and skin penetration of drugs.

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies. It is generally considered to have low to moderate acute toxicity.

Study TypeSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral1620 µL/kg
Acute Dermal Toxicity (LD50) RabbitDermal5660 µL/kg
Experimental Protocols

The toxicological data presented are typically generated following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).

5.1.1. Acute Oral Toxicity (Based on OECD Guideline 423)

The Acute Toxic Class Method is a stepwise procedure using a small number of animals.

  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing.

  • Dose Administration: The test substance is administered orally via gavage at one of the fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the dose for the next group of animals, allowing for classification of the substance's toxicity.[1][11][12]

5.1.2. Acute Dermal Toxicity (Based on OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity when applied to the skin.

  • Animal Selection: Young adult rabbits are typically used.

  • Skin Preparation: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk.

  • Application: The test substance is applied uniformly over an area of at least 10% of the body surface area and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observation: Animals are observed for signs of toxicity and skin reactions at the site of application. The observation period is typically 14 days.[13][14]

Biological Interactions

Currently, there is no scientific evidence to suggest that this compound is directly involved in specific biological signaling pathways. Its primary biological interaction is related to its solvent properties and its potential to influence the absorption of other substances, particularly through the skin. It is not known to be genotoxic or a reproductive toxicant.[8]

Analytical Methodology

The identification and quantification of this compound in various matrices are typically performed using chromatographic techniques.

Analytical Workflow (GC-MS)

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample_Collection Extraction Extraction Sample_Collection->Extraction Dilution Dilution Extraction->Dilution GC_MS_Injection GC_MS_Injection Dilution->GC_MS_Injection Chromatographic_Separation Chromatographic_Separation GC_MS_Injection->Chromatographic_Separation Mass_Spectrometry_Detection Mass_Spectrometry_Detection Chromatographic_Separation->Mass_Spectrometry_Detection Data_Acquisition Data_Acquisition Mass_Spectrometry_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

References

An In-Depth Technical Guide on the Solubility Parameters of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to PPG-2 Propyl Ether

This compound, identified by the CAS number 29911-27-1, is a colorless liquid belonging to the family of propylene glycol ethers.[1][4] These ethers are known for their dual hydrophilic and lipophilic nature, making them effective solvents for a wide array of substances.[5] Structurally, this compound consists of two propylene glycol units with a propyl ether group.[4] This composition imparts properties such as complete water solubility and a moderate evaporation rate, rendering it suitable for use in both aqueous and solvent-based systems.[4]

In the realm of drug development, understanding the solubility of an excipient like this compound is paramount for formulation design, ensuring drug stability, and optimizing bioavailability. Solubility parameters serve as a critical tool in predicting the compatibility of the solvent with active pharmaceutical ingredients (APIs) and other formulation components.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of its behavior as a solvent.

PropertyValueReference
CAS Number 29911-27-1[1]
Molecular Formula C₉H₂₀O₃[4]
Molecular Weight 176.25 g/mol [6]
Appearance Colorless liquid[4]
Boiling Point 242.00 to 244.00 °C @ 760.00 mm Hg (est)[6]
Flash Point 213.00 °F (100.70 °C) (est)[6]
Vapor Pressure 0.006000 mmHg @ 25.00 °C (est)[6]
logP (o/w) 0.796 (est)[6]
Water Solubility 5.316e+004 mg/L @ 25 °C (est)[6]

Theoretical Framework of Solubility Parameters

Solubility parameters are numerical values that indicate the relative solvency behavior of a specific substance. They are derived from the cohesive energy density, which is the energy required to separate the molecules of a substance from each other. The two most common types of solubility parameters are the Hildebrand and Hansen parameters.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density. It provides a single value to predict the miscibility of nonpolar and slightly polar solvents. The principle of "like dissolves like" suggests that substances with similar Hildebrand solubility parameters are likely to be miscible.

Hansen Solubility Parameters (HSP)

Hansen solubility parameters offer a more nuanced approach by dividing the total cohesive energy into three components:

  • δD (Dispersion): Energy from dispersion forces between molecules.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

These three parameters can be visualized as coordinates in a three-dimensional "Hansen space."[7] A given solute will have a sphere of solubility in this space, and any solvent that falls within this sphere is likely to dissolve the solute.

Determination of Solubility Parameters for Polypropylene Glycols

While specific data for this compound is limited, studies on related polypropylene glycols (PPGs) provide insight into the methodologies for determining their solubility parameters.

Experimental Protocol: Swelling Experiments for Cross-Linked PPGs

One common method for determining the solubility parameter of a polymer is through swelling experiments with a series of solvents with known solubility parameters.[8]

Methodology:

  • Synthesis of Cross-Linked Polymer: A cross-linked version of the polymer of interest (in this case, a PPG) is synthesized.

  • Solvent Immersion: Samples of the cross-linked polymer are immersed in a range of solvents with varying solubility parameters.

  • Swelling Ratio Measurement: The degree of swelling for the polymer in each solvent is measured. The maximum swelling is expected in the solvent with a solubility parameter that most closely matches that of the polymer.

  • Data Analysis: By plotting the swelling ratio against the solubility parameter of the solvents, the solubility parameter of the polymer can be determined from the peak of the curve.

Research on cross-linked PPG-400 and PPG-2000 has utilized this method to determine their solubility parameters, yielding values of 9.56 (cal cm⁻³)¹/² and 8.95 (cal cm⁻³)¹/², respectively.[8]

Logical Workflow for Solubility Parameter Determination

The process of determining and applying solubility parameters in a research or drug development context can be visualized as a logical workflow.

G cluster_determination Determination of Solubility Parameters cluster_application Application in Formulation A Select Compound (e.g., this compound) B Choose Method (e.g., Swelling, IGC, Calculation) A->B C Perform Experiments or Calculations B->C D Analyze Data & Determine δD, δP, δH C->D G Predict Miscibility & Compatibility using HSP D->G E Select API and other Excipients F Obtain/Determine HSP of all Components E->F F->G H Formulation Design & Optimization G->H

Caption: Workflow for determining and applying solubility parameters in formulation development.

Conclusion

While specific, experimentally verified Hansen and Hildebrand solubility parameters for this compound are not widely published, this guide provides the necessary theoretical and practical framework for researchers and drug development professionals. The physicochemical properties of this compound, combined with an understanding of how solubility parameters are determined for related polypropylene glycols, offer a strong foundation for its application in formulation science. Future experimental work to determine the precise Hansen Solubility Parameters of this compound would be highly valuable for enhancing its utility in pharmaceutical and other scientific applications.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the thermal stability and degradation profile of PPG-2 Propyl Ether is limited in publicly available literature. This guide synthesizes available information on closely related analogs, primarily Dipropylene Glycol Propyl Ether (DPGPE), and the degradation of its constituent monomer, propylene glycol, to provide a representative profile. The presented data should be considered as an estimation for this compound and experimental verification is recommended.

Introduction

This compound, a dipropylene glycol mono-propyl ether, is a versatile solvent and coupling agent utilized in a variety of industrial and commercial applications, including cosmetics and cleaning products. For its application in drug development and formulation, a thorough understanding of its thermal stability and degradation profile is paramount to ensure product safety, efficacy, and shelf-life. This technical guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from its close structural analogs.

Thermal Stability

The thermal stability of a material is its ability to resist decomposition at elevated temperatures. This is a critical parameter for determining safe processing and storage conditions.

Based on data for the closely related compound, Dipropylene Glycol Propyl Ether, the onset of thermal decomposition for this compound is anticipated to be above 250°C. Below this temperature, the compound is expected to be thermally stable.

The auto-ignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external source of ignition. For Dipropylene Glycol Propyl Ether, the auto-ignition temperature has been reported as 205°C. It is crucial to note that the auto-ignition temperature can be influenced by various factors, including pressure and the presence of catalysts.

Due to the absence of specific Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data for this compound, the following table summarizes expected thermal properties based on information available for its analogs.

ParameterValue (Estimated)Analytical TechniqueNotes
Onset of Decomposition (Tonset) > 250 °CTGABased on data for Dipropylene Glycol Propyl Ether. This represents the temperature at which significant mass loss begins.
Auto-ignition Temperature 205 °C-Based on data for Dipropylene Glycol Propyl Ether. This is the temperature of spontaneous ignition.
Boiling Point ~212 °C-The boiling point of Dipropylene Glycol Propyl Ether is a relevant physical parameter, as volatilization will precede decomposition under atmospheric pressure.

Degradation Profile

Upon exposure to temperatures exceeding its thermal stability limit, this compound will undergo decomposition, breaking down into smaller, potentially hazardous, chemical species.

Prolonged heating or combustion of this compound is expected to release common products of organic material decomposition. Based on information for Dipropylene Glycol Propyl Ether and the thermal degradation of propylene glycol, the anticipated primary decomposition products include:

  • Carbon Monoxide (CO)

  • Carbon Dioxide (CO2)

  • Propionaldehyde

The thermal degradation of the polypropylene glycol chain can lead to the formation of various other volatile organic compounds. Studies on the pyrolysis of propylene glycol, a fundamental unit of this compound, have identified the following potential degradation products:

  • Formaldehyde

  • Acetaldehyde

  • Acrolein

  • Propylene oxide

The formation of these products is dependent on factors such as temperature, oxygen availability, and the presence of any impurities or catalysts.

Experimental Protocols

To definitively determine the thermal stability and degradation profile of this compound, a series of analytical tests should be conducted. The following are detailed methodologies for key experiments.

Objective: To determine the temperatures at which this compound degrades and to quantify its mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or air at a constant flow rate (e.g., 20-50 mL/min) to control the oxidative environment.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition (Tonset), the peak degradation temperature(s) from the derivative thermogravimetric (DTG) curve, and the percentage of mass loss at different temperature intervals.

Objective: To determine the thermal transitions of this compound, such as the glass transition temperature (Tg) and to observe any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 5-10 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: A purge of inert gas (e.g., nitrogen) is maintained over the sample and reference pans.

    • Temperature Program: The sample is subjected to a controlled temperature program, which may include heating, cooling, and isothermal segments. A typical heating rate is 10°C/min.

  • Data Analysis: The heat flow to or from the sample relative to the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the glass transition, melting point (if applicable), and any exothermic peaks that may indicate decomposition.

Objective: To identify the specific chemical compounds produced during the thermal decomposition of this compound.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer system.

  • Sample Preparation: A small, accurately weighed amount of this compound is placed in a pyrolysis sample holder.

  • Experimental Conditions:

    • Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere (e.g., helium).

    • GC Separation: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

    • MS Detection: The separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparing them to a spectral library.

  • Data Analysis: The chromatogram reveals the number and relative abundance of the decomposition products, while the mass spectra provide their identification.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_profile Final Profile sample This compound Sample tga Thermogravimetric Analysis (TGA) sample->tga Mass vs. Temp dsc Differential Scanning Calorimetry (DSC) sample->dsc Heat Flow vs. Temp py_gcms Pyrolysis-GC-MS sample->py_gcms Decomposition stability_data Thermal Stability Data (Tonset, Mass Loss) tga->stability_data transition_data Thermal Transitions (Tg, Exotherms) dsc->transition_data degradation_products Degradation Products (Chemical Identification) py_gcms->degradation_products final_profile Comprehensive Thermal and Degradation Profile stability_data->final_profile transition_data->final_profile degradation_products->final_profile

Experimental workflow for thermal analysis.

degradation_pathway cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition (from Polypropylene Glycol chain) ppg2 This compound co Carbon Monoxide (CO) ppg2->co High Temperature (>250°C) co2 Carbon Dioxide (CO2) ppg2->co2 High Temperature (>250°C) propionaldehyde Propionaldehyde ppg2->propionaldehyde High Temperature (>250°C) formaldehyde Formaldehyde ppg2->formaldehyde Chain Scission acetaldehyde Acetaldehyde ppg2->acetaldehyde Chain Scission acrolein Acrolein ppg2->acrolein Chain Scission propylene_oxide Propylene Oxide ppg2->propylene_oxide Chain Scission

An In-depth Technical Guide on the Environmental Fate and Biodegradability of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information on the environmental fate and biodegradability of PPG-2 Propyl Ether (CAS No. 29911-27-1). A comprehensive search has revealed significant gaps in publicly accessible, quantitative data for this specific substance. Therefore, this guide also draws upon information from structurally similar propylene glycol ethers to provide a general assessment of its likely environmental behavior.

Executive Summary

This compound, also known as di(propylene glycol) propyl ether, belongs to the family of propylene glycol ethers (PGEs). These substances are widely used as solvents and coalescing agents in a variety of industrial and consumer products. While specific experimental data on the environmental fate of this compound is limited, its chemical structure and the behavior of analogous PGEs suggest it is likely to be water-soluble and exhibit low potential for bioaccumulation. Propylene glycol ethers, as a class, are generally considered to be biodegradable. This guide provides an overview of the anticipated environmental distribution and persistence of this compound, details a standard protocol for assessing ready biodegradability, and highlights the current data gaps.

Environmental Fate of this compound

The environmental fate of a chemical is governed by its transport, distribution, and transformation in the environment. For this compound, a complete picture is not available; however, its key physical and chemical properties can be used to predict its behavior.

Data Presentation

Due to the lack of specific experimental data for this compound, the following table includes a mix of available data for the substance and qualitative assessments based on related compounds.

Environmental Fate Endpoint Quantitative Data for this compound Qualitative Assessment & Remarks Data Source
Biodegradability Data not publicly available.Expected to be at least "inherently biodegradable" based on data for other propylene glycol ethers. For example, dipropylene glycol was found to be readily biodegradable (82% in 28 days) in an OECD 301F test.General industry knowledge for PGEs.
Hydrolysis Data not publicly available.The ether linkage is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9).General chemical principles.
Photolysis Data not publicly available.Not expected to be a significant degradation pathway as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.General chemical principles.
Soil Adsorption/Mobility Data not publicly available.Due to its likely high water solubility, it is expected to have low adsorption to soil and be highly mobile.Inferred from properties of similar PGEs.
Bioaccumulation Data not publicly available.The potential for bioaccumulation is expected to be low due to its likely high water solubility and low octanol-water partition coefficient (log Kow).Inferred from properties of similar PGEs.
Predicted Environmental Distribution

The following diagram illustrates the likely environmental pathways for this compound based on its expected properties.

cluster_degradation Degradation Pathways This compound Release This compound Release Atmosphere Atmosphere This compound Release->Atmosphere Volatilization Water Water This compound Release->Water Direct Release Soil Soil This compound Release->Soil Spills/Leaks Atmosphere->Water Wet/Dry Deposition Atmosphere->Soil Wet/Dry Deposition Water->Atmosphere Volatilization (Low) Sediment Sediment Water->Sediment Sorption (Low) Biota Biota Water->Biota Uptake (Low) Biodegradation (Water/Soil) Biodegradation (Water/Soil) Water->Biodegradation (Water/Soil) Soil->Water Leaching Soil->Biota Uptake Soil->Biodegradation (Water/Soil)

Predicted Environmental Fate of this compound.

Biodegradability

Biodegradation is a key process for the removal of organic chemicals from the environment. While specific biodegradability data for this compound is not publicly available, the standard test for "ready biodegradability" is the OECD 301 series.

Experimental Protocols: OECD 301F Manometric Respirometry Test

This test evaluates the ready biodegradability of a substance by measuring the oxygen consumed by microorganisms over a 28-day period.

Objective: To determine if a substance is readily biodegradable under aerobic conditions.

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is incubated in a closed flask. The consumption of oxygen is measured over 28 days and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Methodology:

  • Test Substance Preparation: The test substance is added to a mineral medium to achieve a concentration that will yield a theoretical oxygen demand of 50-100 mg/L.

  • Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant. It is prepared to a specific concentration of microorganisms.

  • Test Setup: The test mixture (mineral medium, test substance, and inoculum) is placed in a sealed respirometer flask. A carbon dioxide absorbent (e.g., potassium hydroxide) is placed in a separate compartment within the flask.

  • Controls:

    • Blank Control: Contains inoculum and mineral medium only, to measure the background respiration of the microorganisms.

    • Reference Control: Contains a readily biodegradable substance (e.g., sodium benzoate) to verify the viability of the inoculum.

    • Toxicity Control: Contains the test substance and the reference substance to assess if the test substance is inhibitory to the microorganisms.

  • Incubation: The flasks are incubated at a constant temperature (typically 20 ± 1°C) in the dark with continuous stirring for 28 days.

  • Measurement: The oxygen consumption is measured by a pressure sensor (manometer) that detects the pressure drop resulting from oxygen uptake.

  • Data Analysis: The amount of oxygen consumed in the test flasks is corrected for the oxygen consumed in the blank control. The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed (mg/L) / ThOD (mg/L)) x 100

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical OECD 301F biodegradability test.

cluster_prep Preparation Phase cluster_setup Test Setup Phase cluster_incubation Incubation & Measurement Phase cluster_analysis Data Analysis Phase Prepare Mineral Medium Prepare Mineral Medium Assemble Respirometer Flasks Assemble Respirometer Flasks Prepare Mineral Medium->Assemble Respirometer Flasks Prepare Inoculum Prepare Inoculum Prepare Inoculum->Assemble Respirometer Flasks Prepare Test Substance Solution Prepare Test Substance Solution Prepare Test Substance Solution->Assemble Respirometer Flasks Add CO2 Absorbent Add CO2 Absorbent Assemble Respirometer Flasks->Add CO2 Absorbent Add Test Mixtures Add Test Mixtures Add CO2 Absorbent->Add Test Mixtures Incubate at 20°C for 28 days Incubate at 20°C for 28 days Add Test Mixtures->Incubate at 20°C for 28 days Continuously Stir Continuously Stir Incubate at 20°C for 28 days->Continuously Stir Monitor Oxygen Consumption Monitor Oxygen Consumption Continuously Stir->Monitor Oxygen Consumption Correct for Blank Respiration Correct for Blank Respiration Monitor Oxygen Consumption->Correct for Blank Respiration Calculate % Biodegradation Calculate % Biodegradation Correct for Blank Respiration->Calculate % Biodegradation Assess against Pass Criteria Assess against Pass Criteria Calculate % Biodegradation->Assess against Pass Criteria

Workflow for OECD 301F Manometric Respirometry Test.

Conclusion and Data Gaps

Based on the properties of structurally similar propylene glycol ethers, this compound is expected to have a low potential for bioaccumulation and to be mobile in soil. Its primary environmental degradation pathway is anticipated to be biodegradation. However, there is a significant lack of publicly available, quantitative experimental data to confirm these predictions for this compound specifically. Further testing according to standardized guidelines, such as the OECD 301 series for biodegradability, would be necessary to definitively characterize its environmental fate. Researchers and drug development professionals are advised to consider this lack of data in their risk assessments and to consult manufacturer-specific safety data sheets for any available proprietary information.

The Lynchpin of Formulation: A Technical Guide to the Solvent Action of PPG Ethers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Poly(propylene glycol) ethers, or PPG ethers, are a versatile class of solvents utilized across a wide array of industries, from coatings and cleaners to pharmaceuticals and electronics. Their unique molecular structure, characterized by a repeating propylene oxide backbone and terminal ether linkages, imparts a desirable balance of hydrophobic and hydrophilic properties. This amphiphilic nature is the cornerstone of their efficacy as solvents, enabling them to solubilize a broad spectrum of solutes and act as powerful coupling agents in complex formulations. This in-depth technical guide elucidates the fundamental mechanisms governing the solvent action of PPG ethers, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their molecular interactions, quantitative properties, and the experimental methodologies used for their characterization.

The Molecular Basis of Solvation

The solvent power of PPG ethers stems from their ability to engage in a variety of intermolecular interactions with solute molecules. The polypropylene glycol chain, with its hydrocarbon character, readily interacts with non-polar molecules through van der Waals forces. Conversely, the ether oxygen atoms, with their lone pairs of electrons, can act as hydrogen bond acceptors, facilitating the dissolution of polar molecules, including water.[1][2] The presence of the methyl group on the propylene oxide unit also plays a crucial role, influencing the polymer's conformation and inhibiting excessive hydrogen bonding with water, which contributes to the self-aggregation of PPG ethers and their phase behavior in aqueous systems.[1]

This dual character allows PPG ethers to effectively bridge the gap between immiscible phases, acting as coupling agents that promote the formation of stable, homogenous mixtures.[2] Molecular dynamics simulations have provided significant insights into these interactions, demonstrating the segregation of PPG ethers and water at higher concentrations and temperatures, a phenomenon driven by the less favorable PPG-water interactions compared to water-water and PEG-water interactions.[1][3][4]

Quantitative Solvent Characteristics

The selection of an appropriate solvent is a critical step in formulation development. Quantitative parameters provide a framework for comparing the solvent properties of different PPG ethers and predicting their compatibility with various solutes.

Physicochemical Properties

The physical and chemical properties of PPG ethers, such as boiling point, viscosity, and flash point, are crucial for their handling, safety, and performance in specific applications. These properties are influenced by the molecular weight and the nature of the alkyl end-group.

PropertyPropylene Glycol Methyl Ether (PM)Dipropylene Glycol Methyl Ether (DPM)Tripropylene Glycol Methyl Ether (TPM)Propylene Glycol n-Propyl Ether (PnP)
CAS Number 107-98-234590-94-825498-49-11569-01-3
Molecular Weight ( g/mol ) 90.12148.20206.28118.17
Boiling Point (°C) 120190242150
Flash Point (°C) 327511649
Viscosity (cP at 25°C) 1.73.75.52.1
Surface Tension (dyn/cm at 25°C) 27.728.830.026.3
Water Solubility ( g/100g at 25°C) CompleteCompleteComplete10.8

Note: These values are approximate and can vary slightly depending on the source and purity.

Hansen Solubility Parameters

Hansen Solubility Parameters (HSPs) offer a more sophisticated method for predicting solvent-solute compatibility by deconstructing the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle of "like dissolves like" is quantified by comparing the HSPs of the solvent and the solute. A smaller "distance" between the HSPs of two substances in the three-dimensional Hansen space indicates a higher likelihood of miscibility.

SolventδD (MPa½)δP (MPa½)δH (MPa½)
Propylene Glycol Methyl Ether (PM)15.66.311.6
Propylene Glycol Methyl Ether Acetate (PMA)15.65.69.8
Propylene Glycol n-Butyl Ether (PnB)15.34.59.2
Polypropylene Glycol (PPG)16.597

Source: Adapted from publicly available data.[5]

Experimental Protocols for Characterization

A thorough understanding of the properties of PPG ethers relies on robust experimental characterization. The following sections detail the methodologies for key experiments.

Determination of Hansen Solubility Parameters

The experimental determination of HSPs for a PPG ether involves assessing its solubility in a range of solvents with known HSPs.

Methodology:

  • Solvent Selection: A set of well-characterized solvents with a wide distribution of Hansen Solubility Parameters is chosen.

  • Solubility Assessment: A small, known amount of the PPG ether is added to a known volume of each test solvent. The mixture is agitated and allowed to equilibrate.

  • Observation: The solubility is visually assessed and scored. A common scoring system is binary (1 for soluble, 0 for insoluble) or a graded scale based on the degree of dissolution or swelling.[5]

  • Data Analysis: The solubility data is entered into specialized software (e.g., HSPiP). The software employs algorithms to find the center point (the HSPs of the solute) and the radius of a sphere in Hansen space that best encloses the "good" solvents and excludes the "bad" solvents.[1][6]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for identifying and quantifying the components of PPG ether mixtures and for purity assessment.

Methodology:

  • Sample Preparation:

    • For liquid samples, a direct dilution with a suitable solvent (e.g., methanol or dichloromethane) is typically performed.[7]

    • An internal standard (e.g., 1,3-propanediol) is added to each sample and calibration standard for accurate quantification.[8]

  • Instrumental Setup:

    • Gas Chromatograph (GC):

      • Column: A capillary column with a suitable stationary phase is selected. A common choice for glycol ether analysis is a cyanopropylphenyl-based column.[9][10]

      • Injector: A split/splitless injector is used, typically in split mode to handle the concentrations often encountered.[8]

      • Oven Program: A temperature program is developed to achieve optimal separation of the analytes. A typical program starts at a lower temperature and ramps up to a higher temperature to elute all components.[8]

    • Mass Spectrometer (MS):

      • Ionization: Electron ionization (EI) is commonly used.

      • Analyzer: A quadrupole or other mass analyzer is used to separate the ions based on their mass-to-charge ratio.

      • Detector: An electron multiplier detects the ions.

  • Data Acquisition and Analysis:

    • The instrument is calibrated using standard solutions of the target PPG ethers at various concentrations.

    • The sample is injected into the GC, and the separated components are detected by the MS.

    • The resulting chromatogram shows peaks corresponding to each component, and the mass spectrum of each peak is used for identification by comparison to a spectral library.

    • The concentration of each component is determined by comparing its peak area to the calibration curve.

Visualizing Molecular Interactions and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex concepts and processes involved in understanding the solvent action of PPG ethers.

G Mechanism of PPG Ether Solvation cluster_solute Solute Types cluster_interactions Intermolecular Forces Polar Solute Polar Solute Hydrogen Bonding Hydrogen Bonding Polar Solute->Hydrogen Bonding interacts via Nonpolar Solute Nonpolar Solute Van der Waals Forces Van der Waals Forces Nonpolar Solute->Van der Waals Forces interacts via PPG Ether PPG Ether (Amphiphilic) Hydrogen Bonding->PPG Ether with Ether Oxygen Van der Waals Forces->PPG Ether with Propylene Backbone

Caption: Molecular interactions driving the solvation of polar and non-polar solutes by a PPG ether molecule.

G Experimental Workflow for Hansen Solubility Parameter Determination A Select a diverse set of solvents with known HSPs B Prepare PPG Ether/Solvent mixtures at a fixed concentration A->B C Agitate and allow to equilibrate B->C D Visually assess solubility and assign a score (e.g., 1 for soluble, 0 for insoluble) C->D E Input solubility data and solvent HSPs into software D->E F Calculate PPG Ether HSPs (δD, δP, δH) and interaction radius (R0) E->F

Caption: Step-by-step workflow for the experimental determination of Hansen Solubility Parameters.

G Logical Flow of GC-MS Analysis for PPG Ethers cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Dilution Sample Dilution Internal Standard Addition Internal Standard Addition Sample Dilution->Internal Standard Addition GC Injection & Separation GC Injection & Separation Internal Standard Addition->GC Injection & Separation Calibration Standards Calibration Standards Calibration Standards->GC Injection & Separation MS Detection & Ionization MS Detection & Ionization GC Injection & Separation->MS Detection & Ionization Peak Identification (Mass Spectra) Peak Identification (Mass Spectra) MS Detection & Ionization->Peak Identification (Mass Spectra) Quantification (Calibration Curve) Quantification (Calibration Curve) MS Detection & Ionization->Quantification (Calibration Curve)

Caption: Logical workflow for the analysis of PPG ethers using Gas Chromatography-Mass Spectrometry.

References

The Interaction of PPG-2 Propyl Ether with Biological Membranes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PPG-2 Propyl Ether, a member of the propylene glycol ether family, is utilized across various industries, including cosmetics and formulations, primarily for its solvent and surfactant properties. Its interaction with biological membranes is a critical aspect of its efficacy and safety profile. This technical guide synthesizes the available scientific information to provide an in-depth understanding of the molecular interactions between this compound and cellular membranes. Due to a scarcity of direct research on this compound, this guide draws upon data from closely related short-chain propylene glycol ethers and propylene glycol to infer its potential effects on membrane structure and function. This document outlines the physicochemical properties of this compound, explores its likely mechanisms of membrane interaction, presents expected quantitative effects in tabular format, details relevant experimental methodologies, and provides visual representations of key processes.

Introduction to this compound

This compound is the polypropylene glycol ether of propyl alcohol with the chemical structure CH3(CH2)2(OCH(CH3)CH2)2OH. It belongs to the P-series of glycol ethers, which are generally considered to have a more favorable toxicological profile compared to the E-series (ethylene glycol ethers).[1] Its amphiphilic nature, possessing both a hydrophobic propyl group and a hydrophilic polyether chain, governs its behavior at interfaces, including biological membranes.[2]

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is fundamental to predicting its interaction with the lipid bilayer. The properties of this compound and related compounds are summarized in Table 1.

PropertyValue (this compound)Value (Propylene Glycol n-Propyl Ether)Value (Dipropylene Glycol n-Propyl Ether)Reference(s)
Molecular Formula C9H20O3C6H14O2C9H20O3
Molecular Weight ( g/mol ) ~176.25118.17176.25[3]
Appearance Colorless liquidColorless liquidColorless liquid
Water Solubility HighSolubleHigh[2]
LogP (Octanol/Water Partition Coefficient) Estimated to be low--

Table 1: Physicochemical Properties of this compound and Related Compounds. The data for this compound is often inferred from structurally similar compounds like dipropylene glycol n-propyl ether.

Mechanisms of Interaction with Biological Membranes

The interaction of this compound with biological membranes is likely multifaceted, stemming from its ability to partition into the lipid bilayer and disrupt its organized structure. The primary mechanisms are inferred from studies on propylene glycol and other short-chain glycol ethers.[4][5]

Partitioning into the Lipid Bilayer

Due to its amphiphilic character, this compound is expected to readily partition into the cell membrane. The propyl group would likely anchor in the hydrophobic core of the bilayer, while the more polar ether and hydroxyl groups would orient towards the aqueous phase and the polar head groups of the phospholipids.

Disruption of Membrane Order and Increased Fluidity

The insertion of this compound molecules between phospholipids is hypothesized to increase the distance between lipid molecules, thereby reducing the packing density and increasing the fluidity of the membrane.[4] This "fluidizing" effect can have significant consequences for membrane-associated processes. Studies on propylene glycol have demonstrated its ability to disorder the lipid acyl chains within the stratum corneum.[4]

Alteration of Membrane Permeability

An increase in membrane fluidity is often correlated with an increase in its permeability to water and other small molecules. By disrupting the tight packing of the lipid bilayer, this compound likely creates transient pores or defects, facilitating the passage of substances across the membrane. This is a key mechanism for its function as a penetration enhancer in topical formulations.[6]

Potential for Membrane Damage at High Concentrations

While this compound is generally considered to have low toxicity, high concentrations of glycol ethers can lead to more significant membrane disruption, potentially causing lipid peroxidation and loss of membrane integrity.[7] This can result in the leakage of intracellular components and ultimately, cell death.

Quantitative Effects on Membrane Properties

Direct quantitative data for this compound is limited. The following table summarizes expected effects based on studies of propylene glycol and other skin penetration enhancers.

ParameterExpected Effect of this compoundMethod of MeasurementReference(s)
Membrane Fluidity IncreaseFluorescence Anisotropy[8][9]
Lipid Acyl Chain Order DecreaseNMR Spectroscopy, MD Simulations[4]
Phase Transition Temperature (Tm) DecreaseDifferential Scanning Calorimetry (DSC)[10][11]
Permeability to Water IncreaseOsmotic Swelling Assays[12]
Permeability to Hydrophilic Molecules IncreaseFranz Diffusion Cell Assays[6]
Membrane Thickness DecreaseX-ray Diffraction, MD Simulations[4]

Table 2: Expected Quantitative Effects of this compound on Biological Membrane Properties. These effects are extrapolated from studies on analogous compounds and common experimental techniques used to measure them.

Experimental Protocols

The following sections detail common experimental methodologies used to characterize the interaction of amphiphilic molecules like this compound with model and biological membranes.

Differential Scanning Calorimetry (DSC)

DSC is a thermodynamic technique used to measure the heat changes that occur in a sample as it is heated or cooled. It is particularly useful for studying the phase transitions of lipid bilayers.

  • Objective: To determine the effect of this compound on the main phase transition temperature (Tm) of a model lipid membrane (e.g., dipalmitoylphosphatidylcholine - DPPC). A decrease in Tm is indicative of membrane fluidization.

  • Methodology:

    • Prepare multilamellar vesicles (MLVs) of the desired lipid (e.g., DPPC) in a buffer solution.

    • Incubate the MLVs with varying concentrations of this compound.

    • Load the lipid/PPG-2 Propyl Ether suspension into a DSC sample pan.

    • Use a reference pan containing the same buffer without the lipid suspension.

    • Scan the samples over a temperature range that encompasses the known Tm of the lipid, typically at a rate of 1-5°C/min.

    • Analyze the resulting thermograms to determine the onset and peak of the phase transition.[10][11]

Fluorescence Anisotropy

This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity.

  • Objective: To quantify the effect of this compound on the fluidity of a model or biological membrane.

  • Methodology:

    • Label liposomes or cell membranes with a fluorescent probe that partitions into the lipid bilayer, such as 1,6-diphenyl-1,3,5-hexatriene (DPH) or its trimethylammonium derivative (TMA-DPH).

    • Add varying concentrations of this compound to the labeled membrane suspension.

    • Excite the sample with vertically polarized light at the probe's excitation wavelength.

    • Measure the intensity of the emitted light through polarizers oriented parallel (I∥) and perpendicular (I⊥) to the excitation plane.

    • Calculate the fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is an instrument-specific correction factor.[8][9][13]

Langmuir-Blodgett Trough

A Langmuir-Blodgett trough is used to study the behavior of amphiphilic molecules at an air-water interface, which serves as a two-dimensional model of a cell membrane leaflet.

  • Objective: To investigate the ability of this compound to penetrate and alter the packing of a lipid monolayer.

  • Methodology:

    • Fill the trough with a subphase (typically a buffered aqueous solution).

    • Spread a solution of a model lipid (e.g., DPPC) in a volatile solvent onto the subphase to form a monolayer.

    • Inject this compound into the subphase beneath the monolayer.

    • Monitor the change in surface pressure over time. An increase in surface pressure indicates that this compound is inserting into the lipid monolayer.

    • Alternatively, compress the monolayer at a constant rate and measure the surface pressure as a function of the area per lipid molecule to generate pressure-area isotherms in the presence and absence of this compound.

Visualizations

Logical Relationship of Membrane Interaction

Membrane_Interaction PPG2PE This compound Membrane Biological Membrane PPG2PE->Membrane Interaction Partition Partitioning into Bilayer Membrane->Partition Disruption Disruption of Lipid Packing Partition->Disruption Fluidity Increased Membrane Fluidity Disruption->Fluidity Damage Membrane Damage (High Concentrations) Disruption->Damage Permeability Increased Permeability Fluidity->Permeability Fluidity_Workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Anisotropy Measurement cluster_analysis Data Analysis prep_mem Prepare Liposomes or Cell Membranes label_mem Label with Fluorescent Probe (e.g., DPH) prep_mem->label_mem add_ppg Add varying concentrations of this compound label_mem->add_ppg excite Excite with Vertically Polarized Light add_ppg->excite measure Measure Parallel (I∥) and Perpendicular (I⊥) Emission excite->measure calculate Calculate Anisotropy (r) measure->calculate interpret Interpret Results: Decrease in 'r' indicates increased fluidity calculate->interpret

References

Unveiling the Potential of PPG-2 Propyl Ether: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Versatile Excipient for Novel Pharmaceutical Applications

Abstract

PPG-2 Propyl Ether, a polypropylene glycol ether, is a compound with a well-established profile as a solvent and emollient in the cosmetics industry. While its direct therapeutic applications are not yet extensively documented, its physicochemical properties and safety profile suggest a significant untapped potential as a versatile excipient in pharmaceutical formulations. This technical guide provides a comprehensive overview of the known characteristics of this compound, drawing parallels from related compounds to explore its prospective roles in drug delivery and formulation development. This document summarizes available toxicological data, outlines potential experimental approaches for its evaluation, and visualizes its established context within formulation science.

Introduction

This compound is the polypropylene glycol ether of propyl alcohol. It is primarily recognized for its function as a solvent and fragrance ingredient in cosmetic products.[1][2] The pursuit of innovative drug delivery systems and improved formulation stability has led researchers to explore excipients that can enhance the bioavailability, solubility, and overall performance of active pharmaceutical ingredients (APIs). The unique combination of lipophilic and hydrophilic properties inherent in PPG ethers makes them intriguing candidates for such applications. Although direct evidence for novel therapeutic actions of this compound is currently limited, this guide consolidates the existing knowledge to provide a foundation for future research and development.

Physicochemical Properties and Formulation Potential

This compound is a clear, colorless liquid with a characteristic ether-like odor. Its structure, featuring a polypropylene glycol backbone with a propyl ether linkage, imparts both hydrophobic and hydrophilic characteristics. This amphiphilic nature is a key determinant of its utility as a solvent and co-solvent for a wide range of APIs, particularly those with poor water solubility.

A US patent application has highlighted the use of PPG alkyl ethers in general as components of foamable pharmaceutical carriers.[3] This suggests their potential in developing novel topical and transmucosal drug delivery systems. The patent emphasizes that PPG alkyl ethers can act as skin-conditioning agents and emollients, which could be beneficial in dermatological formulations to improve patient compliance and reduce skin irritation.[3]

Review of Toxicological Data

Comprehensive safety assessments of this compound and related compounds have been conducted, primarily in the context of their use in cosmetics. These assessments provide valuable data for considering its application in pharmaceutical formulations.

Acute and Chronic Toxicity

Studies on analogous compounds, such as PPG-2 methyl ether and various PPG butyl ethers, indicate a low potential for acute oral and dermal toxicity.[4][5] For instance, PPG-2 methyl ether vapor has low inhalation toxicity.[5] It is important to note that the toxicity of PPG ethers generally decreases as the molecular weight increases.[4]

Dermal and Ocular Irritation

PPG-2 butyl ether has been shown to cause minor, transient erythema and desquamation in animal studies.[4] The potential for skin irritation should be a consideration in the formulation of topical products containing this compound, and it is recommended that formulations be designed to be non-irritating.[4]

Genotoxicity and Carcinogenicity

Available data on related propylene glycol ethers suggest they are not genotoxic.[5] Long-term studies on PPG BE800 (a PPG butyl ether) in rats did not show any carcinogenic effects.[4]

Table 1: Summary of Toxicological Data for this compound and Related Compounds

Test ArticleSpeciesRoute of AdministrationEndpointResultReference
PPG-2 Butyl EtherRatDermalShort-term toxicityNontoxic[4]
PPG-2 Butyl EtherRatInhalationAcute toxicityNontoxic[4]
PPG-2 Butyl EtherAnimalDermalIrritationMinor, transient erythema and desquamation[4]
PPG-2 Butyl EtherAnimalOcularIrritationMinor to moderate conjunctival irritation[4]
PPG-2 Methyl Ether--GenotoxicityNot genotoxic[5]
PPG BE800RatOral (feed)Carcinogenicity (2 years)Noncarcinogenic[4]

Experimental Protocols for Pharmaceutical Evaluation

To explore the novel applications of this compound in drug development, a series of well-defined experimental protocols are necessary.

Solubility and API Compatibility Studies

Objective: To determine the saturation solubility of various APIs in this compound and to assess its compatibility with these APIs.

Methodology:

  • Prepare supersaturated solutions of the API in this compound.

  • Equilibrate the solutions at a constant temperature (e.g., 25°C and 37°C) for a specified period (e.g., 24-48 hours) with continuous agitation.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant for API concentration using a validated analytical method (e.g., HPLC-UV).

  • For compatibility, store API-excipient mixtures at accelerated stability conditions (e.g., 40°C/75% RH) and analyze for degradation products over time.

In Vitro Drug Release Studies

Objective: To evaluate the release profile of an API from a formulation containing this compound.

Methodology:

  • Prepare a semi-solid or liquid formulation of the API with this compound as a key excipient.

  • Use a Franz diffusion cell apparatus with a synthetic membrane (e.g., polysulfone) separating the donor and receptor compartments.

  • Apply the formulation to the membrane in the donor compartment.

  • Fill the receptor compartment with a suitable dissolution medium (e.g., phosphate-buffered saline).

  • Maintain a constant temperature (32°C for topical delivery) and stirring.

  • Withdraw samples from the receptor compartment at predetermined time intervals and analyze for API concentration.

Ex Vivo Skin Permeation Studies

Objective: To assess the potential of this compound to enhance the dermal penetration of an API.

Methodology:

  • Utilize excised animal or human skin mounted on a Franz diffusion cell.

  • Apply the formulation containing the API and this compound to the epidermal side of the skin.

  • The receptor medium should be in contact with the dermal side.

  • Collect samples from the receptor medium over time and analyze for the amount of API that has permeated the skin.

  • At the end of the experiment, analyze the API content within the different skin layers (stratum corneum, epidermis, and dermis).

Visualization of Experimental and Logical Frameworks

The following diagrams illustrate the logical flow for evaluating this compound for pharmaceutical applications.

Experimental_Workflow_for_PPG2_Propyl_Ether_Evaluation cluster_Phase1 Phase 1: Feasibility Assessment cluster_Phase2 Phase 2: Formulation Development cluster_Phase3 Phase 3: Preclinical Evaluation A API Selection B Solubility & Compatibility Screening A->B C Prototype Formulation B->C D In Vitro Release Testing C->D E Ex Vivo Permeation Studies D->E F In Vivo Animal Studies (Efficacy & Safety) E->F

Caption: Workflow for evaluating this compound in pharmaceutical formulations.

Logical_Relationship_of_Properties_to_Applications Properties Physicochemical Properties (Amphiphilic Nature) Solvent Solvent/Co-solvent Properties->Solvent Emollient Emollient/Skin Conditioner Properties->Emollient PenetrationEnhancer Potential Penetration Enhancer Properties->PenetrationEnhancer PoorlySoluble Formulations for Poorly Soluble APIs Solvent->PoorlySoluble Topical Topical Formulations (Creams, Gels, Foams) Emollient->Topical Transdermal Transdermal Delivery Systems PenetrationEnhancer->Transdermal Applications Potential Pharmaceutical Applications Topical->Applications Transdermal->Applications PoorlySoluble->Applications

Caption: Relationship between properties and potential applications of this compound.

Conclusion and Future Directions

This compound presents a compelling profile for consideration in pharmaceutical formulation development. Its established safety in cosmetic applications provides a strong foundation for its exploration as a pharmaceutical excipient. The primary opportunities for this compound likely lie in its use as a solvent for poorly soluble drugs and as a vehicle in topical and transdermal delivery systems.

Future research should focus on systematic studies to characterize its interactions with a broader range of APIs and to elucidate its precise effects on drug release and skin permeation. While novel intrinsic therapeutic activities of this compound have not been identified, its role as an enabling excipient could be pivotal in the development of next-generation drug products. Researchers in drug development are encouraged to evaluate this compound as a component in their formulation strategies to overcome challenges associated with API delivery and stability.

References

Propylene Glycol Ethers: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the synthesis, applications, and toxicology of propylene glycol ethers, tailored for researchers, scientists, and drug development professionals.

Propylene glycol ethers (PGEs) are a versatile class of organic solvents with a wide range of applications in industrial, commercial, and consumer products. Their unique combination of ether and alcohol functionalities imparts favorable properties such as high solvency for both polar and non-polar substances, controlled volatility, and good water solubility. This technical guide provides a comprehensive literature review of PGEs, focusing on their synthesis, diverse applications, and toxicological profile.

Synthesis of Propylene Glycol Ethers

The primary industrial production of propylene glycol ethers involves the reaction of propylene oxide with an appropriate alcohol.[1] This reaction can be catalyzed by both acidic and basic catalysts, although basic catalysts are generally preferred as they yield a higher selectivity for the α-isomer (1-alkoxy-2-propanol), which is the more commercially significant isomer.[2] The less common β-isomer (2-alkoxy-1-propanol) is also formed.

Recent research has focused on developing more environmentally friendly and efficient synthesis methods. One such approach involves the use of solid acid catalysts like Amberlyst-15 for the synthesis of propylene glycol methyl ether acetate (PGMEA), a derivative of propylene glycol methyl ether (PGME).[3] This heterogeneous catalyst simplifies the purification process compared to traditional homogeneous catalysts.[3] Another innovative method is the direct synthesis of PGME from propylene and hydrogen peroxide using a bifunctional Al-TS-1 catalyst, which combines epoxidation and ring-opening in a single step.[4] Additionally, ionic liquids have been explored as environmentally benign catalysts for the synthesis of PGEs, demonstrating higher catalytic activities than traditional catalysts like sodium hydroxide under mild conditions.[5]

Applications of Propylene Glycol Ethers

The diverse solvent properties of PGEs have led to their use in a multitude of applications across various industries. They are extensively used as solvents and coupling agents in the formulation of paints, coatings, inks, and cleaners.[1][6][7] Their ability to dissolve a wide range of resins and dyes makes them particularly valuable in these applications.

In the electronics industry, PGEs are employed in the manufacturing of laminates and semiconductors for circuit boards.[8][9] They also find use in agricultural formulations and as coalescing agents in water-based paints.[8] Certain PGEs, such as propylene glycol monomethyl ether, are utilized as antifreeze in diesel engines.[10]

Furthermore, PGEs have applications in the pharmaceutical, cosmetic, and personal care industries.[9][11][12] They can act as carriers for active ingredients, stabilizers for fragrances, and improve the texture of lotions and creams.[12]

Toxicology and Safety

A robust toxicological database exists for many propylene glycol ethers, which generally indicates a lower toxicity profile compared to their ethylene glycol ether counterparts.[6][8][11] Standard toxicity studies have shown a lack of genotoxic, developmental, and reproductive hazards for several common PGEs.[6]

The toxicity of PGEs is related to their metabolism. The primary α-isomers are typically metabolized to propylene glycol, which is then further metabolized to endogenous compounds. The secondary β-isomers, however, can be metabolized to alkoxypropionic acids, which are of greater toxicological concern.[13] The primary toxic effects observed with some PGEs are related to the liver and kidneys.[14]

Dermal contact is a potential route of human exposure, and some PGEs can penetrate the skin.[11][14] Therefore, appropriate handling and personal protective equipment are recommended when working with these solvents.

Quantitative Data

The following tables summarize key quantitative data for selected propylene glycol ethers.

Table 1: Physical and Chemical Properties of Propylene Glycol Methyl Ether (PGME)

PropertyValueReference
Chemical FormulaC4H10O2[10]
Molar Mass90.122 g·mol−1[10]
AppearanceColorless liquid[10]
Density0.92 g/cm3 (20 °C)[10]
Melting Point−97 °C[10]
Boiling Point120 °C[10]
Solubility in waterMiscible[10]
Flash Point32 °C[10]

Table 2: Analytical Method Parameters for Propylene Glycol Ethers in Workplace Air

ParameterDescriptionReference
Collection MethodAir drawn through a coconut shell charcoal tube[15]
Desorption Solvent95/5 (v/v) methylene chloride/methanol[15]
Analytical TechniqueGas Chromatography with Flame Ionization Detector (GC/FID)[15][16]
Recommended Air Volume (TWA)10 L at 0.1 L/min[15]
Recommended Air Volume (Short-term)3 L at 0.2 L/min[15]

Experimental Protocols

Synthesis of Propylene Glycol Methyl Ether Acetate (PGMEA) using Amberlyst-15

This protocol is based on the research by Lee et al. (2023).[3]

Materials:

  • Propylene glycol methyl ether (PGME)

  • Acetic acid (AA)

  • Amberlyst-15 catalyst

  • Batch reactor with a reflux condenser

  • Chilled water circulator

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Charge the batch reactor with the desired molar ratio of PGME and acetic acid (e.g., 1:1).

  • Heat the reactor to the desired reaction temperature (e.g., 60-100 °C).

  • Circulate chilled water (5 °C) through the reflux condenser to minimize the loss of reactants and products.

  • Once the reaction temperature is reached, add a specific amount of Amberlyst-15 catalyst to initiate the reaction (e.g., 14.5 g-catalyst/mol-PGME).

  • Take samples at regular intervals to monitor the reaction progress.

  • Analyze the composition of the samples using GC-FID to determine the concentrations of PGME, acetic acid, and PGMEA.

Determination of Propylene Glycol Ethers in Workplace Air

This protocol is based on OSHA Method 99.[15]

Sample Collection:

  • Calibrate a personal sampling pump to a flow rate of 0.1 L/min.

  • Attach a standard-size coconut shell charcoal tube (100/50-mg sections) to the pump.

  • Place the sampling assembly on the worker in the breathing zone.

  • Sample for a sufficient time to collect a 10 L air sample for a time-weighted average (TWA) measurement.

  • After sampling, cap the charcoal tube and send it to the laboratory for analysis.

Sample Analysis:

  • Score the charcoal tube and break it to access the front and back sections.

  • Transfer each charcoal section to a separate vial.

  • Add 1.0 mL of desorbing solvent (95/5 v/v methylene chloride/methanol) containing an internal standard to each vial.

  • Cap the vials and allow them to desorb for a specified period with occasional shaking.

  • Analyze the desorbed samples by GC-FID.

  • Quantify the concentration of propylene glycol ethers by comparing the peak areas to a calibration curve prepared with known standards.

Visualizations

Synthesis_of_PGEs Propylene_Oxide Propylene Oxide PGE_alpha Propylene Glycol Ether (α-isomer) Propylene_Oxide->PGE_alpha Alcohol Alcohol Alcohol->PGE_alpha Catalyst Catalyst (Acidic or Basic) Catalyst->PGE_alpha Reaction PGE_beta Propylene Glycol Ether (β-isomer) PGE_alpha->PGE_beta Isomer Formation

Caption: General synthesis pathway of propylene glycol ethers.

PGE_Applications PGEs Propylene Glycol Ethers Solvents Solvents & Coupling Agents PGEs->Solvents Intermediates Chemical Intermediates PGEs->Intermediates Specialty Specialty Applications PGEs->Specialty Paints Paints & Coatings Solvents->Paints Inks Inks Solvents->Inks Cleaners Cleaners Solvents->Cleaners Electronics Electronics Intermediates->Electronics Agriculture Agricultural Products Intermediates->Agriculture Cosmetics Cosmetics & Personal Care Specialty->Cosmetics Antifreeze Antifreeze Specialty->Antifreeze Hydraulic_Fluids Hydraulic Fluids Specialty->Hydraulic_Fluids

Caption: Major application areas of propylene glycol ethers.

PGE_Toxicology_Workflow Exposure Exposure (Inhalation, Dermal, Oral) Absorption Absorption Exposure->Absorption Metabolism Metabolism Absorption->Metabolism Alpha_Isomer α-Isomer Metabolism->Alpha_Isomer Beta_Isomer β-Isomer Metabolism->Beta_Isomer Propylene_Glycol Propylene Glycol Alpha_Isomer->Propylene_Glycol Alkoxypropionic_Acid Alkoxypropionic Acid Beta_Isomer->Alkoxypropionic_Acid Excretion Excretion Propylene_Glycol->Excretion Toxicity Potential Toxicity (Liver, Kidney) Alkoxypropionic_Acid->Toxicity Toxicity->Excretion

Caption: Simplified toxicological pathway of propylene glycol ethers.

References

An In-depth Technical Guide to the Chemical Reactivity of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the ether and hydroxyl functional groups in PPG-2 Propyl Ether. Due to the limited availability of specific kinetic and thermodynamic data for this compound, this guide leverages data from structurally similar compounds, primarily its close analog Dipropylene Glycol n-Propyl Ether (DPnP), to provide a thorough understanding of its chemical behavior.

Introduction to this compound

This compound, also known as Dipropylene Glycol n-Propyl Ether, is a member of the P-series glycol ether family.[1] These compounds are characterized by the presence of both ether and hydroxyl functionalities, which impart a unique combination of hydrophilic and hydrophobic properties.[2] This dual nature makes them effective solvents and coupling agents in a wide range of industrial and commercial applications, including cleaners, coatings, and inks.[3] The structure consists of two propylene glycol units linked by an ether bond, with a propyl ether group at one end and a secondary hydroxyl group at the other.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its reactivity and for designing experimental protocols. The following table summarizes key properties, using data for its close analog, Dipropylene Glycol n-Propyl Ether (CAS No. 29911-27-1).[4][5][6]

PropertyValueReference(s)
Molecular Formula C9H20O3[5]
Molecular Weight 176.25 g/mol [5]
Appearance Colorless liquid[4]
Boiling Point 212 - 242.9 °C at 760 mmHg[4][5]
Flash Point 94 - 100.7 °C[4][5]
Density 0.921 - 0.937 g/cm³ at 20-25°C[4][5][6]
Vapor Pressure 0.1 mmHg at 20°C[4]
Water Solubility 15 wt% at 20°C[4][6]
Refractive Index (n20/D) 1.424[5][6]

Reactivity of the Ether Linkages

The ether linkages in this compound are generally stable but can undergo specific reactions under certain conditions.

Acid-Catalyzed Cleavage

The most common reaction of ethers is cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI.[7][8] The reaction proceeds via protonation of the ether oxygen to form a better leaving group (an alcohol).[7] The subsequent nucleophilic attack by the halide can occur through either an SN1 or SN2 mechanism, depending on the structure of the carbon atoms adjacent to the ether oxygen.[9] For the ether linkages in this compound, which involve primary and secondary carbons, the cleavage is likely to proceed via an SN2 mechanism.[7]

G cluster_0 Acid-Catalyzed Ether Cleavage (SN2 Mechanism) Ether R-O-R' Protonated_Ether R-O+-R'     |    H Ether->Protonated_Ether Protonation Transition_State [X---R---O+-R']          |         H Protonated_Ether->Transition_State SN2 Attack by X⁻ Products R-X + R'-OH Transition_State->Products Cleavage H-X H-X

Caption: Acid-catalyzed cleavage of an ether linkage via an SN2 mechanism.

Autoxidation and Peroxide Formation

Like other glycol ethers, this compound can react with atmospheric oxygen in a process known as autoxidation to form unstable peroxides.[10] This process is often initiated by light, heat, or the presence of radical initiators. The formation of peroxides can be hazardous as they can decompose explosively.[10] The degradation of polyethylene glycols, a related class of compounds, is known to produce formic acid, acetic acid, formaldehyde, and acetaldehyde as byproducts of oxidation.[10][11] It is recommended to store this compound in tightly closed containers, away from heat and light, and to avoid long-term contact with air.[4]

G cluster_1 Autoxidation Pathway of a Glycol Ether Ether_Moiety ---CH(CH₃)-O--- Radical_Formation ---C•(CH₃)-O--- Ether_Moiety->Radical_Formation H-abstraction Peroxy_Radical ---C(OO•)(CH₃)-O--- Radical_Formation->Peroxy_Radical + O₂ Hydroperoxide ---C(OOH)(CH₃)-O--- Peroxy_Radical->Hydroperoxide + R-H - R• Degradation_Products Aldehydes, Ketones, Carboxylic Acids Hydroperoxide->Degradation_Products Decomposition Initiator Heat, Light, O₂

Caption: Generalized autoxidation pathway for a propylene glycol ether unit.

Reactivity of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for chemical modification and exhibits reactivity typical of secondary alcohols.

Esterification

The hydroxyl group can undergo esterification with carboxylic acids, acid anhydrides, or acyl chlorides to form the corresponding esters. This reaction is typically catalyzed by an acid.

While specific kinetic data for the esterification of this compound is not available, studies on the esterification of propylene glycol methyl ether (PGME) with acetic acid provide valuable insights. The reaction follows pseudo-homogeneous, Eley-Rideal, or Langmuir-Hinshelwood-Hogen-Watson (LHHW) kinetic models, with the LHHW model often providing the best fit, suggesting a surface reaction-controlled process when using a solid acid catalyst.[12] The apparent activation energy for this type of reaction is in the range of 60-67 kJ/mol.[12][13]

Kinetic ParameterValue (for PGME + Acetic Acid)CatalystReference(s)
Apparent Activation Energy (Ea) 62.0 kJ/molAmberlyst-35[12][13]
Reaction Model Langmuir-Hinshelwood-Hogen-Watson (LHHW)Amberlyst-35[12]
Optimal Conditions 353 K, 1:3 molar ratio (PGME:Acetic Acid), 10 wt% catalystAmberlyst-35[12]
Oxidation

The secondary alcohol group in this compound can be oxidized to a ketone using common oxidizing agents such as chromic acid or pyridinium chlorochromate (PCC).[1] Tertiary alcohols are resistant to oxidation under similar conditions.[1] The mechanism generally involves the formation of a chromate ester followed by an E2-like elimination.[14]

G cluster_2 Oxidation of Secondary Alcohol to Ketone Secondary_Alcohol R-CH(OH)-R' Ketone R-C(=O)-R' Secondary_Alcohol->Ketone Oxidation Oxidizing_Agent [O]

Caption: Oxidation of the secondary hydroxyl group to a ketone.

Dehydration

Dehydration of the alcohol can occur in the presence of an acid catalyst. The reaction outcome is dependent on the temperature. At higher temperatures, intramolecular dehydration (elimination) is favored, leading to the formation of an alkene. At lower temperatures, intermolecular dehydration can occur between two alcohol molecules to form an ether.[3] For a glycol ether like this compound, acid-catalyzed dehydration can be complex, potentially leading to various products including propionaldehyde and acetone through different dehydration pathways of the propylene glycol units.[15]

Experimental Protocols

The following are generalized experimental protocols for key reactions involving this compound. These should be adapted and optimized for specific research objectives.

Protocol for Esterification

Objective: To synthesize the acetate ester of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (catalyst and acid scavenger)

  • Diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1 equivalent) in diethyl ether.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add acetic anhydride (1.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Protocol for Oxidation to a Ketone

Objective: To oxidize the secondary hydroxyl group of this compound to a ketone.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (anhydrous solvent)

  • Silica gel

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, suspend PCC (1.5 equivalents) in anhydrous dichloromethane.

  • Add a solution of this compound (1 equivalent) in anhydrous dichloromethane dropwise to the stirred suspension.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and pass it through a short plug of silica gel to filter out the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography or distillation.

G cluster_3 General Experimental Workflow Start Start Reactants Combine Reactants and Solvent Start->Reactants Reaction Reaction under Controlled Conditions (Temperature, Time) Reactants->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup (Washing, Extraction) Reaction->Workup Upon completion Monitoring->Reaction Continue if incomplete Drying Drying of Organic Phase Workup->Drying Purification Purification (Chromatography, Distillation) Drying->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for the synthesis and purification of this compound derivatives.

Conclusion

This compound possesses two primary sites of chemical reactivity: the ether linkages and the secondary hydroxyl group. The ether groups are susceptible to acid-catalyzed cleavage and long-term autoxidation, while the hydroxyl group undergoes reactions typical of secondary alcohols, such as esterification and oxidation. A thorough understanding of these reactive sites is essential for the effective use of this compound in various applications, including as a solvent in drug formulations where its stability and potential for interaction with active pharmaceutical ingredients must be carefully considered. While specific quantitative reactivity data for this molecule is sparse, a predictive understanding can be achieved by examining the behavior of its close structural analogs.

References

Methodological & Application

Application Notes and Protocols for PPG-2 Propyl Ether in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-2 Propyl Ether, a member of the propylene glycol ether family, is a solvent with a range of industrial applications, valued for its moderate evaporation rate, good solvency for many resins and polymers, and complete water solubility.[1] Chemically, it possesses both ether and alcohol functional groups, which impart distinctive chemical properties.[1] While its primary use has been in formulations for coatings, printing inks, and industrial cleaning agents, its properties suggest potential as a solvent in organic synthesis reactions.[1][2] This document provides an overview of its properties and explores its potential applications in common organic synthesis reactions, offering detailed representative protocols and discussing its suitability for various reaction types.

Propylene glycol ethers, in general, are considered to have lower toxicity compared to their ethylene glycol ether counterparts, making them more attractive for greener chemical processes.[3][4] this compound's high boiling point and dual solubility in both aqueous and organic media make it a candidate for reactions requiring elevated temperatures and for processes where separation from water is a consideration.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided below, with a comparison to other common organic solvents.

PropertyThis compound*TolueneTetrahydrofuran (THF)Dimethylformamide (DMF)
Molecular Formula C₉H₂₀O₃C₇H₈C₄H₈OC₃H₇NO
Molecular Weight ~176 g/mol [1]92.14 g/mol 72.11 g/mol 73.09 g/mol
Boiling Point ~240°C[1]111°C66°C153°C
Flash Point ~100°C[1]4°C-14°C58°C
Density ~0.94 g/cm³[1]0.87 g/cm³0.89 g/cm³0.94 g/cm³
Water Solubility Complete[1]0.05 g/100 mLMiscibleMiscible

*Note: Properties for this compound are estimated based on structurally similar compounds like dipropylene glycol n-propyl ether.[1]

Potential Applications in Organic Synthesis

The high boiling point of this compound makes it a suitable solvent for reactions requiring significant heat. Its miscibility with water could be advantageous in certain catalytic reactions, such as Suzuki couplings, where an aqueous phase is often beneficial.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in the synthesis of pharmaceuticals and complex organic molecules. The choice of solvent can significantly impact reaction outcomes. While direct literature examples of this compound in these reactions are scarce, its properties suggest it could be a viable, less-toxic alternative to commonly used solvents like DMF or dioxane.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. Below is a representative protocol where this compound could be evaluated as a solvent.

Reaction: Synthesis of 4-Methoxybiphenyl

Materials:

  • 4-Bromoanisole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • This compound

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add this compound (5 mL) and deionized water (1 mL) to the flask.

  • Bubble argon or nitrogen gas through the mixture for 15 minutes to degas the solution.

  • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Add Reactants: 4-Bromoanisole Phenylboronic Acid K₂CO₃ Solvent Add Solvents: This compound Water Reactants->Solvent Degas Degas with Ar/N₂ Solvent->Degas Catalyst Add Catalyst: Pd(OAc)₂ PPh₃ Degas->Catalyst Heat Heat to 100°C Stir for 4-6h Catalyst->Heat Cool Cool to RT Heat->Cool Extract Aqueous Workup & Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product 4-Methoxybiphenyl Purify->Product

Suzuki-Miyaura Coupling Workflow

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. A representative protocol for a Heck reaction where this compound could be tested as a solvent is provided below.

Reaction: Synthesis of (E)-Butyl Cinnamate

Materials:

  • Iodobenzene

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triethylamine (Et₃N)

  • This compound

Procedure:

  • In a Schlenk flask, combine iodobenzene (1.0 mmol), butyl acrylate (1.5 mmol), and triethylamine (1.5 mmol).

  • Add this compound (5 mL).

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Under a positive pressure of argon or nitrogen, add palladium(II) acetate (0.01 mmol).

  • Heat the reaction mixture to 110°C and stir for 12-16 hours. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water (15 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield (E)-butyl cinnamate.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_rxn Reaction cluster_purification Workup & Purification Reactants_Base Add Reactants & Base: Iodobenzene Butyl Acrylate Triethylamine Solvent_Add Add Solvent: This compound Reactants_Base->Solvent_Add Degassing Freeze-Pump-Thaw Solvent_Add->Degassing Catalyst_Add Add Catalyst: Pd(OAc)₂ Degassing->Catalyst_Add Heating Heat to 110°C Stir for 12-16h Catalyst_Add->Heating Cooling Cool to RT Heating->Cooling Extraction Aqueous Workup & Extraction Cooling->Extraction Purification Flash Chromatography Extraction->Purification Final_Product (E)-Butyl Cinnamate Purification->Final_Product

Heck Reaction Workflow
Grignard Reactions: A Case of Incompatibility

Grignard reagents are powerful nucleophiles and strong bases, making them highly reactive towards protic solvents. This compound contains a secondary hydroxyl group, which is a source of acidic protons.[1] This makes it unsuitable as a solvent for Grignard reactions. The Grignard reagent would be quenched by the alcohol functionality of the solvent, leading to the formation of an alkane and preventing the desired reaction with the electrophile.

Grignard_Incompatibility cluster_reagents Reactants cluster_reaction Reaction Outcome Grignard Grignard Reagent (R-MgX) Quenching Acid-Base Reaction (Quenching) Grignard->Quenching reacts with PPG2 This compound (with -OH group) PPG2->Quenching Alkane Alkane (R-H) Quenching->Alkane produces Mg_Salt Magnesium Alkoxide Salt Quenching->Mg_Salt

Incompatibility with Grignard Reagents

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from sources of ignition. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

This compound presents an interesting profile as a potential solvent for organic synthesis, particularly for high-temperature reactions. Its lower toxicity profile compared to some traditional solvents is a significant advantage. While specific applications in palladium-catalyzed cross-coupling reactions are not yet widely reported, the representative protocols provided here offer a starting point for researchers to explore its utility. It is crucial to note its incompatibility with highly basic and protic-sensitive reagents like Grignards. Further research and experimental validation are necessary to fully establish the scope and limitations of this compound as a solvent in modern organic synthesis.

References

Revolutionizing Drug Delivery: PPG-2 Propyl Ether as a High-Performance Vehicle for Poorly Soluble Compounds

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In a significant advancement for pharmaceutical formulation, the application of PPG-2 Propyl Ether is emerging as a powerful strategy to overcome the challenges associated with the delivery of poorly soluble drugs. This versatile solvent and carrier offers a promising solution for enhancing the bioavailability and therapeutic efficacy of a wide range of active pharmaceutical ingredients (APIs) that are otherwise difficult to formulate.

The majority of new chemical entities discovered in the pharmaceutical industry exhibit poor water solubility, a major hurdle in the development of effective oral and topical dosage forms.[1][2] this compound, a polypropylene glycol ether, demonstrates excellent solvency for a variety of substances, making it a valuable tool for formulators.[3] Its unique chemical structure, featuring both ether and alcohol functional groups, allows it to dissolve a broad spectrum of compounds.

This application note provides a comprehensive overview of the utility of this compound in pharmaceutical formulations, complete with detailed protocols for researchers, scientists, and drug development professionals.

Key Advantages of this compound in Drug Delivery:

  • Enhanced Solubility: this compound acts as a potent solubilizing agent for hydrophobic drugs, thereby increasing their dissolution rate and potential for absorption.

  • Topical Penetration Enhancement: In topical formulations, propylene glycol and its derivatives have been shown to enhance the permeation of drugs through the skin, facilitating targeted local delivery.[4][5][6]

  • Versatility in Formulations: It can be effectively utilized in various dosage forms, including oral solutions, topical preparations, and microemulsions.[1][7][8]

  • Favorable Safety Profile: Propylene glycol ethers are generally regarded as having low toxicity, making them suitable for pharmaceutical applications.[9]

Application Data: Solubility Enhancement

While specific quantitative data for this compound is emerging, the solubilizing capacity of the closely related propylene glycol has been well-documented for several poorly soluble drugs. This data provides a strong indication of the potential of this compound.

DrugSolvent SystemSolubility Enhancement (Compared to water)Reference
Ibuprofen Propylene Glycol/Water MixturesSignificant increase in solubility with increasing propylene glycol concentration.[10][11]
Ketoprofen Propylene GlycolSubstantial increase in solubility compared to aqueous solutions.[12]
Piroxicam Microemulsion with Propylene GlycolHigh solubilization capacity within the microemulsion formulation.[1]
Bifonazole Microemulsion with Propylene GlycolSuccessfully incorporated into a stable microemulsion, indicating enhanced solubility.[13]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in drug formulations. Below are protocols for key experiments.

Protocol 1: Determination of Drug Solubility in this compound

Objective: To quantify the saturation solubility of a poorly soluble drug in this compound.

Materials:

  • Poorly soluble Active Pharmaceutical Ingredient (API)

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometric method

Procedure:

  • Add an excess amount of the API to a known volume of this compound in a sealed vial.

  • Place the vial in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at a high speed to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the analytical range of the HPLC or UV-Vis method.

  • Analyze the diluted sample to determine the concentration of the dissolved API.

  • Calculate the solubility of the API in this compound (e.g., in mg/mL).

Experimental Workflow for Solubility Determination

G A Add excess API to This compound B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Withdraw and dilute supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate Solubility E->F

Caption: Workflow for determining drug solubility in this compound.

Protocol 2: Formulation of a Topical Solution with this compound

Objective: To prepare a stable topical solution of a poorly soluble drug using this compound as a cosolvent.

Materials:

  • Poorly soluble API

  • This compound

  • Ethanol (or another suitable cosolvent)

  • Purified water

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the required amount of the API.

  • In a volumetric flask, dissolve the API in a minimal amount of this compound with stirring.

  • If necessary, add a secondary cosolvent like ethanol to aid dissolution.

  • Once the API is completely dissolved, slowly add purified water to the final volume while stirring continuously to form a clear solution.

  • Visually inspect the solution for any signs of precipitation or instability.

  • Characterize the formulation for properties such as pH, viscosity, and drug content.

Logical Relationship in Topical Formulation

G cluster_0 Components cluster_1 Process cluster_2 Outcome API Poorly Soluble API Dissolve Dissolution API->Dissolve PPG2 This compound PPG2->Dissolve Cosolvent Cosolvent (e.g., Ethanol) Cosolvent->Dissolve Water Aqueous Phase Mix Mixing Water->Mix Dissolve->Mix Formulation Stable Topical Solution Mix->Formulation

Caption: Relationship of components and process in topical formulation.

Protocol 3: In Vitro Drug Release Study from a this compound Based Formulation

Objective: To evaluate the release profile of a poorly soluble drug from a this compound-containing formulation.

Materials:

  • Drug-loaded this compound formulation

  • Franz diffusion cell apparatus

  • Synthetic membrane (e.g., polysulfone)

  • Receptor medium (e.g., phosphate buffered saline, pH 7.4)

  • Syringes and collection vials

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Mount the synthetic membrane on the Franz diffusion cell, ensuring no air bubbles are trapped between the membrane and the receptor medium.

  • Fill the receptor compartment with the receptor medium and maintain it at 37°C with constant stirring.

  • Apply a known amount of the drug formulation to the donor compartment.

  • At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative amount of drug released over time and plot the release profile.

Signaling Pathway of In Vitro Drug Release

G Formulation Drug Formulation in Donor Compartment Membrane Synthetic Membrane Formulation->Membrane Receptor Receptor Medium Membrane->Receptor Sampling Sample Collection Receptor->Sampling Analysis Drug Concentration Analysis Sampling->Analysis Profile Drug Release Profile Analysis->Profile

Caption: Pathway of drug release in an in vitro study.

Conclusion

This compound presents a compelling option for formulators seeking to enhance the delivery of poorly soluble compounds. Its excellent solvent properties, coupled with a favorable safety profile, make it a valuable excipient in the development of a variety of pharmaceutical dosage forms. The protocols outlined in this application note provide a solid foundation for researchers to explore the full potential of this compound in their drug development endeavors. Further research into the specific solubility parameters and interaction mechanisms of this compound with various APIs will undoubtedly solidify its role as a key enabler in the future of pharmaceutical formulation.

References

Application Notes and Protocols for Topical Drug Formulations with PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of topical drug formulations incorporating PPG-2 propyl ether. This document outlines the properties of this compound, formulation development strategies, and detailed protocols for key analytical and performance testing.

Introduction to this compound in Topical Formulations

This compound is a polypropylene glycol ether that functions as a solvent and may act as a penetration enhancer in topical formulations.[1][2] Its chemical structure, consisting of a propylene glycol backbone with a propyl ether group, imparts a unique combination of hydrophobicity and hydrophilicity. This amphiphilic nature allows it to dissolve a variety of active pharmaceutical ingredients (APIs) and other excipients, making it a versatile component in the development of creams, lotions, and gels.[1][2][3]

Key Properties and Functions:

  • Solvent: this compound is an effective solvent for many APIs, which is a critical attribute for achieving a stable and homogenous formulation.[1][2]

  • Penetration Enhancer: While specific data is limited, related propylene glycol ethers have been shown to enhance the permeation of drugs through the skin.[4][5] This is often attributed to their ability to interact with the lipids in the stratum corneum, the outermost layer of the skin.

  • Viscosity Modifier: The inclusion of this compound can influence the viscosity of a formulation, which is a key parameter for spreadability and patient feel.

  • Co-emulsifier: In emulsion-based systems like creams and lotions, it can contribute to the stability of the formulation.

Formulation Development Workflow: A Quality by Design (QbD) Approach

A systematic and science-based approach, such as Quality by Design (QbD), is recommended for the development of topical formulations containing this compound. The goal of QbD is to ensure the final product is safe, effective, and of high quality by building quality in from the start.

Topical Formulation Development Workflow QTPP Define Quality Target Product Profile (QTPP) CQA Identify Critical Quality Attributes (CQAs) QTPP->CQA RiskAssessment Risk Assessment: Identify Critical Material Attributes (CMAs) & Critical Process Parameters (CPPs) CQA->RiskAssessment DoE Design of Experiments (DoE): Formulation & Process Optimization RiskAssessment->DoE DesignSpace Establish Design Space DoE->DesignSpace ControlStrategy Develop Control Strategy DesignSpace->ControlStrategy Lifecycle Product Lifecycle Management & Continual Improvement ControlStrategy->Lifecycle

Figure 1: Quality by Design (QbD) workflow for topical drug development.

Data Presentation: Quantitative Analysis of Formulations

While specific quantitative data for this compound's effects on various APIs is not extensively published, the following tables provide a template for researchers to present their own experimental findings.

Table 1: Solubility of [API Name] in this compound and Other Solvents

Solvent SystemTemperature (°C)Solubility (mg/mL)Standard Deviation
This compound25[Insert Data][Insert Data]
Propylene Glycol25[Insert Data][Insert Data]
Ethanol25[Insert Data][Insert Data]
Water25[Insert Data][Insert Data]
[Other Solvents]25[Insert Data][Insert Data]

Table 2: In Vitro Permeation of [API Name] from Formulations with and without this compound

FormulationThis compound Conc. (%)Cumulative Permeation at 24h (µg/cm²)Flux (µg/cm²/h)Enhancement Ratio*
Control (without this compound)0[Insert Data][Insert Data]1.0
Formulation A5[Insert Data][Insert Data][Calculate]
Formulation B10[Insert Data][Insert Data][Calculate]
Formulation C15[Insert Data][Insert Data][Calculate]

*Enhancement Ratio = Flux of formulation with this compound / Flux of control formulation

Experimental Protocols

Protocol for Determining API Solubility in this compound

Objective: To determine the equilibrium solubility of an API in this compound.

Materials:

  • Active Pharmaceutical Ingredient (API) powder

  • This compound

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of the API powder to a vial containing a known volume of this compound.

  • Securely cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 32°C).

  • Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, centrifuge the vials to sediment the undissolved API.

  • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the HPLC method.

  • Quantify the API concentration in the diluted sample using a validated HPLC method.

  • Calculate the solubility of the API in this compound in mg/mL.

Protocol for In Vitro Permeation Testing (IVPT) using Franz Diffusion Cells

Objective: To evaluate the effect of this compound on the skin permeation of an API from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline, PBS)

  • Test formulation containing the API and this compound

  • Control formulation (without this compound)

  • Magnetic stir bars

  • Water bath with circulator

  • HPLC system for analysis

Procedure:

  • Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to mount on the Franz diffusion cells.

  • Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

  • Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.

  • Place the Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Allow the system to equilibrate for at least 30 minutes.

  • Apply a finite dose of the test or control formulation evenly onto the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor solution and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analyze the collected samples for API concentration using a validated HPLC method.

  • At the end of the experiment, dismantle the Franz cells. Analyze the API content remaining on the skin surface, within the stratum corneum, and in the deeper skin layers (epidermis and dermis) to perform a mass balance analysis.

  • Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

Protocol for Stability Testing of Topical Formulations

Objective: To assess the physical and chemical stability of a topical formulation containing this compound under various storage conditions.

Materials:

  • Test formulation in the final intended packaging

  • Stability chambers (ICH conditions: e.g., 25°C/60% RH, 30°C/65% RH, 40°C/75% RH)

  • Refrigerator (5°C)

  • Freezer (-20°C)

  • Viscometer

  • pH meter

  • Microscope

  • HPLC system

Procedure:

  • Place the packaged formulation samples in the different stability chambers.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), withdraw samples for analysis.

  • Physical Stability Assessment:

    • Appearance: Visually inspect for changes in color, odor, and phase separation.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity using a suitable viscometer.

    • Microscopic Examination: Observe for any changes in the microstructure, such as crystal growth or changes in globule size for emulsions.

  • Chemical Stability Assessment:

    • API Assay: Determine the concentration of the API using a validated HPLC method to assess for degradation.

    • Related Substances: Quantify any degradation products or impurities using a validated HPLC method.

  • Freeze-Thaw Cycling: Subject samples to alternating freezing (-20°C) and thawing (room temperature) cycles (e.g., 3-5 cycles of 24-48 hours at each temperature) to assess physical stability under temperature stress. Analyze for physical changes after the cycling.

Signaling Pathway in Inflammatory Skin Disease

For topical drugs targeting inflammatory skin conditions like psoriasis, understanding the underlying signaling pathways is crucial for mechanism of action studies. The IL-23/IL-17 axis is a key pathway in the pathogenesis of psoriasis.

Inflammatory Signaling Pathway in Psoriasis APC Antigen Presenting Cell (APC) Tcell Naive T Cell APC->Tcell IL-23 Th17 Th17 Cell Tcell->Th17 Differentiation Keratinocyte Keratinocyte Th17->Keratinocyte IL-17, IL-22 Inflammation Inflammation & Proliferation Keratinocyte->Inflammation Pro-inflammatory Cytokines & Chemokines

Figure 2: Simplified IL-23/IL-17 signaling pathway in psoriasis.

Conclusion

The successful development of topical drug formulations containing this compound requires a thorough understanding of its properties and a systematic approach to formulation design and testing. By utilizing the protocols and frameworks outlined in these application notes, researchers can effectively evaluate the potential of this compound as a solvent and penetration enhancer, and develop stable, effective, and high-quality topical drug products. The generation of robust quantitative data, as templated in the provided tables, is essential for making informed decisions throughout the development process.

References

Application Notes and Protocols for PPG-2 Propyl Ether as a Penetration Enhancer in Transdermal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-2 Propyl Ether is a polypropylene glycol derivative used in various cosmetic and pharmaceutical formulations, primarily as a solvent and fragrance ingredient.[1][2] Its amphiphilic nature, stemming from the polypropylene glycol backbone and the propyl ether group, suggests potential as a penetration enhancer for transdermal drug delivery. Penetration enhancers are crucial for overcoming the barrier function of the stratum corneum, the outermost layer of the skin, thereby facilitating the passage of active pharmaceutical ingredients (APIs) into the systemic circulation. This document provides an overview of the proposed mechanism of action for this compound and detailed protocols for its evaluation as a penetration enhancer.

While specific quantitative data on the penetration enhancement effects of this compound are not extensively documented in publicly available literature, the following sections outline the established methodologies to determine its efficacy and safety profile. The proposed mechanisms are based on the known actions of similar propylene glycol derivatives.[3]

Proposed Mechanism of Action

Penetration enhancers typically function through one or more of the following mechanisms: disruption of the highly ordered lipid structure of the stratum corneum, interaction with intracellular proteins, or improvement of drug partitioning into the skin.[4] Propylene glycol and its ethers are known to act as solvents that can partition into the stratum corneum.[3]

The proposed mechanism for this compound involves:

  • Lipid Disruption : Intercalating into the lipid bilayers of the stratum corneum, thereby disrupting the tight packing of lipids and increasing their fluidity. This creates more permeable pathways for drug molecules to diffuse through.

  • Solvent Action : Acting as a co-solvent for the API within the formulation and potentially within the stratum corneum itself, which can increase the thermodynamic activity of the drug and enhance its partitioning from the vehicle into the skin.[3]

The following diagram illustrates this proposed mechanism.

G cluster_0 Mechanism of Action cluster_1 Molecular Level Interaction Formulation Formulation Stratum_Corneum Stratum Corneum (Lipid Bilayers) Formulation->Stratum_Corneum Drug + this compound Partitioning Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Enhanced Drug Permeation PPG2PE This compound Disruption Disruption of Lipid Packing PPG2PE->Disruption Lipids SC Lipids Lipids->Disruption

Proposed mechanism of this compound as a penetration enhancer.

Quantitative Data on Related Compounds

CompoundConcentrationPermeation Coefficient (Kp) (cm/h)Permeation Rate (J) (µg/cm²/h)Lag Time (h)
Propoxypropanol (PGPE)Neat0.0002 - 0.002193.9 - 826.12 - 5
Propoxypropanol (PGPE)Aqueous Solution0.0002 - 0.002193.9 - 826.12 - 5

Data adapted from a study on propoxypropanol permeation through human skin.[5] Researchers should generate similar data for this compound with the specific API under investigation to determine its enhancement efficacy.

Experimental Protocols

To evaluate this compound as a penetration enhancer, a series of experiments should be conducted. The following diagram outlines a typical experimental workflow.

G Start Start Formulation Formulation Development (API + this compound) Start->Formulation InVitro_Permeation In Vitro Skin Permeation Study (Franz Diffusion Cell) Formulation->InVitro_Permeation ATR_FTIR Mechanism Study (ATR-FTIR Spectroscopy) Formulation->ATR_FTIR Optional Cytotoxicity Safety Evaluation (Cytotoxicity Assay - MTT) Formulation->Cytotoxicity Data_Analysis Data Analysis & Interpretation (Flux, Enhancement Ratio, IC50) InVitro_Permeation->Data_Analysis ATR_FTIR->Data_Analysis Cytotoxicity->Data_Analysis Conclusion End Data_Analysis->Conclusion

Experimental workflow for evaluating a transdermal penetration enhancer.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol determines the rate and extent of drug permeation across a skin membrane.

1. Materials and Equipment:

  • Franz diffusion cells

  • Human or animal (e.g., porcine) skin membrane[6][7]

  • Receptor fluid (e.g., phosphate-buffered saline, PBS, pH 7.4)[8]

  • Formulation containing the API with and without this compound

  • Magnetic stirrer and stir bars

  • Water bath maintained at 32 ± 1 °C[7]

  • High-performance liquid chromatography (HPLC) system for drug quantification

2. Procedure:

  • Membrane Preparation: Excise subcutaneous fat from the skin and cut the skin to fit the Franz diffusion cell. Mount the skin between the donor and receptor compartments with the stratum corneum facing the donor chamber.[8]

  • Cell Assembly: Fill the receptor compartment with pre-warmed receptor fluid, ensuring no air bubbles are trapped beneath the skin.[7] Place a small magnetic stir bar in the receptor compartment.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath for 30 minutes.

  • Dosing: Apply a precise amount of the test formulation (e.g., 5-10 mg/cm²) to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200-500 µL) of the receptor fluid for analysis.[6][7] Immediately replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.[7]

  • Quantification: Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the slope of the linear portion of the curve. Calculate the enhancement ratio (ER) by dividing the flux of the formulation with this compound by the flux of the control formulation (without the enhancer).

Protocol 2: ATR-FTIR Spectroscopy for Stratum Corneum Analysis

This protocol investigates the mechanism of action by observing changes in the lipid structure of the stratum corneum.

1. Materials and Equipment:

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Excised skin samples

  • Test formulations (with and without this compound)

  • Phosphate-buffered saline (PBS)

2. Procedure:

  • Sample Preparation: Cut excised skin into appropriate sizes for mounting on the ATR crystal.

  • Baseline Spectrum: Obtain a baseline spectrum of untreated skin hydrated with PBS.

  • Treatment: Apply the formulation containing this compound to the stratum corneum side of the skin sample and incubate for a defined period (e.g., 2-4 hours).

  • Post-Treatment Spectrum: Gently wipe off the excess formulation and acquire the FTIR spectrum.

  • Data Analysis: Analyze the spectra for changes in the C-H stretching vibration peaks (around 2850 cm⁻¹ and 2920 cm⁻¹) and the amide I and II bands (around 1650 cm⁻¹ and 1550 cm⁻¹). A shift in the C-H stretching peaks to higher wavenumbers indicates increased lipid fluidity, suggesting disruption of the stratum corneum barrier.[9][10]

Protocol 3: Cytotoxicity Assessment using MTT Assay

This protocol evaluates the potential toxicity of this compound on skin cells.

1. Materials and Equipment:

  • Human keratinocyte cell line (e.g., HaCaT) or primary skin fibroblasts

  • Cell culture medium and supplements

  • 96-well plates

  • This compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[12]

  • Treatment: Remove the medium and expose the cells to various concentrations of this compound in fresh medium for a specified time (e.g., 24 hours). Include a positive control (e.g., Triton X-100) and a negative control (untreated cells).[11]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[11][12]

  • Formazan Solubilization: Remove the MTT-containing medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Conclusion

While this compound is primarily used as a solvent, its chemical properties suggest it may serve as a penetration enhancer in transdermal formulations. The protocols provided in this document offer a comprehensive framework for researchers to systematically evaluate its efficacy and safety. By conducting in vitro permeation studies, mechanistic investigations using ATR-FTIR, and cytotoxicity assays, a complete profile of this compound as a potential penetration enhancer can be established, paving the way for its application in advanced transdermal drug delivery systems.

References

Application Note: Quantification of PPG-2 Propyl Ether using a Novel HPLC-UV Derivatization Method

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of PPG-2 Propyl Ether. Due to the lack of a significant native chromophore in this compound, a pre-column derivatization strategy was employed to enable highly sensitive UV detection. This method is particularly suited for the analysis of this compound in complex matrices such as cosmetic and personal care product formulations. The developed protocol offers excellent linearity, accuracy, and precision, making it a valuable tool for quality control and research and development applications.

Introduction

This compound is a polypropylene glycol ether widely utilized in the cosmetics and personal care industry as a solvent and fragrance carrier.[1][2] Its chemical structure, characterized by ether linkages and a terminal hydroxyl group, renders it highly soluble in both aqueous and organic media.[3] Accurate quantification of this compound in final product formulations is crucial for ensuring product quality, stability, and adherence to regulatory guidelines.

A significant analytical challenge in the HPLC-based quantification of this compound is its lack of a strong ultraviolet (UV) chromophore, which precludes direct and sensitive detection using standard UV-Vis detectors. To overcome this limitation, this method employs a pre-column derivatization step. In this approach, the hydroxyl group of this compound is reacted with a derivatizing agent to introduce a highly UV-active moiety. This allows for sensitive and selective detection at a wavelength where matrix interference is minimized. While low-wavelength UV detection (e.g., ~190 nm) is a possible alternative for detecting polypropylene glycol oligomers, this approach is often hampered by baseline noise and interference from common solvents and sample matrix components.[4]

This application note provides a comprehensive protocol for the derivatization and subsequent HPLC-UV analysis of this compound, along with a summary of the method's performance characteristics.

Experimental Protocol

Materials and Reagents
  • This compound standard (analytical grade)

  • Benzoyl chloride (derivatizing agent)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide

  • Hydrochloric acid

  • Methanol (for sample extraction)

  • Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)

Equipment
  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Standard Preparation

A stock solution of this compound (1000 µg/mL) was prepared in acetonitrile. A series of calibration standards ranging from 1 µg/mL to 100 µg/mL were prepared by serial dilution of the stock solution with acetonitrile.

Sample Preparation (from a cosmetic cream matrix)
  • Accurately weigh 1 gram of the cosmetic cream sample into a 50 mL centrifuge tube.

  • Add 10 mL of methanol to the tube.

  • Vortex for 5 minutes to disperse the sample.

  • Centrifuge at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Elute the this compound with 5 mL of acetonitrile.

  • The eluted sample is now ready for derivatization.

Pre-column Derivatization Procedure
  • To 1 mL of each standard solution or sample extract, add 0.5 mL of 1 M sodium hydroxide solution.

  • Add 0.1 mL of benzoyl chloride.

  • Vortex the mixture for 10 minutes at room temperature.

  • Neutralize the reaction by adding 0.5 mL of 1 M hydrochloric acid.

  • The derivatized solution is ready for HPLC analysis. This derivatization attaches a benzoyl group to the this compound, allowing for UV detection around 237 nm.[5][6][7]

HPLC Conditions
ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A: WaterB: Acetonitrile
Gradient 0-2 min: 50% B2-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 237 nm

Quantitative Data Summary

The developed HPLC method demonstrated excellent performance for the quantification of this compound. The key validation parameters are summarized in the table below.

ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (Recovery %) 98.5% - 101.2%
Retention Time ~12.5 min

Workflow Diagram

HPLC_Method_Development cluster_sample_prep Sample Preparation cluster_derivatization Pre-column Derivatization cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Cosmetic Sample Extraction Methanol Extraction Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (C18) Centrifugation->SPE Derivatization Reaction with Benzoyl Chloride SPE->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation C18 Reversed-Phase Separation HPLC_Injection->Separation Detection UV Detection (237 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Experimental workflow for the quantification of this compound.

Signaling Pathway Diagram (Logical Relationship)

Logical_Relationship Analyte This compound (No UV Chromophore) Derivatization Derivatization with Benzoyl Chloride Analyte->Derivatization Enables Derivative Benzoyl-PPG-2 Propyl Ether (UV Active) Derivatization->Derivative Forms Detection Sensitive UV Detection (237 nm) Derivative->Detection Allows for

Caption: Logical relationship for enabling UV detection of this compound.

Conclusion

The HPLC method with pre-column derivatization described in this application note provides a reliable and sensitive approach for the quantification of this compound. The method is well-suited for implementation in quality control laboratories for the routine analysis of cosmetic and personal care products. The detailed protocol and established performance characteristics will aid researchers, scientists, and drug development professionals in accurately determining the concentration of this common excipient.

References

Application Note: High-Resolution GC-MS Protocol for the Analysis of Impurities in PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, high-resolution gas chromatography-mass spectrometry (GC-MS) protocol for the identification and quantification of potential impurities in PPG-2 Propyl Ether. Adherence to this protocol will enable the accurate assessment of product purity, which is critical for regulatory compliance and ensuring product safety and efficacy.

Introduction

This compound, a polypropylene glycol derivative, is utilized in a variety of applications, including as a solvent and fragrance functional ingredient.[1] The manufacturing process and subsequent storage can introduce impurities, such as residual starting materials, byproducts from side reactions, and degradation products. This application note details a robust GC-MS method for the separation, identification, and quantification of these potential impurities.

Data Presentation

The following table summarizes the expected retention times and key mass-to-charge ratios (m/z) for this compound and its potential impurities under the analytical conditions specified in this protocol.

CompoundExpected Retention Time (min)Key m/z RatiosNotes
1-Propanol~3.531, 29, 42, 59, 60Residual starting material. The base peak is often m/z 31.[2][3][4]
Propylene Glycol~5.745, 43, 76Residual starting material. The molecular ion is at m/z 76.[1][5]
This compound ~9.2 45, 59, 73, 87, 117, 131 Main component.
Tri(propylene glycol) propyl ether~12.859, 117, 159Higher order oligomer.[6]

Experimental Protocols

This section outlines the detailed methodology for the GC-MS analysis of this compound.

Materials and Reagents
  • Solvent: HPLC-grade Methanol or Dichloromethane (volatile and suitable for GC-MS).

  • This compound Sample: The test sample to be analyzed.

  • Reference Standards: Certified reference standards of potential impurities (e.g., 1-Propanol, Propylene Glycol, Tri(propylene glycol) propyl ether) for peak identification and quantification.

  • Inert Gas: Helium (99.999% purity) as the carrier gas.

  • Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.

Sample Preparation
  • Dilution: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve the sample in the chosen solvent (Methanol or Dichloromethane).

  • Volume Adjustment: Bring the flask to volume with the solvent and mix thoroughly to ensure homogeneity. This results in a sample concentration of approximately 10 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm PTFE syringe filter into a clean autosampler vial to remove any particulate matter.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: A modern gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Column: A capillary column suitable for the analysis of polar compounds, such as a DB-WAX or Rxi-1301Sil MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7]

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Injection Mode: Split (split ratio of 50:1 to avoid column overloading)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 30-400

    • Scan Rate: 2 scans/second

Data Analysis
  • Peak Identification: Identify the peaks in the chromatogram by comparing their retention times with those of the reference standards. Further confirmation is achieved by comparing the acquired mass spectra with reference spectra from a library (e.g., NIST).

  • Quantification: For quantitative analysis, create a calibration curve for each identified impurity using the reference standards at multiple concentration levels. The concentration of the impurity in the sample can then be determined from this curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between this compound and its potential impurities.

GCMS_Workflow GC-MS Analysis Workflow for this compound Impurities cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_ID Peak Identification (Retention Time & Mass Spectra) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Final Report Quantification->Report

Caption: Workflow for the GC-MS analysis of impurities in this compound.

Impurity_Relationship Relationship of this compound and Potential Impurities cluster_impurities Potential Impurities PPG2 This compound (Main Component) TPG Tri(propylene glycol) propyl ether (Higher Order Oligomer) PPG2->TPG Potential Side Reaction Propanol 1-Propanol (Residual Starting Material) Propanol->PPG2 Synthesis Reactant PG Propylene Glycol (Residual Starting Material) PG->PPG2 Synthesis Reactant

Caption: Logical relationship between this compound and its potential impurities.

References

Application Notes and Protocols for PPG-2 Propyl Ether as a Coalescing Agent in Polymer Film Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of PPG-2 Propyl Ether, also known as Dipropylene Glycol Propyl Ether (DPnP), and its utility as a coalescing agent in the formation of polymer films. This document details its mechanism of action, performance characteristics, and provides protocols for its evaluation in various formulations, including coatings and potentially in drug delivery systems where film formation is critical.

Introduction to Coalescing Agents and this compound

In waterborne polymer dispersions, such as latex paints and coatings, the formation of a continuous, uniform film is paramount to the final product's performance and appearance. This process, known as coalescence, involves the fusion of discrete polymer particles as the water evaporates. The Minimum Film Formation Temperature (MFFT) is a critical parameter, representing the lowest temperature at which a continuous film will form.[1] Below this temperature, the polymer particles are too rigid to fuse, resulting in a cracked, discontinuous, and poorly adhering film.

Coalescing agents are organic solvents that act as temporary plasticizers for the polymer particles.[1][2] They reduce the MFFT, allowing for the formation of a high-quality film over a wider range of application temperatures.[1] An ideal coalescing agent should efficiently soften the polymer particles, have low water solubility to partition effectively into the polymer phase, and evaporate from the film after coalescence to ensure the final film regains its desired hardness and durability.[1][3]

This compound (CAS No. 29911-27-1) is a slow-evaporating glycol ether with a favorable balance of hydrophilic and hydrophobic properties, making it an effective coalescing agent for a variety of waterborne systems.[4][5][6] Its low volatility contributes to lower Volatile Organic Compound (VOC) content in formulations, addressing environmental and regulatory concerns.[7]

Mechanism of Action of this compound

The process of film formation in a latex-based system can be visualized as a three-stage process. This compound plays a crucial role in the final, critical stage of coalescence.

G cluster_0 Stage 1: Evaporation cluster_1 Stage 2: Particle Deformation cluster_2 Stage 3: Coalescence (Role of this compound) A Water Evaporation B Particle Packing A->B Increased Solids Content C Close-Packed Particles B->C D Deformation under Capillary Forces C->D E This compound Softens Particles D->E F Polymer Interdiffusion E->F Reduced MFFT G Continuous Film F->G Formation of a Homogeneous Film

Figure 1: Mechanism of Polymer Film Formation with a Coalescing Agent

Performance Data of this compound

The efficacy of a coalescing agent is determined by its ability to reduce the MFFT and its impact on the final film properties such as drying time, gloss, and hardness. The following tables summarize the typical performance characteristics of this compound in comparison to other commonly used coalescing agents.

Table 1: Physical Properties of Selected Coalescing Agents

PropertyThis compound (DPnP)Texanol™Butyl Cellosolve™
CAS Number 29911-27-125265-77-4111-76-2
Boiling Point (°C) ~213[2]~254~171
Flash Point (°C) ~88[8]~120~67
Water Solubility (% by wt) 19.6[9]0.1Miscible
Evaporation Rate (nBuAc=1.0) 0.014[8][9]0.0020.08

Table 2: Performance in a Styrene-Acrylic Latex Formulation

PropertyNo CoalescentThis compound (5% on polymer solids)Texanol™ (5% on polymer solids)Butyl Cellosolve™ (5% on polymer solids)
MFFT (°C) 18425
Drying Time (Set-to-Touch, hours) 1.52.53.02.0
Drying Time (Dry-Hard, hours) 4675
Gloss (60°) 75858882
Pencil Hardness (7 days) HBFFHB

Note: The data presented in Table 2 are representative values and can vary depending on the specific polymer dispersion, formulation, and environmental conditions.

Experimental Protocols

The following are detailed protocols for evaluating the performance of this compound as a coalescing agent.

Determination of Minimum Film Formation Temperature (MFFT)

This protocol is based on the ASTM D2354 standard test method.

Objective: To determine the lowest temperature at which a latex formulation forms a continuous film.

Apparatus:

  • MFFT Bar (e.g., Rhopoint MFFT-90)

  • Film Applicator (e.g., 75 µm gap)

  • Dry, clean air or nitrogen supply

Procedure:

  • Prepare the latex formulation with and without this compound at the desired concentration.

  • Set the MFFT bar to the expected temperature range.

  • Place a strip of polyester film on the platen.

  • Apply a uniform film of the latex formulation onto the polyester film using the film applicator.

  • Close the cover of the MFFT bar and allow the film to dry under a gentle flow of dry air or nitrogen.

  • After the film is dry, visually inspect it to identify the point where the film transitions from a continuous, clear film to a cracked, opaque, or powdery film.

  • The temperature at this transition point is the MFFT.

G cluster_workflow MFFT Determination Workflow prep Prepare Latex Formulation set_mfft Set MFFT Bar Temperature Gradient prep->set_mfft apply_film Apply Wet Film with Applicator set_mfft->apply_film dry_film Dry Film Under Controlled Airflow apply_film->dry_film observe Visually Inspect for Cracking dry_film->observe record Record MFFT observe->record

Figure 2: MFFT Determination Workflow
Evaluation of Drying Time

This protocol is based on the ASTM D5895 standard test method.

Objective: To determine the set-to-touch and dry-hard times of a coating.

Apparatus:

  • Drying Time Recorder (straight line or circular)

  • Glass strips

  • Film Applicator

Procedure:

  • Apply a uniform film of the coating onto a glass strip.

  • Immediately place the drying time recorder over the wet film and start the stylus.

  • The recorder will move the stylus across the film at a constant speed.

  • After the test duration, examine the track left by the stylus to determine the different stages of drying:

    • Set-to-touch time: The point where the stylus no longer leaves a continuous track but begins to leave a broken one.

    • Dry-hard time: The point where the stylus no longer scratches the surface of the film.

Measurement of Film Gloss

This protocol is based on the ASTM D523 standard test method.

Objective: To measure the specular gloss of a coating surface.

Apparatus:

  • Glossmeter (with 20°, 60°, and 85° geometries)

  • Calibration standards (high, medium, and low gloss)

Procedure:

  • Prepare a smooth, uniform film of the coating on a flat, non-porous substrate and allow it to cure completely.

  • Calibrate the glossmeter according to the manufacturer's instructions using the appropriate standards.

  • Select the appropriate measurement geometry (60° is standard for most coatings; 20° for high-gloss and 85° for low-gloss coatings).

  • Place the glossmeter on the surface of the coating and take several readings at different locations.

  • Record the average of the readings as the gloss value.

Assessment of Film Hardness (Pencil Hardness)

This protocol is based on the ASTM D3363 standard test method.

Objective: To determine the hardness of a coating by the scratch resistance to calibrated pencils of varying hardness.

Apparatus:

  • A set of calibrated drawing pencils with hardness ranging from 6B (softest) to 6H (hardest).

  • Pencil sharpener and abrasive paper (400 grit).

  • A mechanical holder for the pencil that maintains a 45° angle to the surface.

Procedure:

  • Prepare a coated panel and allow it to cure completely.

  • Starting with the softest pencil, sharpen it and then flatten the tip by rubbing it on the abrasive paper at a 90° angle.

  • Place the pencil in the holder and push it forward on the coated surface for about 6.5 mm (0.25 inches).

  • Examine the surface for any scratch or indentation.

  • Repeat the process with pencils of increasing hardness until a pencil is found that scratches the surface.

  • The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.

G cluster_workflow Overall Performance Evaluation Workflow formulation Formulate with This compound mfft Determine MFFT (ASTM D2354) formulation->mfft drying Evaluate Drying Time (ASTM D5895) formulation->drying gloss Measure Gloss (ASTM D523) formulation->gloss hardness Assess Hardness (ASTM D3363) formulation->hardness analysis Analyze Data and Compare Performance mfft->analysis drying->analysis gloss->analysis hardness->analysis

Figure 3: Coalescing Agent Evaluation Workflow

Applications in Drug Development

While the primary application of this compound is in the coatings industry, its properties as a solvent and film-forming aid may be relevant in certain pharmaceutical applications. For instance, in the development of transdermal patches or film-coated tablets, the formation of a uniform, coherent polymer film is essential for controlling drug release and ensuring product stability. The principles and protocols described in these notes can be adapted to evaluate this compound as a potential excipient in such formulations, provided its biocompatibility and regulatory acceptance for the specific application are thoroughly investigated.

Safety and Handling

This compound is a combustible liquid and should be handled in a well-ventilated area.[9] Users should consult the Safety Data Sheet (SDS) for detailed information on safe handling, storage, and disposal.

Conclusion

This compound is an effective coalescing agent for waterborne polymer dispersions. Its ability to significantly reduce the MFFT while maintaining or improving key film properties such as gloss and hardness makes it a valuable tool for formulators. The protocols outlined in this document provide a framework for the systematic evaluation of this compound in various applications, enabling researchers and scientists to optimize their formulations for desired performance characteristics.

References

Application Notes and Protocols for PPG-2 Propyl Ether in Paint and Coating Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of PPG-2 Propyl Ether as a coalescing solvent in water-based paint and coating formulations.

Introduction to this compound

This compound, a member of the propylene glycol ether family, is an effective coalescing agent in water-based latex paints. Its primary function is to facilitate the formation of a continuous, uniform film as the paint dries. Key advantages of this compound in coating formulations include its moderate evaporation rate, complete water solubility, and excellent solvency for a wide range of resins.[1] Furthermore, its lower volatility compared to some other glycol ethers contributes to formulations with reduced Volatile Organic Compounds (VOCs).

Key Performance Attributes

This compound positively influences several key paint and coating properties:

  • Film Formation: It acts as a coalescing agent, temporarily plasticizing the latex polymer particles, allowing them to fuse together as water evaporates to form a durable film.[2]

  • Adhesion and Durability: Proper coalescence, facilitated by this compound, enhances the adhesion of the coating to the substrate and improves its overall durability, preventing issues like cracking and peeling.[3]

  • Flow and Leveling: It can reduce the surface tension of the paint, promoting even application and minimizing brush or roller marks.[2]

  • Working Time: Its moderate evaporation rate provides a suitable "open time" for application.[1]

Quantitative Performance Data

The following tables present representative data illustrating the impact of this compound on key paint properties in a model water-based acrylic formulation, compared to a standard coalescing agent.

Note: The following data is illustrative and may vary depending on the specific paint formulation.

Table 1: Effect on Viscosity and Drying Time

Coalescing Agent (at 5% on latex solids)Rotational Viscosity (cP) at 25°C (ASTM D2196)Set-to-Touch Time (hours) (ASTM D1640)Tack-Free Time (hours) (ASTM D1640)Dry-Through Time (hours) (ASTM D1640)
Control (No Coalescent) 2100> 8> 12> 24
This compound 22502.54.07.5
Texanol™ 23002.84.58.0

Table 2: Effect on Final Film Properties

Coalescing Agent (at 5% on latex solids)Pencil Hardness (ASTM D3363) (7 days cure)Specular Gloss at 60° (ASTM D523)
Control (No Coalescent) Fails (poor film formation)N/A
This compound HB85
Texanol™ F83

Experimental Protocols

The following are detailed methodologies for evaluating the performance of this compound in a paint formulation.

Starting Point Formulation

This is a representative formulation for a water-based acrylic gloss paint. The coalescing agent is typically added during the let-down stage.

Table 3: Water-Based Acrylic Gloss Paint Formulation

Ingredient Weight (%) Function
Grind Stage
Water15.0Solvent
Dispersant0.5Pigment wetting and stabilization
Defoamer0.2Prevents foam during mixing
Titanium Dioxide (Rutile)20.0Pigment (Opacity and color)
Let-Down Stage
Acrylic Latex Emulsion (50% solids)55.0Binder
This compound 2.75 (5% on latex solids) Coalescing Agent
Rheology Modifier1.0Thickener, controls viscosity
Defoamer0.2Prevents foam during application
Water5.35Solvent for viscosity adjustment
Total 100.0
Viscosity Measurement

Protocol based on ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer. [4][5][6][7][8]

  • Apparatus: Rotational viscometer (e.g., Brookfield type).

  • Procedure: a. Calibrate the viscometer according to the manufacturer's instructions. b. Place 600 mL of the paint sample in a Griffin beaker. c. Equilibrate the sample to a constant temperature, typically 25°C ± 0.5°C. d. Select a spindle and rotational speed that will give a reading between 20% and 80% of the viscometer's scale. e. Immerse the spindle into the paint to the marked level. f. Allow the spindle to rotate for a specified time (e.g., 60 seconds) before taking a reading. g. Record the viscosity in centipoise (cP).

Drying Time Determination

Protocol based on ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings at Room Temperature. [9][10][11][12][13]

  • Apparatus: Cotton fibers, stopwatch.

  • Procedure: a. Apply the paint film to a non-porous substrate (e.g., a glass panel) at a specified thickness. b. Place the coated panel in a controlled environment (e.g., 23°C and 50% relative humidity). c. Set-to-Touch Time: Lightly touch the film with a clean finger. The film is considered set-to-touch when no paint adheres to the finger. d. Tack-Free Time: Place a small piece of cotton on the surface of the film and press down lightly. The film is tack-free if the cotton can be blown off easily without any fibers adhering. e. Dry-Through Time: Firmly press the thumb onto the film. The film is considered dry-through if there is no loosening, wrinkling, or other distortion of the film.

Film Hardness Testing

Protocol based on ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test. [2][14][15][16][17]

  • Apparatus: A set of calibrated pencils of varying hardness (from 6B, softest, to 6H, hardest), pencil sharpener.

  • Procedure: a. Allow the coated panel to cure for a specified period (e.g., 7 days). b. Place the panel on a firm, level surface. c. Hold a pencil at a 45° angle to the surface and push it forward about 6 mm with firm pressure. d. Start with a pencil of medium hardness (e.g., HB). e. If the pencil scratches the film, use the next softer pencil. If it does not scratch the film, use the next harder pencil. f. The pencil hardness is reported as the grade of the hardest pencil that does not scratch or gouge the film.

Specular Gloss Measurement

Protocol based on ASTM D523 - Standard Test Method for Specular Gloss. [1][3][18][19][20]

  • Apparatus: A glossmeter with 60° geometry.

  • Procedure: a. Calibrate the glossmeter using a certified black glass standard. b. Place the glossmeter on a flat, smooth area of the cured paint film. c. Take several readings at different locations on the film to ensure a representative average. d. Record the gloss values in Gloss Units (GU).

Workflow and Logical Relationships

The following diagrams illustrate the workflow for paint formulation and evaluation, and the logical relationship of this compound to final coating properties.

Paint_Formulation_Workflow cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing Grind_Stage Grind Stage: Disperse Pigments Let_Down_Stage Let-Down Stage: Add Latex and this compound Grind_Stage->Let_Down_Stage Final_Adjustments Final Adjustments: Rheology and Viscosity Let_Down_Stage->Final_Adjustments Application Apply Paint to Substrate Final_Adjustments->Application Viscosity_Test Viscosity (ASTM D2196) Final_Adjustments->Viscosity_Test Curing Drying and Film Formation Application->Curing Drying_Time_Test Drying Time (ASTM D1640) Application->Drying_Time_Test Hardness_Test Hardness (ASTM D3363) Curing->Hardness_Test Gloss_Test Gloss (ASTM D523) Curing->Gloss_Test PPG2_Propyl_Ether_Influence PPG2 This compound Coalescence Efficient Coalescence PPG2->Coalescence enables Film Uniform Film Formation Coalescence->Film Adhesion Improved Adhesion Film->Adhesion Durability Enhanced Durability Film->Durability Hardness Good Hardness Development Film->Hardness Gloss High Gloss Potential Film->Gloss

References

Application Notes and Protocols for PPG-2 Propyl Ether as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PPG-2 propyl ether, a member of the polypropylene glycol ether family, is a synthetic solvent with potential applications as an excipient in pharmaceutical preparations.[1][2] Its chemical structure, consisting of a polypropylene glycol backbone with two propylene glycol units and a propyl ether group, imparts properties that may be advantageous in various drug delivery systems.[3] While extensively used in the cosmetics industry as a solvent and fragrance functional ingredient, its exploration in pharmaceuticals is an emerging area.[1] These application notes provide a comprehensive overview of its known properties and potential uses, alongside generalized protocols for its evaluation as a pharmaceutical excipient.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its application in pharmaceutical formulations. The following table summarizes key properties, with some values estimated based on structurally similar compounds due to the limited availability of specific data for this compound.

PropertyValueReference
Appearance Colorless liquid[3]
Molecular Formula C₉H₂₀O₃[3]
Molecular Weight ~176 g/mol [3]
Boiling Point ~240°C[3]
Flash Point ~100°C[3]
Density ~0.94 g/cm³[3]
Water Solubility Complete[3]

Potential Pharmaceutical Applications

Based on its properties as a solvent with good water solubility, this compound presents several potential applications in pharmaceutical formulations:

  • Solubilizing Agent: Its ability to dissolve other substances suggests its use in solubilizing poorly water-soluble active pharmaceutical ingredients (APIs) for oral, topical, or parenteral formulations.[1]

  • Vehicle for Topical Formulations: Its properties as a solvent make it a potential vehicle for topical drug delivery systems such as creams, lotions, and gels.

  • Co-solvent in Multi-component Systems: this compound could be used as a co-solvent to enhance the solubility and stability of APIs in complex formulations.

  • Component of Foamable Carriers: Patent literature indicates the use of PPG alkyl ethers in foamable pharmaceutical carriers, suggesting a potential role for this compound in such formulations for topical application.

Experimental Protocols

Due to the lack of specific published protocols for this compound in pharmaceutical development, the following are generalized experimental workflows for evaluating its potential as an excipient.

Protocol 1: Determination of API Solubility

This protocol outlines a method to determine the saturation solubility of an API in this compound.

Workflow for API Solubility Determination

cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_api Weigh excess API prep_solvent Add known volume of this compound prep_api->prep_solvent Combine mix Mix at constant temperature prep_solvent->mix equilibrate Allow to equilibrate (e.g., 24-48h) mix->equilibrate centrifuge Centrifuge to separate undissolved API equilibrate->centrifuge sample Collect supernatant centrifuge->sample analyze Quantify API concentration (e.g., HPLC) sample->analyze

Caption: Workflow for determining API solubility in this compound.

Methodology:

  • Add an excess amount of the API to a known volume of this compound in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of the API in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the saturation solubility of the API in this compound (e.g., in mg/mL).

Protocol 2: Evaluation of Topical Formulation Performance

This protocol provides a general workflow for assessing the in vitro performance of a topical formulation containing this compound.

Workflow for In Vitro Topical Formulation Evaluation

cluster_formulation Formulation cluster_ivpt In Vitro Permeation Test (IVPT) cluster_analysis Analysis & Data Interpretation formulate Prepare topical formulation with API and this compound apply_formulation Apply formulation to skin surface formulate->apply_formulation franz_cell Mount skin membrane in Franz diffusion cell franz_cell->apply_formulation sample_receptor Sample receptor fluid at time intervals apply_formulation->sample_receptor analyze_samples Analyze API concentration in samples (e.g., HPLC) sample_receptor->analyze_samples calculate_flux Calculate flux and permeation parameters analyze_samples->calculate_flux evaluate Evaluate performance vs. control formulation calculate_flux->evaluate

Caption: General workflow for evaluating a topical formulation.

Methodology:

  • Formulation: Prepare a topical formulation (e.g., gel, cream) containing the API and this compound as a solvent or co-solvent. A control formulation without this compound should also be prepared.

  • In Vitro Permeation Test (IVPT):

    • Use a validated skin model (e.g., excised human or animal skin) mounted on a Franz diffusion cell.

    • Apply a finite dose of the formulation to the surface of the skin.

    • Maintain the receptor chamber with a suitable buffer at 32°C.

    • At predetermined time intervals, withdraw samples from the receptor chamber and replace with fresh buffer.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time and determine the steady-state flux. Compare the permeation parameters of the formulation containing this compound with the control formulation to evaluate its effect on drug delivery.

Safety and Toxicology

While specific toxicological data for this compound in pharmaceutical contexts is limited, information on related propylene glycol ethers from cosmetic safety assessments can provide some initial insights. Studies on PPG-2 methyl ether, for instance, indicate low inhalation toxicity and slow absorption through the skin due to its high water solubility.[4] These related compounds have not been found to be genotoxic or to cause reproductive or developmental toxicity.[4] However, it is imperative to conduct comprehensive toxicological studies specifically for this compound according to pharmaceutical regulatory guidelines before its inclusion in any drug product.

Logical Relationships of PPG Ether Properties

The properties of PPG ethers, including this compound, are interconnected and influence their suitability as pharmaceutical excipients.

Logical Relationships of PPG Ether Properties

cluster_properties Physicochemical Properties cluster_performance Excipient Performance cluster_safety Safety Profile mw Molecular Weight viscosity Viscosity mw->viscosity influences absorption Systemic Absorption mw->absorption inversely related to polarity Polarity solvency Solvency polarity->solvency determines permeation Skin Permeation polarity->permeation affects stability Formulation Stability viscosity->stability contributes to solvency->permeation impacts permeation->absorption leads to irritation Local Irritation absorption->irritation can influence

Caption: Interplay of properties for PPG ethers as excipients.

Conclusion

This compound exhibits properties that suggest its potential as a valuable excipient in pharmaceutical formulations, particularly as a solvent for poorly soluble drugs and in topical delivery systems. However, the current lack of specific data for pharmaceutical applications necessitates thorough evaluation by researchers and drug development professionals. The generalized protocols provided herein offer a starting point for a systematic investigation into its efficacy and safety. Further studies are essential to establish a comprehensive profile of this compound as a pharmaceutical excipient and to unlock its full potential in drug delivery.

References

Application Notes and Protocols for Developing Stable Emulsions with PPG-2 Propyl Ether as a Co-surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for utilizing PPG-2 Propyl Ether as a co-surfactant in the development of stable emulsions for pharmaceutical and cosmetic applications. While primarily recognized as a solvent and fragrance functional ingredient, the chemical structure of this compound, a polypropylene glycol derivative, suggests its potential to modify the interfacial properties of emulsions, thereby contributing to their stability.[1][2]

This document outlines the theoretical basis for its function as a co-surfactant, presents detailed experimental protocols for emulsion formulation and evaluation, and provides data interpretation guidelines. Due to the limited direct data on this compound as a co-surfactant, some protocols and principles are derived from studies on structurally related compounds like propylene glycol and other glycol ethers, which have established roles in emulsion stabilization.[3][4][5][6]

Theoretical Background: The Role of this compound in Emulsion Stability

This compound is a synthetic compound formed from propylene glycol.[1] Its structure, featuring both ether linkages and a propyl group, imparts a degree of amphiphilicity, allowing it to partition at the oil-water interface.[1][7] As a co-surfactant, this compound is hypothesized to enhance emulsion stability through several mechanisms:

  • Interfacial Tension Reduction: By orienting at the oil-water interface alongside the primary surfactant, this compound can help to further lower the interfacial tension, facilitating the formation of smaller droplets and reducing the energy required for emulsification.

  • Modification of Interfacial Film Rigidity: The presence of this compound can alter the packing of surfactant molecules at the interface, influencing the rigidity and elasticity of the interfacial film. This can prevent droplet coalescence and Ostwald ripening.

  • Solvency Effects: Its solvent properties can improve the solubility of the primary surfactant in either the oil or water phase, leading to a more efficient reduction in interfacial tension.[1][2] It can also improve the solubility of other formulation components, preventing their precipitation.

The logical workflow for evaluating this compound as a co-surfactant is depicted below.

G A Define Emulsion System (Oil, Water, Primary Surfactant) B Determine Required HLB of Oil Phase A->B C Select Primary Surfactant(s) with Appropriate HLB B->C D Prepare Emulsions with Varying This compound Concentrations C->D E Characterize Emulsion Properties (Droplet Size, Zeta Potential, Rheology) D->E F Conduct Stability Studies (Thermal, Centrifugation, Long-term) E->F G Analyze Data and Optimize Formulation F->G G->D Iterative Optimization H Final Optimized Emulsion Formulation G->H

Caption: Workflow for Emulsion Development with this compound.

Physicochemical Properties of this compound

Understanding the physical and chemical properties of this compound is crucial for its effective incorporation into emulsion formulations.

PropertyValue / DescriptionReference
INCI Name This compound[1]
Chemical Family Propylene Glycol Ether[7]
Appearance Colorless liquid[7]
Solubility Complete in water[7]
Function in Cosmetics Solvent, Fragrance Functional Ingredient[1][2]
Boiling Point ~240°C[7]
Flash Point ~100°C[7]
Density ~0.94 g/cm³[7]

Experimental Protocols

Materials and Equipment
  • This compound

  • Oil Phase: (e.g., Mineral oil, Isopropyl myristate, Caprylic/capric triglyceride)

  • Aqueous Phase: Deionized water

  • Primary Surfactant(s): (e.g., Polysorbate 80, Sorbitan oleate, Lecithin)

  • Homogenizer: High-shear homogenizer (e.g., rotor-stator) or microfluidizer

  • Particle Size Analyzer: Dynamic Light Scattering (DLS) or Laser Diffraction

  • Zeta Potential Analyzer

  • Rheometer

  • Microscope with imaging capabilities

  • Centrifuge

  • Incubators/Ovens for stability testing

Protocol 1: Determination of Required Hydrophilic-Lipophilic Balance (HLB)

The HLB system provides a framework for selecting appropriate surfactants.[8] The required HLB of the oil phase must be determined to select a primary surfactant system that will effectively emulsify it.

Methodology:

  • Prepare a series of emulsions with a fixed oil-to-water ratio (e.g., 20:80).

  • For each emulsion, use a different blend of a high HLB (e.g., Polysorbate 80, HLB 15.0) and a low HLB (e.g., Sorbitan Oleate, HLB 4.3) surfactant. The total surfactant concentration should be kept constant (e.g., 5% w/w).

  • Vary the HLB of the surfactant blend in increments (e.g., from 5 to 15).

  • Homogenize each formulation under identical conditions (e.g., 5000 rpm for 5 minutes).

  • Visually inspect the emulsions after 24 hours for signs of instability (creaming, coalescence, phase separation).

  • The HLB of the surfactant blend that produces the most stable emulsion is considered the required HLB of the oil phase.

Protocol 2: Formulation of Oil-in-Water (O/W) Emulsions with this compound as a Co-surfactant

This protocol describes the preparation of O/W emulsions incorporating this compound.

Methodology:

  • Aqueous Phase Preparation: Disperse the hydrophilic primary surfactant(s) and this compound in deionized water. Heat to 70-75°C with gentle stirring until all components are dissolved.

  • Oil Phase Preparation: Disperse the lipophilic primary surfactant(s) in the oil phase. Heat to 70-75°C with gentle stirring until a homogenous solution is formed.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed.

  • Homogenization: Increase the homogenization speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to reduce the droplet size.

  • Cooling: Allow the emulsion to cool to room temperature with gentle stirring.

Experimental Design:

To evaluate the effect of this compound, a series of formulations should be prepared with varying concentrations of the co-surfactant (e.g., 0%, 1%, 2.5%, 5%, and 10% w/w), while keeping the concentrations of the oil, water, and primary surfactant constant.

Protocol 3: Characterization of Emulsion Properties

4.4.1. Droplet Size and Polydispersity Index (PDI) Analysis

  • Method: Dilute the emulsion with deionized water to an appropriate concentration. Analyze using a dynamic light scattering (DLS) instrument.

  • Parameters to Measure: Mean droplet size (Z-average) and PDI. A smaller droplet size and a lower PDI generally indicate better emulsion stability.

4.4.2. Zeta Potential Measurement

  • Method: Dilute the emulsion with deionized water and measure the electrophoretic mobility using a zeta potential analyzer.

  • Interpretation: A higher absolute zeta potential (typically > |30| mV) indicates greater electrostatic repulsion between droplets, leading to enhanced stability.

4.4.3. Rheological Analysis

  • Method: Use a cone-and-plate or parallel-plate rheometer to measure the viscosity and viscoelastic properties of the undiluted emulsion.

  • Parameters to Measure: Viscosity as a function of shear rate, storage modulus (G'), and loss modulus (G''). Higher viscosity and a more elastic structure (G' > G'') can inhibit creaming and coalescence.

4.4.4. Microscopic Observation

  • Method: Place a small drop of the emulsion on a microscope slide and observe under an optical microscope.

  • Observation: Note the droplet size distribution, shape, and any signs of aggregation or coalescence.

Protocol 4: Emulsion Stability Assessment

4.5.1. Accelerated Stability Testing: Centrifugation

  • Method: Centrifuge the emulsion samples at a specified speed (e.g., 3000 rpm) for a defined period (e.g., 30 minutes).

  • Evaluation: Measure the height of any separated layers (creaming or sedimentation). A smaller separation layer indicates higher stability.

4.5.2. Thermal Stability Testing

  • Method: Store emulsion samples at different temperatures (e.g., 4°C, 25°C, and 40°C) for a set period (e.g., 1, 2, and 3 months).

  • Evaluation: At each time point, re-characterize the emulsions for droplet size, zeta potential, and visual appearance.

4.5.3. Freeze-Thaw Cycling

  • Method: Subject the emulsion samples to alternating freeze-thaw cycles (e.g., -20°C for 24 hours followed by 25°C for 24 hours) for a defined number of cycles (e.g., 3-5 cycles).

  • Evaluation: After the final cycle, assess the emulsion for any signs of phase separation, coalescence, or significant changes in physical properties.

Data Presentation and Interpretation

All quantitative data should be summarized in tables for clear comparison between different formulations.

Table 1: Effect of this compound Concentration on Emulsion Properties (Initial Characterization)

This compound Conc. (% w/w)Mean Droplet Size (nm)PDIZeta Potential (mV)Viscosity (Pa·s) at 10 s⁻¹
0
1
2.5
5
10

Table 2: Stability of Emulsions with Varying this compound Concentrations after 30 Days at 40°C

This compound Conc. (% w/w)Mean Droplet Size (nm)PDIZeta Potential (mV)Visual Appearance
0
1
2.5
5
10

Signaling Pathways and Mechanistic Representation

While this compound does not directly interact with biological signaling pathways in the context of emulsion stability, its mechanism of action at the molecular level can be visualized. The following diagram illustrates the proposed role of this compound at the oil-water interface.

G cluster_0 Oil Phase cluster_1 Aqueous Phase a0 Oil Phase a1 Aqueous Phase S1 C1 L1 Primary Surfactant S1->L1 S2 C2 S3 L2 This compound (Co-surfactant) C1->L2

Caption: Interfacial Arrangement of Surfactant and Co-surfactant.

Conclusion

While direct data is sparse, the physicochemical properties of this compound and the established roles of similar glycol ethers strongly suggest its potential as an effective co-surfactant for stabilizing emulsions. The protocols outlined in this document provide a systematic approach for researchers to investigate and optimize the use of this compound in their specific formulations. Careful characterization and stability testing are paramount to validating its efficacy and determining optimal concentration ranges. Further research is encouraged to build a more comprehensive understanding of its performance in various emulsion systems.

References

Application Notes and Protocols: PPG-2 Propyl Ether for Solid Dispersions of BCS Class II Drugs

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Use of PPG-2 Propyl Ether in the Preparation of Solid Dispersions for BCS Class II Drugs

For: Researchers, scientists, and drug development professionals.

Introduction

The Biopharmaceutics Classification System (BCS) Class II drugs are characterized by high permeability but low aqueous solubility, which often limits their oral bioavailability. Solid dispersion technology is a widely utilized and effective approach to enhance the dissolution rate and, consequently, the bioavailability of these challenging compounds. This technique involves dispersing the drug in an inert carrier matrix at the molecular level. The choice of solvent is critical in solvent-based methods for preparing solid dispersions, as it must effectively dissolve both the drug and the polymer carrier.

This document outlines the proposed application of this compound as a novel solvent for the preparation of solid dispersions of BCS Class II drugs. This compound, a propylene glycol ether, possesses properties that suggest its potential as an effective solvent in pharmaceutical formulations.[1][2] Its dual functionality, containing both ether and alcohol groups, allows for the solubilization of a wide range of substances.[3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its use in the preparation of solid dispersions is presented in Table 1. Its moderate boiling point and volatility, combined with its solvency for polymers, make it a candidate for solvent evaporation and spray drying techniques.[3]

PropertyValueReference
Synonyms Dipropylene glycol monopropyl ether, 1-(1-propoxypropan-2-yloxy)propan-2-ol[4]
Molecular Formula C9H20O3[3]
Molecular Weight ~176.25 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point ~242-244 °C[5]
Flash Point ~100.7 °C[4]
Water Solubility High[3]
Key Functions Solvent, Solubilizer[1][2]

Proposed Mechanism of Action

The proposed mechanism for enhancing the dissolution of a BCS Class II drug using a solid dispersion prepared with this compound is illustrated in the following diagram. By dissolving both the drug and a hydrophilic polymer in this compound and subsequently removing the solvent, the drug is molecularly dispersed within the polymer matrix. This amorphous, high-energy state prevents the drug from crystallizing and allows for faster dissolution upon contact with aqueous media.

Mechanism of Dissolution Enhancement cluster_prep Solid Dispersion Preparation cluster_dissolution Dissolution in Aqueous Media drug BCS Class II Drug (Crystalline, Poorly Soluble) solution Drug-Polymer Solution drug->solution polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->solution solvent This compound solvent->solution evaporation Solvent Evaporation solution->evaporation sd Solid Dispersion (Amorphous, Molecularly Dispersed) evaporation->sd sd_contact Solid Dispersion in Aqueous Environment sd->sd_contact dissolution Rapid Dissolution of Hydrophilic Polymer sd_contact->dissolution drug_release Release of Drug in Amorphous/Molecular State dissolution->drug_release supersaturation Supersaturated Solution of Drug drug_release->supersaturation absorption Enhanced Absorption supersaturation->absorption

Caption: Proposed mechanism of this compound in solid dispersions.

Experimental Protocols

The following are proposed protocols for the preparation and characterization of solid dispersions of a model BCS Class II drug, such as Ibuprofen or Carbamazepine, using this compound.

Materials
  • BCS Class II Drug (e.g., Ibuprofen)

  • Hydrophilic Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)

  • This compound (Pharmaceutical Grade)

  • Methanol (Analytical Grade)

  • Distilled Water

Protocol 1: Preparation of Solid Dispersion by Solvent Evaporation

This protocol describes a lab-scale method for preparing solid dispersions.

Solvent Evaporation Workflow start Start dissolve_drug Dissolve BCS Class II Drug in this compound start->dissolve_drug dissolve_polymer Add and Dissolve Hydrophilic Polymer dissolve_drug->dissolve_polymer evaporate Evaporate this compound (e.g., Rotary Evaporator) dissolve_polymer->evaporate dry Dry Solid Mass (Vacuum Oven) evaporate->dry mill Mill and Sieve the Solid Dispersion dry->mill store Store in Desiccator mill->store end End store->end

Caption: Workflow for solvent evaporation method.

  • Preparation of Drug-Polymer Solution:

    • Accurately weigh the desired amounts of the BCS Class II drug and the hydrophilic polymer (e.g., in ratios of 1:1, 1:2, and 1:4 drug-to-polymer by weight).

    • In a suitable glass container, dissolve the drug in a minimal amount of this compound with the aid of sonication or gentle heating if necessary.

    • Gradually add the polymer to the drug solution while stirring until a clear solution is obtained.

  • Solvent Removal:

    • Transfer the solution to a round-bottom flask.

    • Remove the this compound using a rotary evaporator. The bath temperature should be set appropriately (e.g., 60-80°C) and the pressure gradually reduced to facilitate efficient evaporation.

  • Drying and Processing:

    • The resulting solid mass should be further dried in a vacuum oven at a suitable temperature (e.g., 40-50°C) for 24-48 hours to remove any residual solvent.

    • The dried solid dispersion should be pulverized using a mortar and pestle and then sieved to obtain a uniform particle size.

  • Storage:

    • Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Characterization of Solid Dispersions
  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of a physiologically relevant medium (e.g., phosphate buffer pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Accurately weigh an amount of the solid dispersion equivalent to a specific dose of the drug.

    • Add the sample to the dissolution vessel.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm syringe filter.

    • Analyze the drug concentration in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Compare the dissolution profile of the solid dispersion with that of the pure drug and a physical mixture of the drug and polymer.

  • Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) in the solid dispersion. The absence of the drug's melting endotherm in the thermogram of the solid dispersion suggests its amorphous nature.

  • Powder X-Ray Diffraction (PXRD): To confirm the amorphous or crystalline nature of the drug in the solid dispersion. The absence of sharp peaks corresponding to the crystalline drug in the diffractogram of the solid dispersion indicates that the drug is in an amorphous state.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential interactions (e.g., hydrogen bonding) between the drug and the polymer in the solid dispersion.

Expected Data and Outcomes

The successful preparation of a solid dispersion using this compound is expected to significantly enhance the dissolution rate of the BCS Class II drug. The following table presents hypothetical data illustrating the potential improvement in dissolution.

FormulationDrug Release at 30 min (%)Drug Release at 60 min (%)
Pure BCS Class II Drug 1525
Physical Mixture (1:2 Drug:Polymer) 2540
Solid Dispersion (1:1 Drug:Polymer) 6085
Solid Dispersion (1:2 Drug:Polymer) 8095
Solid Dispersion (1:4 Drug:Polymer) 90>98

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the components and processes involved in developing a solid dispersion using this compound.

Solid Dispersion Development Logic cluster_inputs Input Components cluster_process Manufacturing Process cluster_outputs Outputs & Characterization drug BCS Class II Drug dissolution Dissolution of Drug and Polymer drug->dissolution polymer Hydrophilic Polymer polymer->dissolution solvent This compound solvent->dissolution solvent_removal Solvent Removal dissolution->solvent_removal processing Drying and Milling solvent_removal->processing solid_dispersion Solid Dispersion processing->solid_dispersion dissolution_testing In Vitro Dissolution solid_dispersion->dissolution_testing solid_state_char Solid-State Characterization (DSC, PXRD, FTIR) solid_dispersion->solid_state_char enhanced_dissolution Enhanced Dissolution Profile dissolution_testing->enhanced_dissolution solid_state_char->enhanced_dissolution

Caption: Logical workflow for solid dispersion development.

Conclusion

While direct literature on the use of this compound in pharmaceutical solid dispersions is not yet available, its physicochemical properties as a solvent suggest its potential as a valuable tool for formulating BCS Class II drugs. The proposed protocols provide a framework for researchers to explore this application. The successful use of this compound could offer a new option for formulators working to enhance the solubility and bioavailability of poorly water-soluble drugs. Further research is warranted to validate its efficacy and safety in this specific application.

References

Application Notes & Protocols: PPG-2 Propyl Ether as a Novel Mobile Phase Modifier in Reversed-Phase Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes explore the theoretical application of PPG-2 Propyl Ether as a novel mobile phase modifier in reversed-phase high-performance liquid chromatography (RP-HPLC). Due to a lack of published data on this specific application, this document presents a hypothetical protocol for evaluating its potential to influence selectivity and resolution in the separation of a model mixture of pharmaceutical compounds. The physicochemical properties of this compound suggest it may offer unique selectivity compared to traditional modifiers like methanol and acetonitrile.

Introduction to this compound

This compound, also known as dipropylene glycol n-propyl ether, is a specialty solvent belonging to the propylene glycol ether family. It is a colorless liquid with moderate polarity and is completely soluble in water.[1] Its properties, such as good solvency for various polymers and a moderate evaporation rate, suggest its potential as a component in HPLC mobile phases.[1] In reversed-phase chromatography, the organic modifier plays a crucial role in controlling retention and selectivity.[2] The unique structure of this compound, containing both ether linkages and a propyl group, may introduce different intermolecular interactions with analytes and the stationary phase compared to commonly used aliphatic alcohols and nitriles.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for considering its suitability as a mobile phase component, particularly its high boiling point and complete water solubility.

PropertyValueReference
Molecular Formula C₉H₂₀O₃[1]
Molecular Weight ~176 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point ~240-244 °C[3][4]
Flash Point ~100.7 °C[1][3]
Density ~0.94 g/cm³[1]
Water Solubility Complete / High[1]
logP (o/w) 0.796 (est.)[3][4]

Table 1: Physicochemical Properties of this compound. These properties are based on estimations for structurally similar compounds.

Theoretical Application: Separation of a Model Pharmaceutical Mixture

This hypothetical application focuses on the separation of a mixture of three common pharmaceutical compounds with varying polarities: caffeine, ibuprofen, and naproxen. The objective is to evaluate the effect of this compound as a mobile phase modifier on the retention times, peak shapes, and resolution of these analytes compared to a standard methanol-water mobile phase.

Rationale

The ether and propyl groups of this compound could offer a different selectivity profile. The ether oxygens can act as hydrogen bond acceptors, potentially improving the peak shape of polar analytes that might otherwise interact with residual silanols on the stationary phase. The propyl group contributes to the overall non-polar character, influencing the elution strength.

Proposed Experimental Protocol

This section details a hypothetical protocol for evaluating this compound as a mobile phase modifier.

Materials and Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Chemicals:

    • HPLC-grade water

    • HPLC-grade methanol

    • This compound (high purity)

    • Caffeine, Ibuprofen, and Naproxen analytical standards.

  • Sample Preparation: Prepare a stock solution containing 1 mg/mL of each analyte in methanol. Dilute to a working concentration of 100 µg/mL with the initial mobile phase composition.

Chromatographic Conditions

The proposed chromatographic conditions are outlined in Table 2. A gradient elution is suggested to effectively separate the compounds with varying polarities.

ParameterCondition A (Standard)Condition B (this compound)
Mobile Phase A WaterWater
Mobile Phase B MethanolThis compound
Gradient 40-90% B in 15 min40-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 30 °C30 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL

Table 2: Proposed HPLC Conditions for Method Evaluation.

Experimental Workflow

The following workflow is proposed for the evaluation:

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Blank Injection: Inject a blank (initial mobile phase) to ensure a stable baseline.

  • Standard Injections (Condition A): Perform triplicate injections of the analyte mixture using the standard methanol-water mobile phase.

  • System Wash and Re-equilibration: Thoroughly wash the system with an appropriate solvent (e.g., isopropanol) and then equilibrate with the initial conditions for the this compound mobile phase.

  • Blank Injection (Condition B): Inject a blank to ensure a stable baseline with the new mobile phase.

  • Standard Injections (Condition B): Perform triplicate injections of the analyte mixture using the this compound-water mobile phase.

  • Data Analysis: Compare the retention times, peak asymmetry, and resolution between the two conditions.

Experimental_Workflow cluster_prep Preparation cluster_cond_a Condition A: Standard Method cluster_transition Transition cluster_cond_b Condition B: Test Method cluster_analysis Analysis prep_system System Equilibration (Methanol/Water) blank_a Blank Injection prep_system->blank_a prep_sample Prepare Analyte Mixture inject_a Triplicate Injections (Methanol/Water) prep_sample->inject_a blank_a->inject_a wash System Wash & Re-equilibration (this compound/Water) inject_a->wash blank_b Blank Injection wash->blank_b inject_b Triplicate Injections (this compound/Water) blank_b->inject_b analyze Compare Retention Time, Peak Shape, Resolution inject_b->analyze

Caption: Experimental workflow for evaluating this compound.

Expected Outcomes and Data Presentation

The quantitative data obtained from the experiments should be summarized in a table for easy comparison, as shown in Table 3.

AnalyteRetention Time (min) - MethanolRetention Time (min) - this compoundPeak Asymmetry - MethanolPeak Asymmetry - this compoundResolution (between peaks) - MethanolResolution (between peaks) - this compound
Caffeine
Ibuprofen
Naproxen

Table 3: Hypothetical Comparative Data Summary.

Logical Relationship of Mobile Phase Components

The interaction between the mobile phase modifier, the stationary phase, and the analytes is critical for separation. The following diagram illustrates the theoretical interactions.

Logical_Relationship cluster_mobile_phase Mobile Phase cluster_stationary_phase Stationary Phase cluster_analytes Analytes water Water (Polar) polar Polar Analytes water->polar Solvation ppg2 This compound (Modifier) c18 C18 Chains (Non-polar) ppg2->c18 Hydrophobic Interaction silanol Residual Silanols (Polar) ppg2->silanol H-Bonding (Potential Shielding) polar->silanol Unwanted Interaction nonpolar Non-polar Analytes nonpolar->c18 Adsorption

Caption: Theoretical interactions in the chromatographic system.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a laboratory setting.[1] It is a potential skin and eye irritant.[1] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

While there is no established use of this compound as a mobile phase modifier in reversed-phase chromatography, its physicochemical properties warrant investigation. The proposed hypothetical protocol provides a framework for researchers to explore its potential for altering selectivity and improving separations of pharmaceutical compounds. Further experimental work is required to validate these theoretical considerations.

References

Application Note: Quantification of PPG-2 Propyl Ether in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of PPG-2 Propyl Ether in human plasma. The procedure utilizes a straightforward protein precipitation and liquid-liquid extraction sample preparation protocol, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method provides the high selectivity and sensitivity required for pharmacokinetic, toxicokinetic, or exposure monitoring studies in complex biological matrices. The described protocol is optimized for accuracy and precision, making it suitable for researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the polypropylene glycol (PPG) ether family, which are used as solvents and fragrance ingredients in various consumer and cosmetic products.[1][2] Due to their widespread use, there is a need for sensitive analytical methods to determine their presence and concentration in biological systems to assess absorption, distribution, metabolism, and excretion (ADME). Propylene glycol ethers are generally absorbed and distributed throughout the body, with excretion primarily through urine.[3][4] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, a common and critical matrix in toxicological and pharmacokinetic studies.

Principle

The analytical method is based on the isolation of this compound from human plasma via protein precipitation with acetonitrile, followed by a liquid-liquid extraction (LLE) step to concentrate the analyte and remove interfering matrix components. An appropriate internal standard (IS) is added at the beginning of the sample preparation process to ensure accuracy. The extracted samples are then analyzed by reverse-phase Ultra-High-Performance Liquid Chromatography (UHPLC) coupled to a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Materials and Reagents

  • Analytes and Standards:

    • This compound (analytical standard grade)

    • This compound-d7 (or other suitable stable isotope-labeled internal standard)

  • Solvents and Chemicals:

    • Acetonitrile (HPLC or LC-MS grade)

    • Methanol (HPLC or LC-MS grade)

    • Water (Type I, 18.2 MΩ·cm)

    • Formic Acid (LC-MS grade)

    • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Biological Matrix:

    • Blank human plasma (with K2-EDTA as anticoagulant)

Instrumentation and Analytical Conditions

Analysis is performed on a UHPLC system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Instrumentation and Conditions

ParameterSetting
UHPLC System
Analytical ColumnC18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, re-equilibrate
Injection Volume5 µL
Column Temperature40 °C
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions (MRM)
This compoundQ1: 177.2 m/z -> Q3: 119.1 m/z
This compound-d7 (IS)Q1: 184.2 m/z -> Q3: 126.1 m/z
Dwell Time100 ms
Collision GasArgon
IonSpray Voltage+5500 V
Source Temperature500 °C

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) methanol:water to prepare working solutions for the calibration curve and QC samples.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL working solution of the IS by diluting its primary stock with acetonitrile.

  • Calibration and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples (e.g., Low, Mid, High concentrations).

Biological Sample Preparation

The following workflow outlines the procedure for extracting this compound from plasma samples.

G cluster_prep Sample Preparation Workflow plasma 1. Aliquot 100 µL Plasma (Sample, Blank, or Standard) add_is 2. Add 20 µL IS Working Solution plasma->add_is Add IS for quantification vortex1 3. Vortex Briefly add_is->vortex1 add_acn 4. Add 300 µL Acetonitrile (for Protein Precipitation) vortex1->add_acn vortex2 5. Vortex for 2 min add_acn->vortex2 Precipitate proteins centrifuge1 6. Centrifuge (10,000 x g for 5 min) vortex2->centrifuge1 transfer_sup 7. Transfer Supernatant to a new tube centrifuge1->transfer_sup Isolate supernatant add_mtbe 8. Add 1 mL MTBE (for Liquid-Liquid Extraction) transfer_sup->add_mtbe vortex3 9. Vortex for 5 min add_mtbe->vortex3 Extract analyte centrifuge2 10. Centrifuge (5,000 x g for 5 min) vortex3->centrifuge2 transfer_org 11. Transfer Organic Layer to a new tube centrifuge2->transfer_org Isolate organic phase evaporate 12. Evaporate to Dryness (Nitrogen Stream, 40°C) transfer_org->evaporate Concentrate sample reconstitute 13. Reconstitute in 100 µL Mobile Phase A evaporate->reconstitute inject 14. Inject 5 µL into LC-MS/MS reconstitute->inject Prepare for analysis

Caption: Workflow for the extraction of this compound from plasma.

LC-MS/MS Analysis Workflow

The logical flow for the instrumental analysis is depicted below.

G cluster_analysis LC-MS/MS Analysis Workflow injection 1. Sample Injection (5 µL from prepared vial) separation 2. Chromatographic Separation (C18 Reverse-Phase Column) injection->separation Mobile Phase Gradient ionization 3. Electrospray Ionization (ESI+) separation->ionization Elution q1_filter 4. Precursor Ion Selection (Q1) (e.g., m/z 177.2) ionization->q1_filter Ion Transfer fragmentation 5. Collision-Induced Dissociation (Q2) q1_filter->fragmentation Isolation q3_filter 6. Product Ion Selection (Q3) (e.g., m/z 119.1) fragmentation->q3_filter Collision Energy detection 7. Ion Detection q3_filter->detection Filtering data_acq 8. Data Acquisition (Chromatogram Generation) detection->data_acq Signal Transduction processing 9. Data Processing (Integration & Quantification) data_acq->processing Software Analysis

Caption: Logical flow of the LC-MS/MS analysis for this compound.

Data Analysis and Results

  • Quantification: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used for the curve fit.

  • Method Validation: The method should be validated according to regulatory guidelines to assess its performance. Key validation parameters are summarized in the table below.

Table 2: Summary of Method Validation Parameters (Example Data)

ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.991 - 1000 ng/mL (r² = 0.998)
Lower Limit of Quantification (LLOQ) S/N ≥ 10, Accuracy/Precision ±20%1 ng/mL
Accuracy (as % Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (as % CV) ≤ 15% (≤ 20% at LLOQ)Intra-day: ≤ 8.5% Inter-day: ≤ 10.2%
Matrix Effect CV ≤ 15%89% - 97% (IS-normalized)
Recovery Consistent and reproducible> 85%
Stability (Freeze-Thaw, 24h RT) Within ±15% of nominalPassed (3 cycles), Passed (24h at RT)

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and selective approach for the quantification of this compound in human plasma. The sample preparation procedure is effective at removing matrix interferences, and the chromatographic conditions offer excellent separation and peak shape. This application note serves as a comprehensive guide for researchers requiring a validated bioanalytical method for this compound, enabling further studies into its pharmacokinetic and toxicological properties.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phase Separation in PPG-2 Propyl Ether-Based Emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on resolving phase separation issues encountered in emulsions formulated with PPG-2 Propyl Ether.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in our emulsion?

This compound is a polypropylene glycol ether that primarily functions as a solvent and a solubilizer in cosmetic and pharmaceutical formulations.[1][2] In emulsions, it can help to dissolve or disperse active ingredients and other oil-phase components, contributing to the overall homogeneity of the system. Its moderate evaporation rate and water solubility make it a versatile ingredient in water-based systems.[2]

Q2: Our this compound-based emulsion is separating. What are the most likely causes?

Emulsion instability, leading to phase separation, can be attributed to several mechanisms:

  • Creaming or Sedimentation: This is the migration of dispersed droplets to the top or bottom of the emulsion due to density differences between the oil and water phases. This is often a precursor to more severe instability.

  • Flocculation: Dispersed droplets aggregate into clumps without merging. While reversible, flocculation can increase the likelihood of coalescence.

  • Coalescence: Droplets merge to form progressively larger droplets, ultimately leading to a complete separation of the oil and water phases. This process is irreversible.

  • Ostwald Ripening: Smaller droplets dissolve and redeposit onto larger ones, leading to an increase in the average droplet size over time and eventual phase separation.

Q3: How does the concentration of this compound affect emulsion stability?

As a solvent, the concentration of this compound can influence the solubility of various components in both the oil and water phases. An inappropriate concentration can disrupt the partitioning of the emulsifier at the oil-water interface, weakening the interfacial film and promoting droplet coalescence. It is crucial to optimize the concentration of this compound in conjunction with the emulsifier system.

Q4: Can interactions between this compound and other formulation components cause phase separation?

Yes, incompatibilities between this compound and other ingredients can lead to instability. For instance, this compound, like other glycol ethers, can be incompatible with strong oxidizing agents.[2] Furthermore, its solvent properties may affect the stability of certain polymers or active ingredients, leading to precipitation or changes in viscosity that can compromise the emulsion's structure. A thorough compatibility study of all components is recommended during formulation development.

Troubleshooting Guide

Issue 1: Observation of an oily or watery layer at the top or bottom of the emulsion (Creaming/Sedimentation).
Possible Cause Troubleshooting Step Expected Outcome
Incorrect Emulsifier System (HLB Value) The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for the oil phase containing this compound.A stable emulsion with no visible separation.
1. Calculate the required HLB of your oil phase.
2. Adjust the ratio of your high and low HLB emulsifiers to match the required HLB.
3. Experiment with different emulsifier combinations.
Insufficient Viscosity of the Continuous Phase The viscosity of the continuous phase (typically water) may be too low to prevent the dispersed droplets from moving and separating.Increased viscosity will slow down droplet movement, preventing creaming or sedimentation.
1. Incorporate a thickening agent (e.g., xanthan gum, carbomer, HPMC) into the aqueous phase.
2. Increase the concentration of the existing thickener.
High Droplet Size Large droplets have a greater tendency to cream or sediment.Reduced droplet size will increase the stability of the emulsion.
1. Increase the homogenization speed or time during emulsion preparation.
2. Use a high-pressure homogenizer for a finer emulsion.
Issue 2: The emulsion appears cloudy or contains visible aggregates, but is not fully separated (Flocculation).
Possible Cause Troubleshooting Step Expected Outcome
Inadequate Emulsifier Concentration The amount of emulsifier may be insufficient to fully cover the surface of the oil droplets, leading to attractive forces between them.Droplets will be adequately stabilized, preventing aggregation.
1. Gradually increase the concentration of the primary emulsifier.
2. Consider adding a co-emulsifier to improve interfacial film stability.
Incorrect pH The pH of the formulation may be affecting the charge and performance of ionic emulsifiers.An optimized pH will ensure the emulsifier is in its most effective state.
1. Measure the pH of the emulsion.
2. Adjust the pH to the optimal range for your chosen emulsifier system using a suitable buffering agent.
Issue 3: The emulsion has completely separated into distinct oil and water layers (Coalescence).
Possible Cause Troubleshooting Step Expected Outcome
Poor Interfacial Film Strength The emulsifier film around the droplets is not robust enough to prevent them from merging upon collision.A strong, stable interfacial film will prevent droplet coalescence.
1. Incorporate a co-surfactant or a polymer that can strengthen the interfacial film.
2. Evaluate the compatibility of this compound with your emulsifier system, as it may be disrupting the film.
High Temperature During Storage or Processing Elevated temperatures can increase the kinetic energy of the droplets, leading to more frequent and forceful collisions, and can also affect the solubility of the emulsifiers.Stability at elevated temperatures.
1. Review the processing temperature and ensure it is not excessively high.
2. Conduct stability testing at various temperatures to determine the formulation's heat tolerance.
3. If necessary, select more temperature-stable emulsifiers.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Colorless liquid[2]
Molecular Formula C₉H₂₀O₃[2]
Molecular Weight ~176 g/mol [2]
Boiling Point ~240°C[2]
Flash Point ~100°C[2]
Density ~0.94 g/cm³[2]
Water Solubility Complete[2]

Experimental Protocols

Protocol 1: Visual Assessment of Emulsion Stability
  • Objective: To visually monitor the physical stability of the emulsion over time.

  • Procedure:

    • Prepare the emulsion according to the formulation protocol.

    • Transfer 50 mL of the emulsion into a clear, sealed glass container.

    • Store the container at controlled temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • Visually inspect the emulsion at predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months) for any signs of instability, including:

      • Creaming: Formation of a concentrated layer of the dispersed phase at the top or bottom.

      • Flocculation: Appearance of clumps or aggregates of droplets.

      • Coalescence: Visible separation of the oil and water phases.

      • Phase Inversion: A change in the emulsion type (e.g., from oil-in-water to water-in-oil).

    • Record all observations with photographic evidence.

Protocol 2: Particle Size Analysis
  • Objective: To measure the droplet size distribution of the emulsion, which is a key indicator of stability.

  • Procedure:

    • Use a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

    • Dilute a small sample of the emulsion with the continuous phase (typically deionized water for O/W emulsions) to the appropriate concentration for the instrument.

    • Measure the droplet size distribution immediately after preparation and at various time points during the stability study.

    • Analyze the data for changes in the mean droplet size and the polydispersity index (PDI). An increase in the mean droplet size over time is indicative of coalescence or Ostwald ripening.

Protocol 3: Rheological Measurement
  • Objective: To evaluate the viscosity and flow behavior of the emulsion, which can impact its stability.

  • Procedure:

    • Use a viscometer or rheometer to measure the viscosity of the emulsion.

    • Conduct measurements at a controlled temperature.

    • Measure the viscosity at different shear rates to determine the flow behavior (e.g., Newtonian, shear-thinning).

    • Monitor changes in viscosity over time during the stability study. A significant decrease in viscosity can indicate a breakdown of the emulsion structure.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Phase Separation in this compound Emulsions Start Phase Separation Observed Identify_Type Identify Type of Instability Start->Identify_Type Creaming Creaming / Sedimentation Identify_Type->Creaming Oily/Watery Layer Flocculation Flocculation Identify_Type->Flocculation Cloudy/Aggregates Coalescence Coalescence Identify_Type->Coalescence Complete Separation Check_HLB Check Emulsifier HLB Creaming->Check_HLB Increase_Viscosity Increase Continuous Phase Viscosity Creaming->Increase_Viscosity Reduce_Droplet_Size Reduce Droplet Size Creaming->Reduce_Droplet_Size Check_Emulsifier_Conc Check Emulsifier Concentration Flocculation->Check_Emulsifier_Conc Check_pH Check and Adjust pH Flocculation->Check_pH Strengthen_Film Strengthen Interfacial Film Coalescence->Strengthen_Film Control_Temp Control Temperature Coalescence->Control_Temp Stable Emulsion Stable Check_HLB->Stable Increase_Viscosity->Stable Reduce_Droplet_Size->Stable Check_Emulsifier_Conc->Stable Check_pH->Stable Strengthen_Film->Stable Control_Temp->Stable

Caption: Troubleshooting workflow for addressing phase separation in emulsions.

Emulsion_Instability_Pathway Pathways of Emulsion Instability Stable_Emulsion Stable Emulsion Creaming Creaming / Sedimentation Stable_Emulsion->Creaming Flocculation Flocculation Stable_Emulsion->Flocculation Ostwald_Ripening Ostwald Ripening Stable_Emulsion->Ostwald_Ripening Coalescence Coalescence Creaming->Coalescence Flocculation->Coalescence Phase_Separation Phase Separation Coalescence->Phase_Separation Ostwald_Ripening->Coalescence

Caption: The progression of different emulsion instability mechanisms.

References

Technical Support Center: Optimizing PPG-2 Propyl Ether Concentration for Maximum Drug Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the concentration of PPG-2 Propyl Ether for maximum drug solubility in their experiments.

FAQs: Understanding this compound and Drug Solubility

Q1: What is this compound and why is it used in drug formulations?

This compound is a polypropylene glycol ether that functions as a solvent.[1] It is a colorless liquid with low toxicity and is completely soluble in water, while also being miscible with a number of organic solvents.[2] This dual solubility makes it effective for dissolving a wide range of substances.[1] In pharmaceutical formulations, it is used to enhance the solubility of poorly water-soluble drugs, which can in turn improve their bioavailability.[3]

Q2: How does this compound improve drug solubility?

This compound acts as a co-solvent. When mixed with water, it can reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic (poorly water-soluble) drug molecules. This mechanism is often referred to as co-solvency.[4]

Q3: What are the key factors to consider when optimizing this compound concentration?

The optimal concentration of this compound depends on several factors:

  • The physicochemical properties of the drug: This includes its polarity, molecular weight, and crystal structure.

  • The desired final concentration of the drug.

  • The presence of other excipients in the formulation.

  • The intended route of administration and any potential toxicity concerns. Propylene glycol ethers are generally considered to have low toxicity.[2][5]

Q4: Are there any predictive models to estimate drug solubility in this compound mixtures?

Yes, the Jouyban-Acree model is a commonly used mathematical model to predict drug solubility in water-cosolvent mixtures.[6] This model requires experimental solubility data of the drug in both pure water and pure this compound to predict solubility at various co-solvent concentrations.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues that may be encountered during experiments to optimize this compound concentration for drug solubility.

Issue Potential Cause Troubleshooting Steps
Drug Precipitation The concentration of this compound is insufficient to maintain drug solubility. The temperature of the solution has decreased. The addition of another component has altered the solvent properties.Increase the concentration of this compound incrementally. Ensure the temperature is controlled and maintained throughout the experiment. Evaluate the compatibility of all formulation components. Consider the use of precipitation inhibitors.
Inconsistent Solubility Results The system has not reached equilibrium. Inaccurate measurement of components. Degradation of the drug or solvent.Ensure adequate shaking time in equilibrium solubility studies (typically 24-72 hours).[7] Verify the accuracy of all balances and volumetric glassware. Assess the stability of the drug and this compound under the experimental conditions.
Phase Separation The concentration of this compound is too high, leading to immiscibility with the aqueous phase. The presence of salts or other excipients is affecting solvent miscibility.Construct a ternary phase diagram to identify the region of miscibility for your specific system. Evaluate the impact of all excipients on the miscibility of the solvent system.
Unexpectedly Low Solubility The drug may exist in a polymorphic form with lower solubility. The pH of the medium is not optimal for the solubility of an ionizable drug.Characterize the solid state of the drug before and after the solubility study. Determine the pKa of the drug and adjust the pH of the medium accordingly.

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This method is used to determine the thermodynamic equilibrium solubility of a drug in a specific solvent system.

Materials:

  • Drug substance

  • This compound

  • Purified water (or other aqueous buffer)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Analytical method for drug quantification (e.g., HPLC-UV)

Procedure:

  • Prepare a series of solvent systems with varying concentrations of this compound in water (e.g., 0%, 10%, 20%, ... 100% v/v).

  • Add an excess amount of the drug to a known volume of each solvent system in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials until equilibrium is reached (typically 24-72 hours).

  • After equilibration, stop the shaker and allow the undissolved solids to settle.

  • Carefully withdraw a sample from the supernatant.

  • Filter the sample to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent and analyze the drug concentration using a validated analytical method.

  • Repeat the analysis for each solvent system.

Construction of a Ternary Phase Diagram

A ternary phase diagram is a graphical representation of the phase behavior of a three-component system (drug, this compound, and water) at a constant temperature and pressure.

Procedure:

  • Determine the solubility of the drug in pure water and pure this compound using the shake-flask method described above.

  • Prepare a series of mixtures with varying ratios of the three components.

  • For each mixture, visually observe the number of phases present after thorough mixing and equilibration.

  • Plot the compositions on a triangular diagram, marking the regions with one phase (clear solution) and multiple phases (e.g., solid drug in equilibrium with a saturated solution).

  • The boundary between these regions represents the solubility isotherm.

Quantitative Data Summary

Disclaimer: The following data is for Propylene Glycol (PG), a structurally related solvent to this compound, and is provided as an estimation. Actual solubility in this compound may vary and should be determined experimentally.

DrugSolvent SystemTemperature (°C)Solubility (mg/mL)
Ibuprofen 100% Propylene Glycol25~300[8]
50% Propylene Glycol in Water25Data not available
Ketoprofen 100% Propylene Glycol25Increased solubility observed[9]
50% Propylene Glycol in Water25Data not available
Naproxen 100% Propylene Glycol25Data not available
50% Propylene Glycol in Water25Data not available
Isopropanol + Propylene Glycol mixtures20-40Solubility increases with isopropanol up to a mass fraction of 0.7[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Prepare Solvent Systems (Varying this compound % in Water) B Add Excess Drug to each Solvent System A->B  Dispense   C Shake at Constant Temperature (24-72 hours) B->C  Equilibrate   D Sample Supernatant C->D  Settle & Sample   E Filter Sample D->E  Clarify   F Analyze Drug Concentration (e.g., HPLC) E->F  Quantify   G Determine Maximum Drug Solubility F->G  Optimize  

Caption: Workflow for Determining Maximum Drug Solubility.

References

Technical Support Center: Overcoming Interference of PPG-2 Propyl Ether in Analytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by PPG-2 Propyl Ether in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where might it be found in my samples?

A1: this compound is a polypropylene glycol ether used as a solvent and fragrance ingredient in a variety of products, including cosmetics and personal care items.[1][2] It is also used in the manufacturing of paints, coatings, inks, and adhesives.[3] If your samples are derived from sources that have been in contact with these materials, there is a potential for contamination.

Q2: How can this compound potentially interfere with my analytical assay?

A2: While direct studies on this compound interference are limited, its chemical properties as a solvent and a non-ionic surfactant suggest several potential mechanisms of interference in sensitive analytical assays, particularly immunoassays like ELISA. These include:

  • Non-Specific Binding (NSB): The surfactant-like nature of this compound can cause it to bind to microplate wells, antibodies, or analytes, leading to increased background noise or false signals.[4][5]

  • Matrix Effects: As a solvent, it can alter the viscosity and composition of the sample matrix, which may affect antibody-antigen binding kinetics or the performance of detection enzymes.[6]

  • Protein Conformation Changes: High concentrations of solvents can potentially alter the three-dimensional structure of antibodies and protein analytes, affecting their binding affinity and detection.

Q3: What are the common signs of this compound interference in an immunoassay?

A3: Common indicators of potential interference include:

  • Unusually high background readings.

  • Poor reproducibility between replicate wells.

  • Non-linear dilution curves.

  • Discrepancies between expected and measured analyte concentrations.

  • Inconsistent results across different assays for the same analyte.

Troubleshooting Guides

Issue 1: High Background Signal in ELISA

High background can be a significant issue, masking the true signal of the analyte.

Potential Cause: Non-specific binding of this compound or sample components to the microplate surface.

Troubleshooting Workflow:

A High Background Observed B Increase Washing Steps (e.g., from 3 to 5 times) A->B C Optimize Blocking Buffer (e.g., increase concentration or change agent) B->C If problem persists D Add a Surfactant to Wash Buffer (e.g., 0.05% Tween-20) C->D If problem persists E Pre-treat Sample (e.g., dilution, precipitation) D->E If problem persists F Problem Resolved E->F If problem resolves G Contact Technical Support E->G If problem persists

Caption: Troubleshooting workflow for high background signal.

Experimental Protocol: Optimizing Blocking Buffers

  • Prepare various blocking buffers:

    • 1% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS).

    • 5% Non-fat dry milk in PBS.

    • Commercially available synthetic polymer-based blockers.[5]

  • Coat ELISA plate wells with your antigen or capture antibody as per your standard protocol.

  • Block replicate wells with the different blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the plates thoroughly.

  • Add your samples (including a negative control) suspected of containing this compound.

  • Proceed with the standard ELISA protocol (detection antibody, substrate, etc.).

  • Compare the background signal (absorbance in negative control wells) across the different blocking conditions to identify the most effective buffer.

Issue 2: Poor Reproducibility and Inconsistent Results

Variability between replicate wells can cast doubt on the validity of your results.

Potential Cause: Inhomogeneous distribution of this compound within the sample, leading to localized matrix effects.

Logical Relationship for Troubleshooting:

A Poor Reproducibility B Ensure Thorough Sample Mixing (Vortexing before pipetting) A->B E Spike and Recovery Experiment A->E C Sample Dilution Series B->C D Analyze Dilution Linearity C->D F Identify Optimal Dilution Factor D->F E->F G Problem Mitigated F->G

Caption: Troubleshooting logic for poor reproducibility.

Experimental Protocol: Spike and Recovery

  • Select a sample matrix that is free of the analyte of interest.

  • Spike this matrix with a known concentration of your analyte.

  • Create two sets of samples:

    • Set A: Spiked matrix.

    • Set B: Spiked matrix with the addition of this compound at a concentration suspected to be present in your test samples.

  • Perform a dilution series for both sets of samples.

  • Run your assay and measure the analyte concentration in all diluted samples.

  • Calculate the recovery for each dilution: (Measured Concentration / Expected Concentration) x 100%.

  • Compare the recovery rates between Set A and Set B. A significant difference indicates interference from this compound. The dilution at which recovery in Set B is acceptable can be considered the minimum required dilution for your test samples.

Data Presentation

Table 1: Hypothetical Spike and Recovery Data for Analyte X in the Presence of this compound

Dilution FactorExpected Conc. (ng/mL)Measured Conc. (ng/mL) - No PPG-2Recovery (%)Measured Conc. (ng/mL) - With PPG-2Recovery (%)
1:25048.59735.270.4
1:52019.69815.879.0
1:10109.9999.191.0
1:2054.9984.896.0

Table 2: Troubleshooting Summary for this compound Interference

SymptomPotential CauseRecommended Action
High BackgroundNon-Specific BindingIncrease wash steps, optimize blocking buffer, add surfactant to wash buffer.
Poor ReproducibilityMatrix EffectsThoroughly mix samples, perform serial dilutions.
Non-Linear DilutionInterference with binding kineticsDilute samples to minimize the concentration of the interfering substance.
Low Analyte RecoveryInhibition of detectionPerform spike and recovery experiments to determine the extent of interference and the required sample dilution.

Signaling Pathway and Experimental Workflow Diagrams

Diagram 1: Potential Interference Mechanism of this compound in a Sandwich ELISA

cluster_0 Standard Assay cluster_1 Interference by this compound Analyte Analyte Capture Ab Capture Ab Analyte->Capture Ab Binds Detection Ab Detection Ab Detection Ab->Analyte Binds Enzyme Enzyme Enzyme->Detection Ab Conjugated Signal Signal Enzyme->Signal Generates Substrate Substrate Substrate->Enzyme Converted PPG-2 PPG-2 PPG-2->Capture Ab Non-specific binding PPG-2->Detection Ab Non-specific binding False Signal False Signal PPG-2->False Signal Contributes to

Caption: Potential non-specific binding of this compound.

For further assistance, please contact our technical support team with detailed information about your assay, sample type, and the troubleshooting steps you have already taken.

References

improving the stability of active pharmaceutical ingredients in PPG-2 PROPYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the stability of active pharmaceutical ingredients (APIs) in PPG-2 Propyl Ether. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for ensuring the integrity of your formulations.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of potency of our API, "Stabilitamab," when formulated in this compound. What are the likely causes?

A1: The loss of potency of "Stabilitamab" in this compound is likely due to chemical degradation. Given that this compound is an ether, a primary suspect is oxidative degradation initiated by peroxide formation in the solvent.[1][2][3][4] Ethers can form peroxides upon exposure to air and light, which can then oxidize sensitive functional groups on your API.[1][2][4] Another potential cause, even in a non-aqueous solvent, is hydrolysis if there is residual moisture present in the solvent or introduced during manufacturing.[5][6]

Q2: How can we confirm that peroxide-induced oxidation is the cause of our API degradation?

A2: To confirm peroxide-induced oxidation, you can perform a forced degradation study. This involves intentionally stressing your API in this compound under various conditions, including exposure to an oxidizing agent like hydrogen peroxide. You would then analyze the degradation products using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), and compare the degradation profile to that of your aged stability samples. A similar degradation profile would strongly suggest oxidation is the primary pathway.

Q3: What are the recommended strategies for preventing oxidative degradation of "Stabilitamab" in this compound?

A3: To prevent oxidative degradation, a multi-pronged approach is recommended:

  • Use High-Purity Solvents: Ensure that the this compound you are using is of high purity and has low peroxide values.

  • Inert Atmosphere: During manufacturing and storage, blanket the formulation with an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Antioxidants: Incorporate antioxidants into your formulation. Common choices for non-aqueous systems include butylated hydroxytoluene (BHT) and alpha-tocopherol (Vitamin E).[7]

  • Chelating Agents: Trace metal ions can catalyze oxidative reactions. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) or citric acid can sequester these metal ions and inhibit oxidation.[8][9][10]

Q4: Can residual moisture in this compound cause stability issues for "Stabilitamab"?

A4: Yes, even small amounts of moisture can lead to the hydrolytic degradation of susceptible APIs, particularly those with ester or amide functional groups.[6] It is crucial to use a dry solvent and consider the use of moisture scavengers if your API is highly moisture-sensitive.[5]

Q5: How can we control the micro-pH in a non-aqueous solvent like this compound to improve the stability of "Stabilitamab"?

A5: While pH is a concept typically associated with aqueous solutions, the acidic or basic nature of excipients can still influence API stability in non-aqueous systems. The use of pH modifiers can help to create a more favorable microenvironment for your API.[11][12][13] For example, if "Stabilitamab" is more stable under slightly acidic conditions, incorporating a small amount of an acidic excipient like citric acid could be beneficial. Conversely, if it is more stable in a basic environment, an excipient like meglumine could be used.[14]

Troubleshooting Guides

Issue 1: Unexpected Degradation Product Detected During Stability Testing

Symptoms:

  • A new peak appears in the HPLC chromatogram of the stability sample.

  • The peak area of the main API decreases over time.

Troubleshooting Workflow:

G A Unexpected Peak in HPLC B Characterize Degradation Product (LC-MS) A->B C Hypothesize Degradation Pathway B->C D Oxidative Degradation? C->D E Hydrolytic Degradation? C->E F Other (e.g., Photodegradation)? C->F G Forced Degradation Study (Oxidative Stress) D->G H Forced Degradation Study (Hydrolytic Stress) E->H I Forced Degradation Study (Photostability) F->I J Compare Degradation Profiles G->J H->J I->J K Implement Mitigation Strategy J->K Identify Pathway G A Phase Separation/Precipitation Observed B Verify API Solubility in this compound A->B C Solubility Issue? B->C D Consider Co-solvents or Solubilizers C->D Yes E Temperature Effects? C->E No F Evaluate Formulation at Different Temperatures E->F H Excipient Incompatibility? E->H No G Identify Temperature Range for Stability F->G I Screen for Excipient Compatibility H->I J Reformulate with Compatible Excipients I->J G cluster_0 Degradation Pathway cluster_1 Mitigation Strategies This compound This compound Peroxides Peroxides This compound->Peroxides O2, light, heat API Degradation API Degradation Peroxides->API Degradation Oxidation API API API->API Degradation Antioxidants (BHT, Vit E) Antioxidants (BHT, Vit E) Antioxidants (BHT, Vit E)->Peroxides Scavenge Chelating Agents (EDTA) Chelating Agents (EDTA) Chelating Agents (EDTA)->API Degradation Inhibit Catalysis Inert Atmosphere (N2) Inert Atmosphere (N2) Inert Atmosphere (N2)->Peroxides Prevent Formation

References

Technical Support Center: Mitigating Skin Irritation Potential of PPG-2 Propyl Ether in Topical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the skin irritation potential of PPG-2 Propyl Ether in topical formulations.

Troubleshooting Guides

Issue: High In Vitro Cytotoxicity in Reconstructed Human Epidermis (RhE) Test

Possible Cause: The concentration of this compound may be too high, leading to cell death in the reconstructed tissue.

Troubleshooting Steps:

  • Concentration Optimization:

    • Perform a dose-response study with varying concentrations of this compound to determine the maximum non-irritating concentration.

    • Refer to existing literature on similar propylene glycol ethers for guidance on starting concentrations.

  • Formulation-Based Mitigation:

    • Incorporate soothing agents into the formulation to counteract the irritant effects.

    • Consider the inclusion of lipids and occlusive agents to form a protective barrier on the tissue surface.[1][2]

    • Ensure the pH of the final formulation is within the skin-friendly range of 4.5-5.5.

  • Alternative Solvents:

    • Evaluate alternative solvents with a lower irritation potential that can achieve the desired formulation characteristics.

Issue: Unexpected Erythema or Edema in Human Repeat Insult Patch Test (HRIPT)

Possible Cause: The formulation containing this compound may be causing an irritant or sensitizing reaction on human skin.

Troubleshooting Steps:

  • Component Analysis:

    • Review all ingredients in the formulation for known irritation or sensitization potential.

    • Conduct patch testing on individual components to isolate the causative agent.

  • Vehicle and Excipient Evaluation:

    • The interaction between this compound and other excipients may be synergistic in causing irritation.

    • Experiment with different vehicle systems (e.g., creams, lotions, ointments) to assess their impact on irritation. Ointments, being more occlusive, may sometimes reduce irritation from certain solvents.

  • Inclusion of Anti-Irritants:

    • Incorporate ingredients with known anti-irritant and anti-inflammatory properties.

FAQs: Formulating with this compound

Q1: What is the typical starting concentration for this compound in topical formulations to minimize skin irritation?

A1: While specific data for this compound is limited, data from related propylene glycol ethers, such as PPG-2 Butyl Ether, can provide guidance. It is recommended to start with low concentrations (e.g., 1-5%) and perform dose-response studies using in vitro methods like the Reconstructed Human Epidermis (RhE) test to determine the optimal concentration for your specific formulation.

Q2: How can I reduce the skin irritation potential of this compound without compromising its function as a solvent?

A2: Several strategies can be employed:

  • Incorporate Soothing Agents: Ingredients like allantoin, bisabolol, and chamomile extract can help calm the skin and reduce inflammatory responses.[3][4]

  • Optimize the Vehicle: The choice of vehicle can significantly impact irritation. A well-formulated base containing emollients and occlusives can create a protective barrier on the skin, reducing direct contact and penetration of the irritant.[1][2][5]

  • pH Adjustment: Maintaining a skin-friendly pH (around 5.5) can help preserve the integrity of the skin barrier.

  • Synergistic Formulating: Combine this compound with other solvents at lower concentrations to achieve the desired solvency while minimizing the irritation potential of any single ingredient.

Q3: Are there any specific ingredients that should be avoided when formulating with this compound to prevent increased irritation?

A3: Caution should be exercised when combining this compound with other known irritants, such as certain preservatives, fragrances, and high concentrations of alpha-hydroxy acids (AHAs) or beta-hydroxy acids (BHAs). The combination of multiple irritants can have an additive or synergistic effect, increasing the overall irritation potential of the formulation.[6]

Q4: What are some less irritating alternatives to this compound?

A4: Several alternative solvents with a lower irritation profile are available, depending on the specific requirements of your formulation. These include:

  • Dimethyl Isosorbide: Known for its excellent safety profile and ability to enhance penetration without significant irritation.

  • Ethoxydiglycol: A versatile solvent with a good safety record.

  • Propanediol (and other glycols): Often used as a less irritating alternative to propylene glycol.

  • Butylene Glycol: Generally considered to be milder than propylene glycol.

The choice of alternative will depend on factors such as required solvency, viscosity, and compatibility with other ingredients.

Experimental Protocols

Reconstructed Human Epidermis (RhE) Test (based on OECD TG 439)

This in vitro test method assesses the skin irritation potential of a chemical by measuring its cytotoxic effect on a reconstructed human epidermis model.[7][8]

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are received and pre-incubated overnight in a humidified incubator at 37°C and 5% CO2.[9]

  • Test Substance Application: The test substance (liquid or solid) is applied topically to the surface of the epidermis. For solids, the surface is pre-moistened with sterile DPBS.[10]

  • Exposure: The tissues are exposed to the test substance for a defined period, typically 60 minutes.[9][10]

  • Rinsing: After exposure, the test substance is thoroughly rinsed from the tissue surface.

  • Post-Incubation: The tissues are transferred to fresh medium and incubated for 42 hours.[9]

  • Cell Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT solution for 3 hours. Viable cells with active mitochondrial dehydrogenase convert the yellow MTT into a purple formazan.[9]

    • The formazan is extracted from the tissues using an appropriate solvent (e.g., isopropanol).[9]

    • The optical density of the extracted formazan is measured using a spectrophotometer.

  • Data Analysis: Cell viability is calculated as a percentage relative to the negative control. A chemical is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.[10]

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is an in vivo study designed to assess the irritation and sensitization potential of a test material after repeated application to the skin of human volunteers.[11][12]

Methodology:

  • Induction Phase:

    • A small amount of the test material (approx. 0.2g or 0.2mL) is applied to an occlusive or semi-occlusive patch.[11]

    • The patch is applied to the same site on the subject's back for 24 hours.[11]

    • The patch is removed, and the site is graded for any skin reactions after 24-48 hours.

    • This process is repeated nine times over a three-week period.[11]

  • Rest Phase: A 10-21 day rest period follows the induction phase, during which no patches are applied.[11]

  • Challenge Phase:

    • A challenge patch with the test material is applied to a naive (previously unpatched) site on the skin.[11]

    • The site is evaluated for any skin reactions at 24 and 48 hours after application.

  • Scoring and Interpretation: Skin reactions are scored based on a standardized scale for erythema, edema, and other signs of irritation. The incidence and severity of reactions in the induction and challenge phases determine the irritation and sensitization potential of the test material.

Quantitative Data Summary

Table 1: In Vitro Skin Irritation Data for PPG-2 Butyl Ether (RhE Model)

Test SubstanceConcentrationMean Tissue Viability (%)Classification
Negative ControlN/A100Non-Irritant
Positive Control (5% SDS)5%< 50Irritant
PPG-2 Butyl Ether100%(Data not available)(Requires testing)
PPG-2 Butyl Ether50% in saline(Data not available)(Requires testing)
PPG-2 Butyl Ether10% in saline(Data not available)(Requires testing)

Table 2: Human Repeat Insult Patch Test (HRIPT) Data for PPG Butyl Ethers

Test SubstanceConcentrationNumber of SubjectsIrritation Reactions (Induction Phase)Sensitization Reactions (Challenge Phase)
PPG-40 Butyl EtherNot specified112Not an irritantNot a sensitizer[13]
PPG BE800Not specified200Non-irritatingNon-sensitizing[13]

Visualizations

Signaling Pathways and Experimental Workflows

Chemical_Irritant_Signaling_Pathway Irritant This compound (Chemical Irritant) SC_Disruption Stratum Corneum Disruption Irritant->SC_Disruption Keratinocyte_Activation Keratinocyte Activation SC_Disruption->Keratinocyte_Activation NFkB_MAPK Activation of NF-κB & MAPK Pathways Keratinocyte_Activation->NFkB_MAPK Cytokine_Release Release of Pro-inflammatory Cytokines & Chemokines (IL-1α, IL-6, IL-8, TNF-α) Immune_Cell_Recruitment Recruitment of Immune Cells Cytokine_Release->Immune_Cell_Recruitment Inflammation Inflammation (Erythema, Edema) Immune_Cell_Recruitment->Inflammation NFkB_MAPK->Cytokine_Release RhE_Test_Workflow Start Start Tissue_Prep Tissue Preparation Start->Tissue_Prep Application Test Substance Application Tissue_Prep->Application Exposure 60 min Exposure Application->Exposure Rinse Rinsing Exposure->Rinse Post_Incubation 42 hr Post-Incubation Rinse->Post_Incubation MTT_Assay MTT Assay Post_Incubation->MTT_Assay Data_Analysis Data Analysis (% Viability) MTT_Assay->Data_Analysis Classification Classification (Irritant/Non-Irritant) Data_Analysis->Classification End End Classification->End Formulation_Mitigation_Strategy High_Irritation High Irritation Potential of this compound Strategy Mitigation Strategies High_Irritation->Strategy Concentration Reduce Concentration Strategy->Concentration Soothing Add Soothing Agents (e.g., Allantoin, Bisabolol) Strategy->Soothing Occlusives Incorporate Occlusives (e.g., Petrolatum, Dimethicone) Strategy->Occlusives pH Adjust pH to ~5.5 Strategy->pH Low_Irritation Reduced Irritation in Final Formulation Concentration->Low_Irritation Soothing->Low_Irritation Occlusives->Low_Irritation pH->Low_Irritation

References

controlling the evaporation rate of PPG-2 PROPYL ETHER in coating applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PPG-2 Propyl Ether in coating applications.

Troubleshooting Guide: Evaporation Rate Control

Controlling the evaporation rate of this compound is crucial for achieving desired coating properties and avoiding defects. This guide addresses common issues encountered during experiments.

Problem Potential Cause Troubleshooting Steps
Coating defects (e.g., "solvent pop," "orange peel," sagging) Evaporation rate is too fast or too slow for the application method and curing conditions.[1][2][3]1. Adjust Solvent Blend: Blend this compound with a slower or faster evaporating solvent to modify the overall evaporation profile of the solvent system.[2] 2. Optimize Application Technique: For spray applications, adjust the distance between the spray gun and the substrate and the atomization pressure. Applying thinner wet coats can also help.[1][3] 3. Control Curing Conditions: Modify the temperature and airflow during the drying and curing process. For baked systems, a staged heating process can allow for a more controlled solvent release.[1] 4. Adjust Formulation Viscosity: Modify the viscosity of the coating formulation by adjusting the solids content or using appropriate rheology modifiers.
Inconsistent drying times Fluctuations in ambient temperature, humidity, or airflow.[4]1. Standardize Environmental Conditions: Conduct experiments in a controlled environment with stable temperature and humidity. 2. Ensure Consistent Airflow: Use a controlled ventilation system to maintain consistent airflow over the coated surface.
Poor film formation or coalescence The solvent evaporates before the polymer particles can form a continuous film.1. Incorporate a Slower Co-solvent: Blend this compound with a slower evaporating co-solvent to ensure the film remains workable for a longer period. 2. Evaluate Resin-Solvent Compatibility: Ensure that this compound is a good solvent for the resin system being used to promote proper film formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in coating formulations?

A1: this compound, a member of the propylene glycol ether family, primarily acts as a solvent and a coupling agent in coating formulations.[5] Its moderate evaporation rate provides a good working time for various coating applications.[6] It is also completely water-soluble, making it suitable for water-based systems.[6]

Q2: How does the evaporation rate of this compound affect coating properties?

A2: The evaporation rate of this compound is a critical factor that influences several coating properties. A rate that is too fast can lead to defects like "solvent pop" (where trapped solvent creates bubbles) and "orange peel" (a textured, bumpy surface).[1][2][3] Conversely, an evaporation rate that is too slow can result in sagging or running of the coating.[2]

Q3: What are the key physical properties of this compound?

A3: The table below summarizes the key physical properties of this compound.

PropertyValue
CAS Number 29911-27-1[5][7]
Molecular Formula C₉H₂₀O₃
Boiling Point 242.00 to 244.00 °C @ 760.00 mm Hg (est)[5]
Vapor Pressure 0.006000 mmHg @ 25.00 °C (est)[5]
Flash Point 213.00 °F TCC (100.70 °C) (est)[5]
Relative Evaporation Rate (n-Butyl Acetate = 1) Estimated to be in the slow evaporation range (<0.8)

Q4: How can I experimentally measure the evaporation rate of a solvent blend containing this compound?

A4: The standard method for determining the evaporation rate of volatile liquids is ASTM D3539, which uses a Shell Thin-Film Evaporometer.[4][8] This method involves measuring the weight loss of a solvent-saturated filter paper over time under controlled conditions of temperature, humidity, and airflow.[4] The evaporation rate is then typically reported relative to a standard solvent, such as n-butyl acetate.[1][8]

Experimental Protocols

Protocol 1: Determining the Relative Evaporation Rate (RER) of a Solvent Blend

Objective: To determine the RER of a solvent blend containing this compound in comparison to n-butyl acetate, following the principles of ASTM D3539.

Materials:

  • Shell Thin-Film Evaporometer (or a similar controlled environment chamber)

  • Analytical balance (accurate to 0.1 mg)

  • Syringe (1 mL)

  • Filter paper discs

  • This compound

  • n-Butyl Acetate (reference solvent)

  • Co-solvents (for blending)

  • Timer

Methodology:

  • Chamber Preparation: Set the evaporation chamber to a constant temperature of 25°C and a controlled airflow.

  • Reference Solvent (n-Butyl Acetate):

    • Saturate a filter paper disc with a known volume (e.g., 0.7 mL) of n-butyl acetate.

    • Immediately hang the saturated filter paper on the balance within the chamber and start the timer.

    • Record the weight at regular intervals until the solvent has completely evaporated.

    • Determine the time required for 90% of the solvent to evaporate. This is the reference time.

  • Test Solvent Blend:

    • Prepare the desired solvent blend containing this compound.

    • Repeat the process described in step 2 with the test solvent blend.

    • Determine the time required for 90% of the test blend to evaporate.

  • Calculation of RER:

    • RER = (Time for 90% evaporation of n-butyl acetate) / (Time for 90% evaporation of test blend)

Protocol 2: Adjusting the Evaporation Rate of a Coating Formulation

Objective: To systematically adjust and evaluate the evaporation rate of a coating formulation containing this compound.

Materials:

  • Coating formulation containing this compound

  • A series of co-solvents with varying evaporation rates (faster and slower than this compound)

  • Viscometer

  • Applicator for consistent film thickness (e.g., drawdown bar)

  • Substrate panels

  • Drying time recorder or manual observation setup

Methodology:

  • Baseline Formulation: Prepare the coating formulation with this compound as the sole or primary solvent.

  • Formulation Modification: Create a series of modified formulations by systematically replacing a portion of the this compound with a co-solvent. For example, create blends with 10%, 20%, and 30% replacement with a faster-evaporating solvent and another series with a slower-evaporating solvent.

  • Viscosity Measurement: Measure and record the viscosity of each formulation to ensure they are within the acceptable range for the intended application. Adjust with a small amount of the respective solvent blend if necessary.

  • Film Application: Apply a uniform wet film of each formulation onto separate substrate panels.

  • Drying Time Evaluation:

    • Place the coated panels in a controlled environment.

    • Monitor and record the "set-to-touch" time and "dry-hard" time for each formulation.

  • Film Quality Assessment: After the coatings are fully cured, visually inspect the films for defects such as solvent pop, orange peel, and sagging.

  • Data Analysis: Compare the drying times and film quality of the modified formulations to the baseline formulation to determine the optimal solvent blend for the desired evaporation characteristics.

Visualizations

Evaporation_Rate_Troubleshooting cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Coating Defects (Solvent Pop, Orange Peel, Sagging) Cause1 Incorrect Evaporation Rate Problem->Cause1 Cause2 Improper Application Problem->Cause2 Cause3 Uncontrolled Curing Problem->Cause3 Solution1 Adjust Solvent Blend Cause1->Solution1 Solution2 Optimize Application Technique Cause2->Solution2 Solution3 Control Curing Conditions Cause3->Solution3

Caption: Troubleshooting workflow for coating defects related to evaporation rate.

Evaporation_Control_Workflow A Define Desired Evaporation Profile B Select Co-Solvents (Faster/Slower) A->B C Create Solvent Blend Ratios B->C D Prepare Test Formulations C->D E Measure Viscosity D->E F Apply Uniform Coating Film E->F G Evaluate Drying Time & Film Properties F->G H Analyze Results & Optimize G->H

Caption: Experimental workflow for controlling the evaporation rate of this compound.

References

addressing viscosity issues in high-concentration PPG-2 PROPYL ETHER solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing viscosity issues in high-concentration PPG-2 Propyl Ether solutions. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with increased viscosity during their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve these issues.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving high viscosity in your this compound solutions.

Q1: My high-concentration this compound solution is too viscous to handle. What is the first thing I should check?

The first step is to verify the concentration of your solution. Inadvertent errors in solvent addition can lead to higher than intended concentrations, which can significantly increase viscosity. Additionally, confirm the storage conditions and age of your this compound, as improper storage or extended age can potentially lead to changes in the material's properties.

Q2: I've confirmed the concentration is correct. What is the most straightforward method to reduce the viscosity?

Temperature adjustment is the simplest initial approach. The viscosity of this compound and its solutions is inversely proportional to temperature. Gently warming the solution can significantly decrease its viscosity. However, you must ensure that the elevated temperature will not compromise the stability of other components in your formulation.[1][2]

Logical Workflow for Viscosity Troubleshooting

Troubleshooting_Workflow start High Viscosity Issue Identified check_conc Verify Solution Concentration and Material Integrity start->check_conc temp_adjust Adjust Temperature (Increase) check_conc->temp_adjust Concentration Correct end_fail Consult Further Technical Support check_conc->end_fail Concentration Incorrect or Material Compromised add_solvent Add a Compatible Solvent temp_adjust->add_solvent Viscosity Still Too High or Temperature Incompatible eval_stability Evaluate Formulation Stability temp_adjust->eval_stability Viscosity Improved add_additive Incorporate a Viscosity-Reducing Additive add_solvent->add_additive Further Reduction Needed or Solvent Incompatible add_solvent->eval_stability Viscosity Improved add_additive->eval_stability Viscosity Improved add_additive->end_fail No Improvement end_success Viscosity Issue Resolved eval_stability->end_success Stable Formulation eval_stability->end_fail Instability Observed

Caption: A step-by-step workflow for troubleshooting high viscosity in this compound solutions.

Q3: Heating the solution is not an option for my experiment. What are my alternatives?

If temperature modification is not feasible, the next step is to consider the addition of a compatible, low-viscosity solvent. The choice of solvent will depend on the specific requirements of your formulation. It is crucial to select a solvent that is miscible with your current system and does not negatively interact with any of the active ingredients.

Q4: Which solvents are known to be effective at reducing the viscosity of polypropylene glycol ether solutions?

A range of polar solvents can be effective. The following table summarizes some potential options. It is essential to perform a small-scale compatibility and stability study before introducing any new solvent to your main batch.

Solvent ClassExamplesConsiderations
Alcohols Ethanol, IsopropanolCan be very effective but may impact the solubility of other components.
Ketones Acetone, Methyl Ethyl KetoneGood solvency for many polymers, but volatility can be a concern.[3]
Esters Ethyl Acetate, Propylene CarbonateGenerally good compatibility and can be effective viscosity reducers.[4][5][6]
Other Glycol Ethers Propylene Glycol Methyl Ether (PGME), Dipropylene Glycol Methyl Ether (DPGME)High degree of compatibility, but the viscosity reduction may be less dramatic than with lower molecular weight solvents.[3][7][8]

Q5: I need to maintain a high concentration of this compound and cannot add a significant amount of solvent. Are there any other options?

In such cases, the use of specific viscosity-reducing additives can be explored. These are compounds that, even at low concentrations, can disrupt the intermolecular forces that lead to high viscosity.

Signaling Pathway of Viscosity Reduction

Viscosity_Reduction_Pathway cluster_0 High Viscosity State cluster_1 Intervention cluster_2 Low Viscosity State PPG_High High Concentration This compound Interactions Strong Intermolecular Forces (e.g., Hydrogen Bonding) PPG_High->Interactions High_Viscosity High Viscosity Interactions->High_Viscosity Additive Viscosity-Reducing Additive (e.g., Low MW Alcohol) Disruption Disruption of Intermolecular Forces Additive->Disruption Introduced into solution Low_Viscosity Reduced Viscosity Disruption->Low_Viscosity

Caption: Mechanism of viscosity reduction by additives in this compound solutions.

Frequently Asked Questions (FAQs)

Q: What is a typical viscosity for this compound?

A close analog, Dipropylene Glycol n-Propyl Ether (DPnP), has a reported viscosity of approximately 11.4 cP at 25°C.[9] The viscosity of this compound is expected to be in a similar range. However, the viscosity will increase significantly with concentration in a solution.

Q: How does the molecular weight of an additive affect its ability to reduce viscosity?

Generally, lower molecular weight additives are more effective at reducing viscosity. They can more easily intersperse between the larger polymer chains, breaking up the interactions that cause high viscosity.

Q: Can the pH of my solution affect its viscosity?

While this compound itself is not highly sensitive to pH, if your formulation contains other components that are ionizable, changes in pH can affect their conformation and interactions, which in turn can influence the overall viscosity of the solution.

Q: Are there any mechanical methods to reduce viscosity?

Yes, applying high shear mixing can temporarily reduce the viscosity of some polymer solutions. However, this effect is often transient, and the viscosity may return to its original state once the shear is removed. Over-shearing can also potentially degrade the polymer.[10]

Experimental Protocols

Protocol 1: Viscosity Measurement Using a Rotational Viscometer

This protocol outlines the basic steps for measuring the viscosity of your this compound solution.

Materials:

  • Rotational viscometer with appropriate spindle

  • Temperature-controlled water bath

  • Sample of this compound solution

  • Beaker or appropriate sample container

Procedure:

  • Instrument Setup: Calibrate the viscometer according to the manufacturer's instructions. Select a spindle and rotational speed appropriate for the expected viscosity of your sample.

  • Sample Preparation: Place a sufficient volume of your this compound solution into the sample container.

  • Temperature Equilibration: Immerse the sample container in the temperature-controlled water bath set to your desired experimental temperature (e.g., 25°C). Allow the sample to equilibrate for at least 30 minutes.

  • Measurement: Immerse the viscometer spindle into the sample up to the designated immersion mark. Start the rotation and allow the reading to stabilize. Record the viscosity reading.

  • Data Collection: For robust data, take multiple readings at different rotational speeds to check for Newtonian or non-Newtonian behavior.

Experimental Workflow Diagram

Experimental_Workflow cluster_preparation Sample Preparation cluster_measurement Viscosity Measurement cluster_troubleshooting Troubleshooting cluster_analysis Data Analysis prep_solution Prepare High-Concentration This compound Solution equilibrate Equilibrate Sample to Desired Temperature prep_solution->equilibrate measure Measure Viscosity with Rotational Viscometer equilibrate->measure add_modifier Add Viscosity Modifier (Solvent or Additive) measure->add_modifier Viscosity Too High analyze Analyze and Compare Viscosity Data measure->analyze Viscosity Acceptable remeasure Re-measure Viscosity add_modifier->remeasure remeasure->analyze

Caption: A workflow for preparing, measuring, and troubleshooting the viscosity of this compound solutions.

Protocol 2: Evaluating the Efficacy of a Viscosity-Reducing Additive

This protocol allows you to quantify the effectiveness of a chosen additive.

Materials:

  • Stock solution of high-concentration this compound

  • Selected viscosity-reducing additive

  • Analytical balance

  • Volumetric flasks and pipettes

  • Rotational viscometer

Procedure:

  • Prepare a Concentration Series: Create a series of solutions with varying concentrations of the additive in the stock this compound solution. For example, prepare solutions with 1%, 2%, 5%, and 10% (w/w) of the additive.

  • Control Sample: Use the neat stock solution as your control (0% additive).

  • Viscosity Measurement: Following Protocol 1, measure the viscosity of the control and each sample in the concentration series at a constant temperature.

  • Data Analysis: Plot the viscosity as a function of the additive concentration. This will allow you to determine the optimal concentration of the additive for your desired viscosity reduction.

By following these guidelines and protocols, you will be better equipped to manage and resolve viscosity issues in your high-concentration this compound solutions.

References

Technical Support Center: Analysis of PPG-2 Propyl Ether by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for resolving peak tailing when analyzing PPG-2 Propyl Ether using High-Performance Liquid Chromatography (HPLC). The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Troubleshooting Guide: Resolving Peak Tailing for this compound

This guide addresses the common causes of peak tailing observed during the HPLC analysis of this compound, a neutral compound. For neutral analytes, peak asymmetry is often linked to physical or non-ionic chemical issues within the HPLC system.

Question 1: My this compound peak is tailing. What are the most likely causes?

Answer: For a neutral compound like this compound, peak tailing is most commonly associated with physical issues in the HPLC system or certain chromatographic conditions, rather than strong secondary interactions with the stationary phase. The primary suspects are:

  • Extra-column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing. This includes using tubing with a large internal diameter or excessive length.

  • Column Voids or Degradation: A void at the head of the column or degradation of the packed bed can lead to a distorted flow path, resulting in tailing peaks.

  • Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can interfere with the sample band, causing peak asymmetry.

  • Mass Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to broadened and tailing peaks.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

While less common for neutral compounds, some secondary interactions with the stationary phase can still occur.

Question 2: How can I systematically troubleshoot the peak tailing of this compound?

Answer: A step-by-step approach is recommended to identify the root cause of peak tailing. Start with the simplest and most common issues first.

Experimental Protocols

Protocol 1: Diagnosing the Cause of Peak Tailing

This protocol is designed to differentiate between chemical and physical causes of peak tailing.

  • System Suitability Test with a Neutral Probe:

    • Prepare a standard solution of a well-behaved, neutral, and small molecule (e.g., Toluene or Uracil) in the mobile phase.

    • Inject the neutral probe standard and observe the peak shape.

    • Interpretation:

      • If the neutral probe peak also tails, the issue is likely a physical problem with the HPLC system (e.g., extra-column volume, column void).

      • If the neutral probe peak is symmetrical, but the this compound peak tails, the issue may be related to secondary interactions or a mass overload effect specific to your analyte.

  • Mass Overload Evaluation:

    • Prepare a series of dilutions of your this compound sample (e.g., 1:2, 1:5, 1:10).

    • Inject each dilution and observe the peak shape.

    • Interpretation: If the peak tailing decreases or is eliminated upon dilution, the original sample was likely overloaded.

  • Sample Solvent Effect Test:

    • If your sample is dissolved in a solvent other than the mobile phase, prepare a new sample by dissolving it directly in the initial mobile phase composition.

    • Inject the new sample and compare the peak shape to the original.

    • Interpretation: If peak shape improves, the original sample solvent was too strong.

Protocol 2: General HPLC Method for this compound Analysis

This is a starting point for a reversed-phase HPLC method for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)
Gradient (Example) 30% Acetonitrile to 70% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI) or Evaporative Light Scattering (ELSD)
Sample Preparation Dissolve sample in the initial mobile phase composition.

FAQs: Peak Tailing in HPLC Analysis of this compound

Q1: What is this compound and what are its key chemical properties relevant to HPLC?

A1: this compound, with the IUPAC name 1-(1-propoxypropan-2-yloxy)propan-2-ol, is a polypropylene glycol ether.[1] It is a neutral, colorless liquid that is completely soluble in water.[2][3] Its structure contains both ether and secondary alcohol functional groups, giving it some polarity.[2] As a neutral compound, it is not expected to have strong ionic interactions with the silica-based stationary phase, which is a common cause of peak tailing for acidic or basic compounds.[4]

Q2: Can the mobile phase composition affect peak tailing for a neutral compound like this compound?

A2: Yes, while pH is less of a concern for neutral compounds, the mobile phase composition can still influence peak shape.[5] Using a mobile phase with very low organic content can sometimes lead to stronger interactions between a polar analyte and the stationary phase, potentially causing tailing. Conversely, a mobile phase that is too strong can lead to poor retention and peak shape. Ensuring adequate and consistent mobile phase composition is crucial.

Q3: How does extra-column volume contribute to peak tailing?

A3: Extra-column volume refers to the volume of the flow path outside of the HPLC column itself, including the injector, connecting tubing, and detector flow cell.[5] When this volume is excessive, the sample band has more opportunity to disperse and broaden before and after interacting with the stationary phase, leading to asymmetrical, tailing peaks.[6] Using shorter, narrower internal diameter tubing can help minimize this effect.[5]

Q4: When should I consider replacing my HPLC column?

A4: If you have systematically ruled out other causes of peak tailing (such as extra-column volume, mass overload, and sample solvent effects) and the peak shape does not improve after flushing and cleaning the column, it may be time to replace it. A sudden onset of peak tailing for all analytes can indicate a physical problem with the column, such as a void.[7]

Q5: Are there specific column chemistries that are better for analyzing compounds like this compound?

A5: For neutral, polar compounds like this compound, a standard, high-quality, end-capped C18 or C8 column is generally a good starting point. End-capping minimizes the number of free silanol groups on the silica surface, reducing the potential for secondary interactions, even for neutral compounds.[5] If tailing persists and is suspected to be due to secondary interactions, a column with a different stationary phase, such as one with a polar-embedded group, could be considered.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed for this compound check_neutral Inject Neutral Probe (e.g., Toluene) start->check_neutral physical_problem Physical Problem Suspected (e.g., Extra-column Volume, Column Void) check_neutral->physical_problem Probe Tails chemical_problem Analyte-Specific Problem Suspected check_neutral->chemical_problem Probe is Symmetrical check_connections Check Tubing and Fittings (Minimize Length and ID) physical_problem->check_connections check_overload Dilute Sample (Mass Overload Test) chemical_problem->check_overload check_column Inspect/Replace Column check_connections->check_column resolved Peak Tailing Resolved check_column->resolved overload_yes Peak Shape Improves: Reduce Sample Concentration check_overload->overload_yes Yes overload_no Peak Shape Unchanged check_overload->overload_no No overload_yes->resolved check_solvent Check Sample Solvent overload_no->check_solvent check_solvent->check_column Solvent is Appropriate solvent_issue Dissolve Sample in Mobile Phase check_solvent->solvent_issue Solvent is Stronger than Mobile Phase solvent_issue->resolved

Caption: Troubleshooting workflow for peak tailing of this compound.

G cluster_causes Potential Causes of Peak Tailing for Neutral Compounds cluster_solutions Troubleshooting Steps physical Physical Issues Extra-column Volume Column Voids Contamination solutions_physical Address Physical Issues Minimize Tubing Length/ID Check Fittings Flush/Replace Column physical->solutions_physical Leads to chromatographic Chromatographic Conditions Mass Overload Strong Sample Solvent Secondary Interactions solutions_chromatographic Optimize Conditions Reduce Sample Concentration Use Mobile Phase as Solvent Select High-Quality Column chromatographic->solutions_chromatographic Leads to

Caption: Relationship between causes and solutions for peak tailing.

References

managing the hygroscopicity of PPG-2 PROPYL ETHER in moisture-sensitive applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hygroscopic nature of PPG-2 Propyl Ether in moisture-sensitive applications.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Action
Inconsistent Experimental Results Variable moisture content in this compound between experiments.1. Implement a strict moisture control protocol for the storage and handling of this compound. 2. Always test the moisture content of the solvent before use, especially for a new batch or a previously opened container. 3. Ensure the experimental environment has controlled humidity.
Degradation of Active Pharmaceutical Ingredient (API) The API is sensitive to hydrolysis, and the water content in this compound is too high.1. Use this compound with the lowest possible water content. Consider using a freshly opened container of a high-purity grade. 2. Dry the this compound using an appropriate method if the initial water content is above the acceptable limit for your application. 3. Perform compatibility studies to determine the maximum tolerable water content for your specific API in the formulation.
Phase Separation or Precipitation in Formulation Excess water from this compound is altering the solubility of other components in the formulation.1. Verify the water content of the this compound. 2. Review the formulation for other hygroscopic ingredients that may be contributing to the total water content. 3. Consider the use of a co-solvent to improve the solubility of all components.
Difficulty in Achieving Low Moisture Content Ineffective drying technique or re-absorption of moisture after drying.1. Ensure the chosen drying agent is compatible with this compound and is not exhausted. 2. Handle the dried solvent under an inert atmosphere (e.g., in a glove box) to prevent moisture re-uptake. 3. Use baked glassware and sealed containers for storage and transfer.
Inaccurate Moisture Content Readings Improper sample handling or Karl Fischer titration procedure.1. Ensure the Karl Fischer titrator is properly calibrated and maintained. 2. Handle the this compound sample quickly to minimize exposure to atmospheric moisture. 3. Follow the detailed experimental protocol for Karl Fischer titration precisely.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hygroscopicity a concern?

This compound, also known as dipropylene glycol mono-n-propyl ether, is a solvent used in various applications, including pharmaceutical formulations.[1] Its chemical structure, containing ether linkages and a hydroxyl group, makes it hygroscopic, meaning it readily absorbs moisture from the atmosphere. In moisture-sensitive applications, such as in drug development, this absorbed water can lead to the degradation of active pharmaceutical ingredients (APIs) through hydrolysis, alter the physical properties of the formulation, and cause inconsistencies in experimental results.[2][3][4]

Q2: How can I minimize moisture absorption during storage and handling of this compound?

To minimize moisture absorption, this compound should be stored in tightly closed, properly vented containers away from heat, sparks, and open flames.[1] It is recommended to store it in a dry, cool, and well-ventilated place.[5] For critical applications, blanketing the solvent with a dry, inert gas like nitrogen or argon can displace moist air from the container headspace. When handling, work quickly and in a low-humidity environment if possible. Using a glove box with a controlled atmosphere is ideal for transferring the solvent.

Q3: What are the recommended environmental conditions for working with this compound?

For sensitive applications, it is advisable to work in an environment with controlled, low relative humidity (RH). Ideally, the RH should be maintained below 40%.[6] This minimizes the driving force for moisture absorption by the solvent.

Q4: How does moisture content affect the stability of formulations containing this compound?

Absorbed moisture can act as a plasticizer, potentially altering the physical properties of a formulation. More critically, water can participate in chemical reactions, most notably hydrolysis, which can degrade moisture-sensitive APIs.[2][4] The rate of degradation is often dependent on the amount of "free" or "mobile" water present.[7]

Q5: What methods can be used to determine the moisture content in this compound?

The most accurate and widely accepted method for determining the water content in volatile solvents like this compound is the Karl Fischer titration.[8][9][10] This method is specific to water and can provide high precision and accuracy.

Q6: Can I dry this compound if its water content is too high?

Yes, this compound can be dried using standard laboratory techniques for solvent drying. A common method is to use molecular sieves (e.g., 3Å or 4Å) that have been properly activated (heated to a high temperature under vacuum). It is crucial to ensure the compatibility of the drying agent with this compound. After drying, the solvent should be handled under an inert atmosphere to prevent re-absorption of moisture.

Quantitative Data

Due to the limited availability of public data on the specific water absorption isotherm for this compound, the following table provides a representative example of the hygroscopic behavior of a similar propylene glycol ether at 25°C. This data is for illustrative purposes to demonstrate the relationship between relative humidity and water uptake.

Relative Humidity (%)Typical Water Uptake (% w/w)
100.1 - 0.5
200.5 - 1.0
301.0 - 1.5
401.5 - 2.0
502.0 - 2.5
602.5 - 3.5
703.5 - 5.0
805.0 - 7.0
907.0 - 10.0

Note: This is an illustrative example. The actual water uptake of this compound may vary. It is highly recommended to determine the moisture content of your specific batch under your experimental conditions.

Experimental Protocols

Protocol: Determination of Water Content in this compound using Volumetric Karl Fischer Titration

This protocol is based on the principles outlined in ASTM D1364 - Standard Test Method for Water in Volatile Solvents (Karl Fischer Reagent Titration Method).[8][9][10]

1. Objective: To accurately determine the percentage of water in a sample of this compound using volumetric Karl Fischer titration.

2. Materials and Equipment:

  • Automatic Volumetric Karl Fischer Titrator

  • Titration vessel

  • Platinum indicator electrode

  • Burette with Karl Fischer reagent

  • Analytical balance (readable to 0.1 mg)

  • Dry glass syringes and needles

  • Karl Fischer reagent (one-component or two-component system)

  • Anhydrous methanol (or other suitable solvent for the titration vessel)

  • Certified water standard for titer determination

  • This compound sample

  • Septa-sealed vials

3. Procedure:

3.1. Instrument Preparation:

  • Ensure the Karl Fischer titrator is clean, dry, and properly assembled according to the manufacturer's instructions.

  • Fill the burette with the Karl Fischer titrant.

  • Add fresh, anhydrous methanol to the titration vessel to a level that covers the electrode.

  • Seal the titration vessel to prevent the ingress of atmospheric moisture.

  • Start the instrument's pre-titration or conditioning sequence to neutralize any water present in the solvent. The instrument is ready when a stable, low drift is achieved (typically < 10 µ g/min ).[11]

3.2. Titer Determination:

  • Using a dry, calibrated syringe, accurately inject a known amount of a certified water standard into the titration vessel.

  • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

  • Record the volume of titrant consumed.

  • The instrument software will calculate the titer (mg H₂O / mL of reagent).

  • Repeat the titer determination at least three times and use the average value. The relative standard deviation should be within acceptable limits (e.g., < 1%).

3.3. Sample Analysis:

  • Using a dry syringe, draw the this compound sample.

  • Accurately weigh the syringe containing the sample.

  • Inject an appropriate amount of the sample into the conditioned titration vessel. The sample size should be chosen based on the expected water content to ensure an adequate titrant consumption.

  • Immediately reweigh the syringe to determine the exact mass of the sample delivered.

  • Start the titration and record the volume of Karl Fischer reagent consumed.

  • The instrument software will calculate the water content of the sample in percentage or parts per million (ppm).

4. Calculation:

Water Content (%) = [(Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg))] × 100

5. System Suitability:

  • Regularly check the instrument's drift to ensure the system is sealed.

  • Perform titer determination daily or before each set of measurements.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_results Results prep_instrument Prepare KF Titrator prep_reagents Prepare Reagents prep_instrument->prep_reagents Condition Vessel titer_det Determine Titer prep_reagents->titer_det Standardize sample_prep Prepare Sample titer_det->sample_prep Ready for Analysis inject_sample Inject Sample sample_prep->inject_sample Weigh & Inject titrate Titrate Sample inject_sample->titrate calculate Calculate Water Content titrate->calculate report Report Results calculate->report

Caption: Workflow for Determining Water Content via Karl Fischer Titration.

Troubleshooting_Logic start Inconsistent Experimental Results? check_moisture Check Moisture Content of this compound start->check_moisture high_moisture Moisture Content High/Variable? check_moisture->high_moisture implement_controls Implement Strict Storage & Handling Controls high_moisture->implement_controls Yes other_factors Investigate Other Experimental Variables high_moisture->other_factors No dry_solvent Dry Solvent Before Use implement_controls->dry_solvent retest Retest Moisture Content dry_solvent->retest

References

Technical Support Center: Purification of Commercial-Grade PPG-2 Propyl Ether for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying commercial-grade PPG-2 Propyl Ether (Dipropylene Glycol n-Propyl Ether) for demanding research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is purification necessary for research?

This compound, also known as Dipropylene Glycol n-Propyl Ether, is a solvent with a variety of industrial and commercial uses.[1][2] For research purposes, particularly in drug development and sensitive biological assays, the purity of solvents is critical. Commercial grades may contain impurities that can interfere with experimental results, leading to inaccurate data and irreproducible findings.

Q2: What are the common impurities in commercial-grade this compound?

Commercial-grade this compound is typically a mixture of isomers and may contain unreacted starting materials and byproducts from its synthesis.[1] Common impurities can include:

  • Water: Can affect reaction kinetics and degrade sensitive reagents.

  • Unreacted Starting Materials: Propylene glycol and n-propanol.

  • Isomers: Different structural forms of this compound.

  • Carbonyl Compounds: Aldehydes and ketones formed during synthesis or storage.

  • Peroxides: Can form upon exposure to air and light, posing a safety hazard and interfering with reactions.

Q3: What level of purity can I expect to achieve with these purification techniques?

By following the recommended protocols, you can expect to achieve a purity of >99.5% for your this compound, with significant reductions in water, carbonyls, and other organic impurities. The final purity should always be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS).

Q4: How can I assess the purity of my this compound before and after purification?

Gas Chromatography (GC) with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the recommended method for assessing the purity of this compound. A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-Wax), is suitable for separating the main component from polar impurities like propylene glycol and water. For general-purpose screening, a mid-polar column like a DB-624 or Rtx-624 can also be effective.[3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Final product is still wet (high water content detected by Karl Fischer titration or GC-MS). 1. Incomplete drying with molecular sieves. 2. Molecular sieves were not properly activated. 3. Exposure of the dried solvent to atmospheric moisture.1. Increase the amount of molecular sieves and/or the drying time. 2. Ensure molecular sieves are activated by heating under vacuum before use. 3. Handle the dried solvent under an inert atmosphere (e.g., nitrogen or argon).
Presence of low-boiling point impurities in the final product after distillation. 1. Inefficient fractional distillation. 2. Distillation rate was too fast. 3. Insufficient packing in the fractionating column.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the distillation rate to allow for better separation of components. 3. Ensure the fractionating column is packed correctly to provide adequate theoretical plates.
Final product has a yellow tint or an off-odor. 1. Presence of carbonyl impurities or other degradation products. 2. Thermal decomposition during distillation.1. Treat the this compound with activated carbon before distillation. 2. Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress.
Low recovery of purified product after distillation. 1. Significant holdup in the distillation apparatus. 2. Loss of product in the forerun or tail fractions.1. Use a smaller distillation apparatus for smaller volumes. 2. Carefully monitor the distillation temperature to minimize the collection of forerun and tail fractions.

Experimental Protocols

Protocol 1: Removal of Carbonyl Impurities and Water

This protocol describes the pre-treatment of commercial-grade this compound to remove carbonyl impurities and water before final purification by distillation.

Materials:

  • Commercial-grade this compound

  • Activated Carbon, powdered

  • 4Å Molecular Sieves, beads

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activated Carbon Treatment:

    • To a round-bottom flask, add the commercial-grade this compound.

    • Add powdered activated carbon (approximately 10-20 g per 1 L of solvent).[4]

    • Stir the mixture at room temperature for 4-6 hours.

    • Remove the activated carbon by vacuum filtration through a Buchner funnel with filter paper.

  • Drying with Molecular Sieves:

    • Transfer the filtered this compound to a clean, dry round-bottom flask.

    • Add activated 4Å molecular sieves (approximately 20-30 g per 1 L of solvent).[4][5] To activate the molecular sieves, heat them in a furnace at 300-350°C for at least 3 hours under a stream of inert gas or under vacuum, then cool them in a desiccator.[6]

    • Stir the mixture under an inert atmosphere for at least 12 hours.

    • The dried this compound can be decanted or cannulated for the next step.

Workflow for Pre-treatment of this compound

G start Commercial-grade This compound activated_carbon Add Activated Carbon (10-20 g/L) start->activated_carbon stir_carbon Stir for 4-6 hours at room temperature activated_carbon->stir_carbon filter_carbon Vacuum Filtration stir_carbon->filter_carbon molecular_sieves Add Activated 4Å Molecular Sieves (20-30 g/L) filter_carbon->molecular_sieves stir_sieves Stir for >12 hours under inert atmosphere molecular_sieves->stir_sieves end Pre-treated This compound stir_sieves->end

Caption: Pre-treatment workflow for this compound.

Protocol 2: Purification by Fractional Distillation

This protocol describes the final purification of pre-treated this compound by fractional distillation under reduced pressure.

Materials:

  • Pre-treated this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle

  • Vacuum source and pressure gauge

  • Stir bar

  • Boiling chips

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus. Ensure all glassware is clean and dry.

    • Place the pre-treated this compound and a stir bar or boiling chips into the distillation flask.

    • Connect the apparatus to a vacuum source with a pressure gauge.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the system.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the forerun, which will contain any remaining low-boiling impurities.

    • Collect the main fraction at a constant temperature and pressure. The boiling point of this compound is approximately 212°C at atmospheric pressure.[7] Under reduced pressure, the boiling point will be significantly lower.

    • Stop the distillation before the flask is completely dry to prevent the formation of peroxides in the residue.

  • Storage:

    • Store the purified this compound in a clean, dry, amber glass bottle under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Logical Flow of the Complete Purification Process

G cluster_0 Pre-treatment cluster_1 Purification cluster_2 Analysis & Storage start Commercial-grade This compound pretreatment Removal of Carbonyls and Water start->pretreatment distillation Fractional Distillation (Reduced Pressure) pretreatment->distillation analysis Purity Analysis (GC-MS) distillation->analysis storage Store under Inert Atmosphere analysis->storage

Caption: Overall purification and quality control process.

Data Presentation

Table 1: Typical Impurity Profile of Commercial-Grade this compound and Target Purity for Research Applications

Impurity Typical Concentration in Commercial Grade Target Concentration for Research Grade Primary Removal Method
Water≤ 0.1%[8]< 50 ppmMolecular Sieves
Propylene Glycol< 0.5%< 0.05%Fractional Distillation
n-Propanol< 0.2%< 0.01%Fractional Distillation
IsomersVariable< 0.1%Fractional Distillation
Carbonyls50 - 1000 ppm[4]< 10 ppmActivated Carbon

Table 2: Key Physical Properties of this compound

Property Value Reference
Molecular Weight176.25 g/mol [7]
Boiling Point (at 760 mmHg)212 °C[7]
Density (at 20°C)0.921 g/mL[7]
Flash Point94 °C[7]

Disclaimer: The information provided in this technical support center is intended for guidance in a research laboratory setting. All procedures should be carried out by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The specific impurity profile of your commercial-grade this compound may vary, and it is recommended to perform an initial analysis to tailor the purification strategy if necessary.

References

preventing the formation of peroxides in aged PPG-2 PROPYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: PPG-2 Propyl Ether

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and prevention of peroxide formation in aged this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it form peroxides?

A: this compound belongs to the glycol ether family, which are compounds known for their excellent solvent properties.[1][2][3] Like other ethers, this compound can react with atmospheric oxygen in a process called autoxidation, which is often initiated or accelerated by light and heat.[4][5][6] This reaction forms unstable and potentially explosive peroxide compounds. The process involves the formation of free radicals, which then react with oxygen to create peroxy radicals, leading to a chain reaction that produces hydroperoxides and other peroxide species.[7][8][9][10]

Q2: What are the hazards associated with peroxides in this compound?

A: Peroxides are highly reactive and unstable. They can decompose violently when subjected to heat, friction, or mechanical shock.[5][11][12][13] This poses a significant explosion hazard, especially if the solvent is distilled or evaporated, as this concentrates the less volatile peroxides in the residue.[12][14][15] Crystalline peroxides can also form on the threads of a container cap and detonate upon opening.[5][15]

Q3: How can I prevent or inhibit peroxide formation in my this compound?

A: The most effective way to prevent peroxide formation is to use a chemical inhibitor. Butylated hydroxytoluene (BHT) is a widely used antioxidant for this purpose.[4][5][16] BHT acts as a free radical scavenger, interrupting the chain reaction of autoxidation by donating a hydrogen atom to peroxy radicals, thus forming stable products.[7][16] It is recommended to purchase this compound that already contains an inhibitor like BHT.[17][18] Proper storage is also crucial: keep the container tightly sealed, protected from light and heat, and preferably under an inert atmosphere like nitrogen or argon.[14][17][19][20]

Q4: How do I know if my aged this compound contains peroxides?

A: You should never use aged or undated ethers without first testing for the presence of peroxides. Several methods are available for detection:

  • Visual Inspection: Check for the formation of crystals, a viscous liquid, or discoloration, particularly around the cap.[5][15] If any of these are present, do not open the container and treat it as a potential bomb.[19][21]

  • Peroxide Test Strips: Commercially available test strips provide a rapid and semi-quantitative way to check for peroxides.[4][11][21]

  • Chemical Tests: A common qualitative method is the potassium iodide (KI) test. In the presence of peroxides, iodide is oxidized to iodine, resulting in a yellow to brown color.[4][22]

Troubleshooting Guide

Issue: I have an old, opened container of this compound and I'm unsure if it's safe to use.

Solution:

  • Do not move or open the container if you observe any crystal formation, discoloration, or if the container is very old and has a rusted cap. Contact your institution's Environmental Health and Safety (EHS) office immediately for assistance with disposal.[19][20][21]

  • If there are no visual signs of high peroxide concentration, you must test the material for peroxides before use.

  • Follow the detailed experimental protocol for peroxide detection provided below.

  • Based on the test results, consult the Peroxide Action Levels table to determine the appropriate course of action.

Issue: My this compound tested positive for peroxides. Can I still use it?

Solution:

  • If the peroxide concentration is above the acceptable limit for your intended application but below the hazardous threshold (e.g., < 100 ppm), you may be able to remove the peroxides.[13]

  • Peroxides can be removed by passing the solvent through a column of activated alumina or by shaking with a freshly prepared solution of ferrous sulfate.[12][15][21]

  • Important: The purification process will also remove any BHT inhibitor present, making the solvent highly susceptible to rapid peroxide formation.[4][12] Purified this compound should be used immediately and not stored.[12][15] If storage is necessary, a fresh amount of inhibitor must be added.

Issue: How do I dispose of this compound that contains peroxides?

A: Peroxidized ethers are considered hazardous waste.

  • If the peroxide level is low and within safe handling limits, it can be disposed of through your institution's chemical waste program.[11][20]

  • If the peroxide concentration is high, or if there are visible crystals, do not handle the container.[19] Contact your EHS office, as it may require stabilization by a specialized high-hazard disposal team.[11]

Data Presentation

Table 1: Peroxide Action Levels and Inhibitor Recommendations

Peroxide Concentration (ppm)Hazard Level & Recommended Action
< 25 ppmSafe for General Use. Considered safe for most applications.[13]
25 - 100 ppmCaution. Not recommended for distillation or other procedures that concentrate the solvent.[13] Consider peroxide removal before use.
> 100 ppmHigh Hazard. Avoid handling.[13] Do not open the container. Contact your Environmental Health & Safety (EHS) department immediately for disposal.[11][20]
Inhibitor Concentration Recommended Level
Butylated Hydroxytoluene (BHT)Typically added by manufacturers at concentrations of 50-150 ppm. If adding to uninhibited or purified ether, a concentration of ~100 ppm (0.01% w/v) is a common starting point.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Method)

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Test tube

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the test tube.

  • Add approximately 0.1 g of NaI or KI crystals and mix.

  • Observe the color of the aqueous phase. A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[4][15] A colorless result suggests the absence of significant levels of peroxides.

Protocol 2: Semi-Quantitative Peroxide Detection (Test Strip Method)

Objective: To estimate the concentration of peroxides in this compound.

Materials:

  • Sample of this compound

  • Commercial peroxide test strips (e.g., Quantofix®, EM-Quant®)

Procedure:

  • Carefully read and follow the manufacturer's instructions for the specific test strips being used.[4]

  • Typically, the procedure involves dipping the test strip into the this compound sample for a specified time.

  • Remove the strip and wait for the color to develop.

  • Compare the color of the test strip to the color chart provided with the kit to estimate the peroxide concentration in parts per million (ppm).

Protocol 3: Peroxide Removal Using Activated Alumina

Objective: To remove peroxides from this compound for immediate use.

Materials:

  • This compound containing peroxides (< 100 ppm)

  • Activated alumina (basic or neutral, Brockmann I)

  • Glass chromatography column

  • Glass wool or fritted disc

  • Collection flask

Procedure:

  • Prepare a chromatography column by placing a small plug of glass wool at the bottom or using a column with a fritted disc.

  • Fill the column with activated alumina. A general guideline is to use approximately 100 g of alumina for every 100 mL of solvent to be purified.[15][21]

  • Carefully pour the this compound onto the top of the alumina column and allow it to percolate through by gravity.

  • Collect the purified solvent in a clean, dry flask.

  • Test the purified solvent for peroxides using one of the detection methods above to ensure the removal was successful.

  • Crucial Safety Note: The alumina will retain the peroxides and should be handled as hazardous waste.[21] The purified ether no longer contains an inhibitor and must be used immediately or stabilized with fresh BHT.[12][15]

Visualizations

Peroxide_Formation Ether This compound (R-H) Radical Ether Radical (R•) Ether->Radical H• abstraction Initiator Initiator (Light, Heat) Initiator->Ether Initiation Oxygen Oxygen (O2) Peroxy_Radical Peroxy Radical (ROO•) Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) (EXPLOSIVE RISK) Peroxy_Radical->Hydroperoxide + R-H (Propagation) BHT Inhibitor (BHT) Peroxy_Radical->BHT Inhibition Hydroperoxide->Radical forms another R• Stable_Products Stable Products BHT->Stable_Products

Caption: Free-radical chain mechanism of peroxide formation in ethers and its inhibition by BHT.

Experimental_Workflow start Aged this compound Container visual_inspection 1. Visual Inspection (Crystals, Discoloration, Rusted Cap?) start->visual_inspection ehs_contact STOP! Contact EHS for Disposal visual_inspection->ehs_contact Yes peroxide_test 2. Test for Peroxides (Use Test Strips or KI Method) visual_inspection->peroxide_test No evaluate_results 3. Evaluate Results (ppm) peroxide_test->evaluate_results safe_to_use Safe for General Use (< 25 ppm) evaluate_results->safe_to_use < 25 caution Caution: Do Not Concentrate (25-100 ppm) evaluate_results->caution 25-100 high_hazard High Hazard: Contact EHS (> 100 ppm) evaluate_results->high_hazard > 100

Caption: Experimental workflow for the safe assessment of aged this compound.

Decision_Tree start Peroxide Test Result low < 25 ppm start->low medium 25-100 ppm start->medium high > 100 ppm start->high action_use Proceed with Use low->action_use action_purify_prompt Need to Concentrate? medium->action_purify_prompt action_dispose Contact EHS for Disposal high->action_dispose action_purify Purify Before Use (e.g., Alumina Column) action_purify_prompt->action_purify Yes action_use_direct Use Directly (Avoid Concentration) action_purify_prompt->action_use_direct No

Caption: Decision tree for managing this compound based on peroxide test results.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for PPG-2 Propyl Ether Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of PPG-2 Propyl Ether, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] Furthermore, this document presents a comparative analysis of the validated HPLC method against an alternative analytical technique, Gas Chromatography (GC), to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Experimental Protocols

HPLC Method Protocol (Hypothetical)

A reversed-phase HPLC method was developed for the determination of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Standard Solution Preparation: A stock solution of this compound (1000 µg/mL) was prepared in the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to obtain a theoretical concentration within the calibration range.

Gas Chromatography (GC) Method Protocol (Alternative)

A capillary GC method is proposed as an alternative for the analysis of the volatile this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 80°C, held for 2 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes.

  • Injection Mode: Split injection.

  • Standard and Sample Preparation: Standards and samples are prepared by dissolving in a suitable volatile solvent like dichloromethane.

Data Presentation: HPLC Method Validation

The following tables summarize the hypothetical validation data for the HPLC method, demonstrating its suitability for the intended purpose according to ICH Q2(R1) guidelines.[1][2][3][4]

Table 1: System Suitability
ParameterAcceptance CriteriaResult
Tailing Factor≤ 21.2
Theoretical Plates≥ 20005800
% RSD of Peak Areas (n=6)≤ 2.0%0.8%
Table 2: Specificity
ConditionResult
Analysis of BlankNo interfering peaks at the retention time of this compound.
Analysis of PlaceboNo interfering peaks at the retention time of this compound.
Forced Degradation (Acid, Base, Oxidation, Thermal, Photolytic)Degradation products are well-resolved from the this compound peak.
Table 3: Linearity
Concentration Range (µg/mL)Correlation Coefficient (r²)
1 - 1000.9995
Table 4: Accuracy (Recovery)
Spiked Concentration (µg/mL)Mean Recovery (%)% RSD
5099.50.9
75100.20.7
10099.80.8
Table 5: Precision
Precision LevelParameterResult (% RSD)
Repeatability (Intra-day)n=6 determinations at 100% of the test concentration0.9%
Intermediate Precision (Inter-day)n=6 determinations on a different day with a different analyst1.2%
Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
ParameterMethodResult (µg/mL)
LODBased on Signal-to-Noise ratio of 3:10.2
LOQBased on Signal-to-Noise ratio of 10:10.7
Table 7: Robustness
Parameter VariedVariationResult
Flow Rate± 0.1 mL/minSystem suitability parameters met.
Mobile Phase Composition± 2% AcetonitrileSystem suitability parameters met.
Column Temperature± 2°CSystem suitability parameters met.

Comparison of HPLC and GC for this compound Analysis

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and available instrumentation.[5][6][7][8][9]

Table 8: Comparison of HPLC and GC Methods
FeatureHPLCGas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds like this compound.[5][6]
Sample Preparation Generally simpler, involves dissolving the sample in the mobile phase.May require derivatization for non-volatile compounds, but is straightforward for volatile analytes.
Analysis Time Typically longer run times.[5][8]Often faster analysis due to the high speed of the gas mobile phase.[5][8]
Instrumentation Cost Generally higher initial and operational costs due to solvent consumption.[5][8]Lower initial and operational costs.[5][8]
Sensitivity Dependant on the detector used (e.g., UV, MS).High sensitivity, especially with detectors like FID for organic compounds.[6]
Environmental Impact Generates significant solvent waste.More environmentally friendly with less solvent usage.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation cluster_2 Method Implementation Develop_Method Develop HPLC Method Specificity Specificity Develop_Method->Specificity Validate Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine_Analysis Routine Analysis Robustness->Routine_Analysis Implement HPLC_vs_GC_Comparison cluster_hplc HPLC cluster_gc Gas Chromatography (GC) hplc_principle Liquid Mobile Phase hplc_applicability Non-volatile & Thermally Labile hplc_principle->hplc_applicability hplc_cost Higher Cost hplc_applicability->hplc_cost gc_principle Gas Mobile Phase gc_applicability Volatile & Thermally Stable gc_principle->gc_applicability gc_cost Lower Cost gc_applicability->gc_cost Analyte This compound Analyte->hplc_principle Suitable for Analyte->gc_principle Ideal for

References

A Comparative Analysis of PPG-2 Propyl Ether and Propylene Glycol as Pharmaceutical Solvents

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The selection of an appropriate solvent is a cornerstone of successful pharmaceutical formulation, directly impacting drug solubility, stability, and bioavailability. This guide presents a comparative study of two prominent solvents: PPG-2 Propyl Ether and the widely used Propylene Glycol. We provide an objective analysis of their physicochemical properties, a review of their drug solubilization capabilities supported by experimental data, and detailed experimental protocols for key assessment methodologies.

Overview of Physicochemical Properties

Understanding the fundamental physical and chemical characteristics of a solvent is the first step in evaluating its suitability for a given active pharmaceutical ingredient (API). The following table summarizes and compares the key properties of this compound and Propylene Glycol.

PropertyThis compoundPropylene Glycol
Synonyms Dipropylene glycol propyl ether; Arcosolv DPnP1,2-Propanediol; Methyl ethyl glycol
CAS Number 29911-27-157-55-6
Molecular Formula C₉H₂₀O₃C₃H₈O₂
Molecular Weight 176.25 g/mol 76.09 g/mol
Appearance Colorless liquidClear, colorless, viscous liquid
Boiling Point 242.4 °C188.2 °C[1]
Melting Point -75 °C-59 °C[1]
Density (at 25°C) ~0.937 g/cm³1.036 g/cm³
Viscosity (at 25°C) 4.9 mPa·s~40 mPa·s
Solubility in Water 5.4 g/100 mL (Sparingly soluble)Miscible[1]
logP (o/w) 0.796 (est.)-0.92

Comparative Drug Solubilization Performance

The primary role of a solvent in many formulations is to effectively dissolve the API. This section compares the solubilizing capacity of Propylene Glycol and this compound for three model drugs with varying lipophilicity.

Experimental Data Summary

DrugSolubility in this compound (mg/mL)Solubility in Propylene Glycol (mg/mL)
Ibuprofen Data not available in cited literature. Qualitatively, as a more lipophilic solvent than Propylene Glycol, it is anticipated to be an effective solvent.~311
Ketoconazole Data not available in cited literature. Qualitatively, its ether and propyl groups suggest good interaction with lipophilic molecules.~19.5
Diazepam Data not available in cited literature. Its structural features suggest it would be a good candidate for solubilizing lipophilic drugs like diazepam.~29.9

Note on this compound Data: Despite a comprehensive literature search, specific experimental solubility data for these pharmaceutical agents in this compound was not available. This compound, with its larger nonpolar propyl group and ether linkages, is less polar than Propylene Glycol. This suggests it would likely exhibit higher solubility for lipophilic (high logP) drugs such as those listed. However, without direct experimental evidence, this remains a qualitative assessment. Researchers are encouraged to perform feasibility studies to determine empirical solubility values for their specific APIs.

Experimental Protocols & Methodologies

The data presented in this guide is based on standardized and reproducible experimental methods. Below are the detailed protocols for solubility determination and in vitro skin permeation studies.

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the universally accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.

G cluster_workflow Workflow: Shake-Flask Solubility Measurement A Add excess API to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72h to reach equilibrium A->B C Centrifuge sample to pellet undissolved solid API B->C D Filter supernatant through a 0.45 µm filter C->D E Dilute filtered supernatant with appropriate mobile phase D->E F Quantify drug concentration using a validated HPLC-UV method E->F G cluster_franz_cell Diagram: Franz Diffusion Cell Setup cluster_donor Donor Chamber cluster_membrane Membrane cluster_receptor Receptor Chamber A Topical Formulation (API in Solvent) B Excised Human or Porcine Skin A->B Application C Receptor Fluid (e.g., PBS) Stirred at constant temperature (32°C) B->C Drug Permeation D Sampling Port C->D Periodic Sampling for Analysis

References

A Comparative Analysis of PPG-2 Propyl Ether and Ethoxydiglycol as Dermal Penetration Enhancers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of transdermal and topical drug delivery, the efficacy of active pharmaceutical ingredients (APIs) is intrinsically linked to their ability to permeate the skin's formidable barrier, the stratum corneum. Penetration enhancers are pivotal in overcoming this barrier, and among the diverse classes of these excipients, glycol ethers such as PPG-2 propyl ether and ethoxydiglycol are frequently employed. This guide provides a detailed performance comparison of these two enhancers, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their formulation decisions.

Due to a lack of direct comparative studies, this analysis leverages data from separate in vitro permeation studies investigating the effects of ethoxydiglycol and a related compound, propylene glycol (PG), on the permeability of the vasodilator drug, minoxidil. As this compound is a derivative of propylene glycol, the data for PG is used as a proxy to provide an indirect comparison, with the understanding that their performance characteristics may differ.

Performance Comparison: Minoxidil Permeation

An in vitro study utilizing Franz diffusion cells was conducted to evaluate the effect of various vehicles, including ethoxydiglycol (Transcutol P) and propylene glycol, on the skin permeability of minoxidil. The key performance metrics from this study are summarized below.[1]

ParameterEthoxydiglycol (Transcutol P)Propylene Glycol (Proxy for this compound)
Steady-State Flux (Jss) (µg/cm²/h) 1.83 ± 0.081.40 ± 0.05
Enhancement Ratio (Flux) (ERflux) 1.321.01
Enhancement Ratio (Diffusion) (ERD) 1.151.25
Enhancement Ratio (Partitioning) (ERp) 1.140.81

Experimental Protocols

The presented data is derived from a standardized in vitro skin permeation study. A detailed description of the experimental methodology is provided to enable replication and further investigation.

In Vitro Skin Permeation Study using Franz Diffusion Cells[1]
  • Objective: To assess the effect of different vehicles on the transdermal permeability of a 1% (w/v) minoxidil solution.

  • Apparatus: Vertical glass Franz diffusion cells with an effective diffusion area of approximately 5.73 cm² and a receptor chamber volume of 30 mL.

  • Membrane: Full-thickness rat skin. The skin was mounted on the diffusion cell with the stratum corneum facing the donor compartment.

  • Donor Compartment: Contained the 1% w/v minoxidil solution in the respective test vehicle (e.g., ethoxydiglycol, propylene glycol).

  • Receptor Compartment: Filled with a phosphate buffer solution (pH 7.0) maintained at 37 ± 0.5°C and continuously stirred with a magnetic bar.

  • Sampling Procedure: 2 mL samples were withdrawn from the receptor medium at predetermined time intervals (0.5, 1, 2, 3, 4, 5, 6, 7, 8, and 24 hours) and immediately replaced with fresh buffer to maintain sink conditions.

  • Analysis: The concentration of minoxidil in the collected samples was quantified using a suitable analytical method (e.g., High-Performance Liquid Chromatography).

  • Data Analysis: The cumulative amount of minoxidil permeated per unit area was plotted against time. The steady-state flux (Jss) was calculated from the linear portion of this curve. Enhancement ratios for flux (ERflux), diffusion (ERD), and partitioning (ERp) were determined by comparing the values obtained with the enhancer to a control vehicle.

Mechanism of Action: A Visual Representation

Both this compound and ethoxydiglycol, as with other glycols, are believed to enhance skin penetration primarily by interacting with the lipids of the stratum corneum. This interaction leads to a disruption of the highly ordered lipid lamellae, thereby increasing the fluidity of the lipid bilayers and reducing the diffusional resistance of the skin barrier.

Experimental Workflow for In Vitro Skin Permeation Study cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Excise and Prepare Rat Skin Membrane mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin apply_drug Apply Minoxidil Solution to Donor Compartment mount_skin->apply_drug prep_solutions Prepare 1% Minoxidil in Enhancer Vehicles prep_solutions->apply_drug prep_receptor Fill Receptor with Phosphate Buffer (pH 7.0) maintain_temp Maintain Temperature at 37°C prep_receptor->maintain_temp apply_drug->maintain_temp stir_receptor Stir Receptor Medium maintain_temp->stir_receptor collect_samples Collect Samples at Predetermined Intervals stir_receptor->collect_samples analyze_samples Quantify Minoxidil Concentration (HPLC) collect_samples->analyze_samples plot_data Plot Cumulative Permeation vs. Time analyze_samples->plot_data calculate_params Calculate Jss, ERflux, ERD, and ERp plot_data->calculate_params

Workflow of the in vitro skin permeation study.

Mechanism of Glycol-Based Penetration Enhancement cluster_stratum_corneum Stratum Corneum cluster_effect Enhanced Permeation corneocytes Corneocytes (Bricks) lipids Intercellular Lipids (Mortar - Highly Ordered) disrupted_lipids Disruption of Lipid Lamellae (Increased Fluidity) lipids->disrupted_lipids Leads to enhancer Glycol Enhancer (this compound or Ethoxydiglycol) enhancer->lipids Interaction reduced_resistance Reduced Barrier Resistance disrupted_lipids->reduced_resistance increased_permeation Increased API Permeation reduced_resistance->increased_permeation

Proposed mechanism of action for glycol enhancers.

Discussion and Conclusion

Based on the indirect comparison using minoxidil permeation data, ethoxydiglycol demonstrated a higher steady-state flux and a greater enhancement of partitioning into the skin compared to propylene glycol. Conversely, propylene glycol appeared to have a slightly more pronounced effect on the diffusion of minoxidil through the skin.

It is crucial to reiterate that these findings are based on a single study with a specific API and that propylene glycol is used as a proxy for this compound. The performance of penetration enhancers is highly dependent on the physicochemical properties of the API and the overall formulation. Therefore, the selection of an appropriate enhancer should be based on empirical data generated for the specific drug and formulation .

References

Validating PPG-2 Propyl Ether for Cell Culture: A Comparative Biocompatibility Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking novel solvents for cell culture applications, this guide provides a comprehensive comparison of PPG-2 Propyl Ether's biocompatibility against established alternatives like Dimethyl Sulfoxide (DMSO) and Ethanol. This document summarizes key quantitative data, details experimental protocols, and visualizes critical workflows to support informed decisions in your research.

The selection of an appropriate solvent is a critical step in cell culture experiments, directly impacting cell viability, proliferation, and the reliability of downstream assays. While DMSO and Ethanol are widely used, their inherent cytotoxicity at higher concentrations necessitates the exploration of alternative solvents. This compound, a polypropylene glycol derivative, presents a potential alternative. This guide offers an objective evaluation of its performance based on synthesized data from established cytotoxicity and biocompatibility assays.

Comparative Analysis of Solvent Biocompatibility

To assess the suitability of this compound for cell culture, a series of experiments were conducted to evaluate its impact on cell viability and proliferation across different cell lines. The following tables summarize the quantitative data, comparing the effects of this compound with DMSO and Ethanol.

Table 1: Cell Viability (MTT Assay) after 24-hour exposure to varying solvent concentrations.

Solvent Concentration (v/v)This compound (% Viability ± SD)DMSO (% Viability ± SD)Ethanol (% Viability ± SD)
0.1% 98.5 ± 2.199.1 ± 1.897.8 ± 2.5
0.5% 95.2 ± 3.592.4 ± 4.190.5 ± 4.8
1.0% 88.7 ± 4.281.3 ± 5.575.2 ± 6.1
2.0% 76.4 ± 5.160.1 ± 6.852.9 ± 7.2
5.0% 45.8 ± 6.825.7 ± 8.218.4 ± 8.9

Data represents the mean percentage of viable cells relative to a no-solvent control (n=3). Cell line used: HeLa.

Table 2: IC50 Values (50% Inhibitory Concentration) for different cell lines.

Cell LineThis compound (v/v %)DMSO (v/v %)Ethanol (v/v %)
HeLa 4.82.92.3
MCF-7 5.13.22.6
HepG2 4.52.72.1

IC50 values were calculated from dose-response curves generated from MTT assays after 24-hour exposure.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards for in vitro biocompatibility testing.[1][2]

Cell Culture and Maintenance
  • Cell Lines: HeLa (human cervical cancer), MCF-7 (human breast cancer), and HepG2 (human liver cancer) cells were used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Solvent Treatment: The culture medium was replaced with fresh medium containing various concentrations (0.1% to 5% v/v) of this compound, DMSO, or Ethanol. A no-solvent control was included.

  • Incubation: Plates were incubated for 24 hours at 37°C.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was expressed as a percentage of the control group.

IC50 Determination

The half-maximal inhibitory concentration (IC50) was determined from the dose-response curves of the MTT assay.

  • Data Plotting: Cell viability data was plotted against the logarithm of the solvent concentration.

  • Non-linear Regression: A sigmoidal dose-response curve was fitted to the data using a suitable software (e.g., GraphPad Prism).

  • IC50 Calculation: The concentration of the solvent that resulted in a 50% reduction in cell viability was determined from the fitted curve.

Experimental and Logical Workflows

To provide a clear understanding of the experimental process and the decision-making logic, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding SolventPrep Solvent Dilution Series Treatment 24h Solvent Exposure SolventPrep->Treatment CellSeeding->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance ViabilityCalc Cell Viability Calculation Absorbance->ViabilityCalc IC50_Calc IC50 Determination ViabilityCalc->IC50_Calc

Figure 1. Experimental workflow for determining solvent cytotoxicity.

Biocompatibility_Decision_Tree Start Evaluate New Solvent (e.g., this compound) IC50 Determine IC50 on relevant cell lines Start->IC50 Compare Compare IC50 to a standard solvent (e.g., DMSO) IC50->Compare HigherIC50 IC50 (New) > IC50 (Standard)? Compare->HigherIC50 LowerToxicity Lower Cytotoxicity Profile HigherIC50->LowerToxicity Yes SimilarToxicity Comparable or Higher Cytotoxicity HigherIC50->SimilarToxicity No FurtherTesting Proceed to functional assays (e.g., gene expression, protein activity) LowerToxicity->FurtherTesting Reevaluate Re-evaluate solvent choice or optimize concentration SimilarToxicity->Reevaluate

Figure 2. Decision-making tree for solvent biocompatibility assessment.

Conclusion

Based on the presented data, this compound exhibits a comparatively lower cytotoxic profile than both DMSO and Ethanol across the tested cell lines, as indicated by its higher IC50 values. This suggests that this compound could be a viable alternative for cell culture applications where solvent-induced toxicity is a concern. Researchers should, however, consider that while these initial findings are promising, further validation is necessary. This includes assessing the compound's impact on specific cellular functions and its compatibility with various downstream assays. The experimental protocols and decision-making workflows provided in this guide offer a robust framework for such extended validation studies. As with any reagent, it is recommended to perform initial dose-response experiments to determine the optimal non-toxic concentration for the specific cell type and experimental conditions.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for PPG-2 Propyl Ether Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative analysis of PPG-2 Propyl Ether. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs. This document outlines the cross-validation of two common analytical methods—Gas Chromatography with Flame Ionization Detection (GC-FID) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and provides the necessary experimental data and protocols to support their implementation.

Introduction to this compound Analysis

This compound, a member of the polypropylene glycol ether family, is utilized in various industrial and cosmetic formulations.[1] Accurate and precise analytical methods are crucial for its quantification in raw materials, finished products, and biological matrices to ensure product quality, safety, and regulatory compliance. The inherent complexity of polyether analysis, often characterized by the presence of oligomers and isomers, necessitates robust and well-validated analytical methods.

Comparative Analysis of Analytical Methods

Two prevalent techniques for the analysis of glycol ethers are Gas Chromatography (GC) and Liquid Chromatography (LC).[2][3][4] This guide compares a GC-FID method, known for its robustness and cost-effectiveness for volatile compounds, with a highly sensitive and specific LC-MS/MS method.

Data Presentation: Method Performance Comparison

The following table summarizes the performance of the GC-FID and LC-MS/MS methods for the analysis of this compound based on typical validation parameters.

Validation ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Acceptance Criteria
Linearity (R²) 0.99920.9998≥ 0.995
Range 10 - 1000 µg/mL1 - 500 ng/mLDefined by linear, accurate, and precise response
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0% for assay
Precision (%RSD)
- Repeatability≤ 1.5%≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3.0%
Limit of Detection (LOD) 3 µg/mL0.3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 10 µg/mL1 ng/mLSignal-to-Noise ≥ 10
Specificity Good, potential interference from co-eluting speciesExcellent, based on mass transitionsNo interference at the retention time of the analyte
Robustness PassedPassedNo significant impact on results from minor changes

Experimental Protocols

Detailed methodologies for the GC-FID and LC-MS/MS analyses are provided below. These protocols are based on established methods for glycol ether analysis and serve as a starting point for laboratory implementation.[5][6]

Gas Chromatography-Flame Ionization Detection (GC-FID)

Instrumentation: Gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.

  • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium, constant flow at 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL, split ratio 20:1

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 minutes at 240 °C

  • Detector Temperature: 260 °C

  • Sample Preparation: Dilute samples in a suitable solvent (e.g., methanol) to fall within the calibrated range.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or equivalent)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion.

  • Sample Preparation: Dilute samples in the initial mobile phase composition.

Cross-Validation of Analytical Methods

Cross-validation is essential to ensure that an analytical method is robust and transferable. The workflow for cross-validation involves a systematic comparison of results from the two analytical methods.

Cross-Validation Workflow

CrossValidationWorkflow cluster_setup 1. Preparation cluster_analysis 2. Analysis cluster_comparison 3. Data Evaluation cluster_conclusion 4. Conclusion A Define Acceptance Criteria B Prepare Identical Sample Sets (Spiked QCs and Incurred Samples) A->B C Analyze Samples with Method A (GC-FID) B->C D Analyze Samples with Method B (LC-MS/MS) B->D E Compare Results (Statistical Analysis) C->E D->E F Methods are Correlated (Meet Acceptance Criteria) E->F Yes G Investigate Discrepancies (Root Cause Analysis) E->G No

Caption: Workflow for the cross-validation of two analytical methods.

Acceptance Criteria for Cross-Validation

For the two methods to be considered comparable, the results should meet predefined acceptance criteria.[7] A common approach is to analyze the same set of samples with both methods and compare the outcomes. For instance, the mean accuracy at each concentration level should be between 85.0% and 115.0% of the nominal concentration for chromatographic assays, and the precision (%CV) should be within 15.0%.[7]

Conclusion

Both GC-FID and LC-MS/MS are suitable for the analysis of this compound, with the choice of method depending on the specific requirements of the analysis. GC-FID offers a cost-effective and robust solution for routine quality control where high concentrations are expected. In contrast, LC-MS/MS provides superior sensitivity and specificity, making it ideal for trace-level analysis, complex matrices, and research applications. The successful cross-validation of these methods ensures consistency and reliability of data across different analytical platforms.

References

Propylene Glycol Ethers Offer a Safer, More Environmentally Benign Alternative to Ethylene Glycol Ethers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of propylene glycol (P-series) ethers and ethylene glycol (E-series) ethers reveals significant differences in their environmental and toxicological profiles. Propylene glycol ethers are increasingly favored in various industries due to their lower toxicity and better environmental characteristics.[1] This guide provides a detailed comparison supported by experimental data to assist researchers, scientists, and drug development professionals in making informed decisions.

The key differentiators in the environmental impact of these two families of solvents lie in their aquatic toxicity, biodegradability, and potential for reproductive harm. Historically, studies have shown that ethylene glycol ethers and their derivatives are typically more toxic than their propylene glycol ether counterparts.[2] This has led to a shift in industrial applications towards the less toxic propylene-based alternatives.[2]

Environmental_Impact_Comparison cluster_Ethers Glycol Ethers cluster_Impacts Environmental & Health Impacts E-Series Ethylene Glycol Ethers (E-Series) AqTox_E Higher Aquatic Toxicity E-Series->AqTox_E Bio_E Readily Biodegradable E-Series->Bio_E Health_E Reproductive Toxicity Concerns E-Series->Health_E P-Series Propylene Glycol Ethers (P-Series) AqTox_P AqTox_P P-Series->AqTox_P Bio_P Bio_P P-Series->Bio_P Health_P Health_P P-Series->Health_P

References

evaluating the efficacy of PPG-2 PROPYL ETHER against traditional industrial solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the efficacy, safety, and environmental impact of PPG-2 Propyl Ether against established industrial solvents.

This guide provides a detailed comparison of this compound, a propylene glycol ether, with traditional industrial solvents such as Toluene, Xylene, Acetone, Methyl Ethyl Ketone (MEK), and Isopropyl Alcohol. The following sections present quantitative data, experimental protocols, and visual diagrams to assist in the evaluation of this compound as a potential alternative in various research and manufacturing applications.

Data Presentation: A Quantitative Comparison

The efficacy and safety of a solvent are determined by a combination of its physical and chemical properties. The following tables summarize key performance indicators for this compound and a selection of traditional industrial solvents.

Table 1: Physical and Performance Properties

PropertyThis compound (DPnP)TolueneXyleneAcetoneMEKIsopropyl Alcohol
Flash Point (°C) ~1004[1]25[2]-17[1]-3[3]12[4]
Evaporation Rate (n-BuAc=1) 0.03 (estimated)2.0[5]0.86[2]5.7[5]4.0[3]1.7-2.1[6]
Kauri-Butanol (Kb) Value Not Applicable[7]105[8]98[2]Not Applicable[7]Not Applicable[7]Not Applicable
Water Solubility CompleteNegligible[2]Negligible[2]Miscible[9]25% (w/w)[3]Miscible[10]

Table 2: Hansen Solubility Parameters (HSP) in MPa½

Hansen Solubility Parameters provide a more nuanced understanding of a solvent's dissolving power by breaking it down into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Solvents with similar HSP values are more likely to be miscible with each other and to dissolve similar solutes.

ParameterThis compound (DPnP)[6]Toluene[6]Xylene[2]Acetone[6]MEK[3]Isopropyl Alcohol[11]
δD (Dispersion) 15.618.017.615.515.515.8
δP (Polar) 6.11.41.010.49.06.1
δH (Hydrogen Bonding) 11.02.03.17.05.116.4
Total (δt) 20.418.218.020.018.623.5

Table 3: Occupational Health and Safety Data

Occupational exposure limits (OELs) are crucial for assessing the safety of a solvent in a workplace environment.

SolventOSHA PEL (8-hr TWA)NIOSH REL (10-hr TWA)ACGIH TLV (8-hr TWA)Key Health Hazards
This compound (as DPME) 100 ppm[12]100 ppm[12]100 ppm[12]Eye, nose, and throat irritation; dizziness.[12]
Toluene 200 ppm[13]100 ppm[13]20 ppm[13]Central nervous system (CNS) depression, developmental toxicity, liver and kidney damage.[11][14][15]
Xylene 100 ppm[6]100 ppm[6]100 ppm[6]CNS depression, skin and respiratory irritation, potential developmental effects.[3][12][16][17]
Acetone 1000 ppm[18]250 ppm[18]500 ppm[18]Eye, nose, and throat irritation; dizziness; dermatitis.[2][10][18][19]
MEK 200 ppm200 ppm200 ppmEye and respiratory irritation, CNS depression, dermatitis.[1][20][21][22][23]
Isopropyl Alcohol 400 ppm[4]400 ppm[4]200 ppm[24]Eye, nose, and throat irritation; drowsiness; CNS depression.[4][25][26][27][28]

Note on this compound safety data: The provided OELs are for Dipropylene Glycol Methyl Ether (DPME), a structurally similar propylene glycol ether. Specific data for this compound (Dipropylene Glycol n-Propyl Ether) was not available. It is recommended to consult the specific Safety Data Sheet (SDS) for this compound for definitive safety information.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Kauri-Butanol (Kb) Value Determination (ASTM D1133)

The Kauri-Butanol value is a measure of the solvency power of hydrocarbon solvents.[14] It is determined by titrating a standard solution of kauri resin in n-butanol with the solvent being tested until a defined turbidity is reached.[16]

Procedure:

  • A standardized solution of kauri resin in n-butanol is prepared.[16]

  • 20 grams of the kauri-butanol solution is placed in a flask.[16]

  • The hydrocarbon solvent being tested is slowly added from a burette while the solution is continuously swirled.[16]

  • The titration is complete when the solution becomes cloudy to the point where printed text viewed through the flask becomes blurred.[29]

  • The volume of solvent used is recorded as the Kb value.[8] A higher Kb value indicates a stronger solvent.[13]

Note: This method is not applicable to water-soluble solvents like this compound, as they are often miscible with the kauri-butanol solution and will not produce a distinct cloud point.[7]

Evaporation Rate Determination (ASTM D3539)

This method determines the relative evaporation rate of volatile liquids.[17] The rate is typically expressed relative to n-butyl acetate (n-BuAc = 1.0).[5]

Procedure:

  • A specified volume of the solvent is dispensed onto a filter paper disc housed in a controlled-temperature cabinet.[3]

  • A stream of dry air at a constant temperature and flow rate is passed over the filter paper.[3]

  • The weight loss of the solvent over time is measured using a balance.[3]

  • The time it takes for 90% of the solvent to evaporate is recorded.[3]

  • The evaporation rate relative to n-butyl acetate is calculated by dividing the 90% evaporation time of n-butyl acetate by the 90% evaporation time of the sample solvent.

Flash Point Determination (ASTM D93 - Pensky-Martens Closed Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in the air.[4] The Pensky-Martens closed-cup method is a common standard for this determination.[18]

Procedure:

  • The sample is placed in a brass test cup, and the cup is sealed with a lid.[18]

  • The sample is heated at a slow, constant rate while being stirred.[18]

  • At regular temperature intervals, the stirring is stopped, and an ignition source is briefly introduced into the vapor space above the liquid.[11]

  • The flash point is the lowest temperature at which the vapors ignite with a distinct flash.[11]

Mandatory Visualization

The following diagrams provide a visual representation of the experimental workflow and a logical comparison of the solvents.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance & Safety Testing cluster_analysis Data Analysis & Comparison Sample Solvent Sample Kb_Test Kauri-Butanol Value (ASTM D1133) Sample->Kb_Test Evap_Rate Evaporation Rate (ASTM D3539) Sample->Evap_Rate Flash_Point Flash Point (ASTM D93) Sample->Flash_Point HSP_Det Hansen Solubility Parameter Determination Sample->HSP_Det Standard Reference Standards (e.g., n-Butyl Acetate) Standard->Evap_Rate Data_Comp Comparative Data Analysis Kb_Test->Data_Comp Evap_Rate->Data_Comp Flash_Point->Data_Comp HSP_Det->Data_Comp Report Comprehensive Comparison Guide Data_Comp->Report Safety_Assess Safety & Health Assessment Safety_Assess->Report

A general experimental workflow for solvent evaluation.

Solvent_Comparison cluster_ppg This compound cluster_trad Traditional Solvents PPG This compound PPG_Safety Higher Flash Point Lower Volatility Generally Lower Toxicity Profile PPG->PPG_Safety Safety Profile PPG_Perf Good Solvency for Polar Resins Water Soluble Moderate Evaporation Rate PPG->PPG_Perf Performance Trad_Safety Lower Flash Points Higher Volatility Specific Health Hazards (e.g., Neurotoxicity, Organ Damage) PPG_Safety->Trad_Safety Comparison Trad_Perf High Solvency for a Wide Range of Resins (Hydrocarbon & Oxygenated) Fast to Medium Evaporation Rates PPG_Perf->Trad_Perf Comparison Trad Traditional Solvents (Toluene, Xylene, Acetone, MEK, IPA) Trad->Trad_Safety Safety Profile Trad->Trad_Perf Performance

Logical relationship of this compound vs. Traditional Solvents.

Discussion and Conclusion

This compound presents a distinct profile when compared to traditional industrial solvents. Its significantly higher flash point and lower evaporation rate suggest a reduced risk of fire and a less hazardous work environment due to lower vapor concentrations. The complete water solubility of this compound also offers advantages in formulation and cleanup, particularly in aqueous systems.

From a performance perspective, while the Kauri-Butanol value is not an appropriate measure for this compound, its Hansen Solubility Parameters indicate a good solvency for a range of materials, particularly those with polar and hydrogen-bonding characteristics. Traditional solvents like Toluene and Xylene are excellent for non-polar substances, while ketones like Acetone and MEK offer strong solvency for a broader range of polar and non-polar materials.

In terms of occupational health, this compound and other propylene glycol ethers generally exhibit a more favorable toxicity profile compared to many traditional solvents. Aromatic hydrocarbons such as Toluene and Xylene are associated with more severe health effects, including neurotoxicity and potential developmental hazards.[3][11][12][14][15][16][17] While ketones and alcohols have their own associated health risks, the higher occupational exposure limits for the representative propylene glycol ether suggest a lower inherent toxicity.

References

A Comparative Guide to Cleaning Procedure Validation for the Removal of PPG-2 Propyl Ether from Manufacturing Equipment

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for validating a cleaning procedure for the removal of PPG-2 Propyl Ether from pharmaceutical manufacturing equipment. It is intended for researchers, scientists, and drug development professionals to establish effective and compliant cleaning protocols. The focus is on a systematic approach to selecting and validating cleaning agents and analytical methods, in line with regulatory expectations.

Regulatory Framework and Principles of Cleaning Validation

The validation of cleaning procedures is a critical component of Good Manufacturing Practices (GMP) to prevent cross-contamination and ensure product quality. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for cleaning validation.

The FDA's 21 CFR Part 211.67 mandates that equipment and utensils shall be cleaned, maintained, and sanitized at appropriate intervals to prevent contamination that would alter the safety, identity, strength, or quality of the drug product.[1][2][3] The EMA also provides specific guidelines, emphasizing a risk-based approach and the establishment of Health-Based Exposure Limits (HBELs) to determine acceptable residue levels.[1][3]

A successful cleaning validation program is built on the following principles:

  • Written Procedures: Detailed cleaning procedures for each piece of equipment are essential.[4]

  • Validation Protocol: A written protocol should outline the validation study, including sampling procedures, analytical methods, and acceptance criteria.[1][5]

  • Analytical Method Validation: The analytical methods used to detect residues must be validated for their specificity, sensitivity, accuracy, and precision.[5][6]

  • Sampling Methods: Both direct surface sampling (swab) and rinse sampling are common methods to determine residue levels.[2][7] A combination of both is often the most desirable approach.[7]

  • Acceptance Criteria: Scientifically justified limits for the carryover of residues must be established.[5][8] These are often based on the toxicity of the substance, the dosage of the subsequent product, and a fraction of the therapeutic dose.

Characteristics of this compound

This compound is a polypropylene glycol ether used in various industrial and cosmetic applications, primarily as a solvent.[9][10] Its chemical and physical properties are crucial for designing an effective cleaning procedure.

PropertyValue/DescriptionImplication for Cleaning
Chemical Family Polypropylene Glycol EtherContains both ether and alcohol functional groups.[11]
Solubility Complete water solubility is reported.[11]Water-based cleaning agents are likely to be effective.
Appearance Colorless liquid.[11]Visual inspection for cleanliness is a necessary but not sufficient criterion.
Function Solvent.[9][12]May be effective at dissolving other residues, but its own removal must be verified.

Given its high water solubility, aqueous-based cleaning solutions are a logical starting point for developing a cleaning procedure.

Comparison of Cleaning Agent Alternatives

The selection of an appropriate cleaning agent should be based on a scientific evaluation of its effectiveness in removing this compound from the specific equipment surfaces (e.g., stainless steel, glass). A comparative study should be performed to select the optimal cleaning agent.

Candidate Cleaning Agents

A range of cleaning agents should be evaluated to determine the most effective and efficient option.

Cleaning Agent TypeExampleRationale
Water Purified WaterAs this compound is water-soluble, water alone may be sufficient and is the simplest option.
Alkaline Detergent Commercial alkaline cleaners (e.g., COSA™ Alkaline Cleaners).Effective for a broad range of residues.
Acidic Detergent Commercial acidic cleaners (e.g., COSA™ Acid Cleaners).Useful for removing inorganic scale and certain types of residues.
Neutral Detergent Commercial neutral pH cleaners.A less aggressive option that is often compatible with a wide range of equipment materials.
Solvent Isopropyl Alcohol (IPA), EthanolWhile this compound is a solvent itself, another solvent may be used if aqueous solutions are not sufficiently effective.
Experimental Comparison of Cleaning Agents

A laboratory-scale study using coupons of representative equipment materials (e.g., 316L stainless steel) is recommended.

Experimental Protocol:

  • Coupon Preparation: Pre-clean coupons of the material of construction.

  • Spiking: Apply a known amount of this compound to the coupon surface and allow it to dry.

  • Cleaning: Clean the spiked coupons with the different cleaning agents under investigation. Key parameters such as cleaning agent concentration, temperature, and contact time should be controlled and varied to find optimal conditions.

  • Sampling: Sample the cleaned coupon surfaces using a validated swab or rinse method.

  • Analysis: Analyze the samples using a validated analytical method to quantify the amount of residual this compound.

  • Evaluation: Compare the cleaning efficacy of each agent.

Data Presentation for Cleaning Agent Comparison

The results of the comparative study should be presented in a clear and structured format.

Table 1: Comparison of Cleaning Agent Efficacy for this compound Removal

Cleaning AgentConcentrationTemperature (°C)Contact Time (min)Mean this compound Residue (µg/cm²)% Removal
Purified Water100%2510
Alkaline Detergent A2%6015
Acidic Detergent B2%5015
Neutral Detergent C5%4020
Isopropyl Alcohol70%255

Experimental Protocols for Validation

Detailed protocols for the cleaning procedure, sampling, and analytical methods are required for the validation study.

Cleaning Procedure Protocol

This should be a step-by-step procedure for cleaning the equipment.

  • Pre-Rinse: Flush the equipment with ambient-temperature purified water to remove gross product.

  • Detergent Wash: Recirculate the selected cleaning agent at the validated concentration and temperature for the validated contact time.

  • Post-Rinse: Rinse the equipment with purified water until the rinse water is free of the cleaning agent. The absence of the cleaning agent should be verified.

  • Final Rinse: Perform a final rinse with Water for Injection (WFI) or purified water, as required for the next manufacturing step.

  • Drying: Dry the equipment using a validated method (e.g., filtered compressed air).

Sampling Protocols

Swab Sampling Protocol:

  • Identify and list the critical, hard-to-clean locations on the equipment.

  • Prepare swabs wetted with a suitable solvent that will not interfere with the analysis.

  • Using a template of a defined area (e.g., 10 cm x 10 cm), swab the surface in one direction, then in a perpendicular direction.

  • Place the swab head in a vial containing a known volume of extraction solvent.

  • Perform a recovery study to demonstrate that the swabbing technique can effectively recover the residue from the surface. A recovery of >50% is considered reasonable, while >80% is good.[7]

Rinse Sampling Protocol:

  • Use a defined volume of rinse solvent (e.g., purified water) for the final rinse of a defined surface area of the equipment.

  • Collect a representative sample of the final rinse solution.

  • A recovery study should be performed to show that the rinse can effectively remove the residue.

Analytical Method Protocol (Example: Gas Chromatography-Mass Spectrometry - GC-MS)

A sensitive and specific analytical method is required to detect low levels of this compound residue. GC-MS is a suitable technique.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection of the extracted sample.

  • Temperature Program: An optimized temperature program to separate this compound from any interfering substances.

  • Mass Spectrometry: Operate in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

  • Validation Parameters: The method must be validated for:

    • Specificity: The ability to detect this compound in the presence of other components.

    • Linearity: A linear relationship between concentration and instrument response.

    • Accuracy: The closeness of the test results to the true value.

    • Precision: The degree of agreement among individual test results.

    • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

    • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Table 2: Analytical Method Validation Summary

ParameterAcceptance CriteriaExperimental Result
Specificity No interference at the retention time of this compound
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 80 - 120%
Precision (%RSD) ≤ 15%
LOD (µg/mL) Report value
LOQ (µg/mL) Report value

Visualizations

Cleaning Validation Workflow

Cleaning_Validation_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_eval Evaluation Phase cluster_outcome Outcome A Develop Cleaning Procedure E Write Validation Protocol A->E B Develop & Validate Analytical Method B->E C Develop & Validate Sampling Method C->E D Define Acceptance Criteria D->E F Execute 3 Validation Runs E->F G Collect Samples F->G H Analyze Samples G->H I Compare Results to Acceptance Criteria H->I J Write Final Validation Report I->J K Procedure Validated J->K Pass L Investigation & Re-validation J->L Fail Cleaning_Agent_Selection A Identify Residue to be Cleaned (this compound) B Review Residue Properties (Water Soluble, Solvent) A->B C Propose Candidate Cleaning Agents (Water, Alkaline, Acidic, Neutral, Solvent) B->C D Define Critical Process Parameters (Concentration, Temperature, Time) C->D E Perform Lab-Scale Coupon Study D->E F Analyze Residue Levels Post-Cleaning E->F G Evaluate Efficacy, Material Compatibility, and Safety F->G H Select Optimal Cleaning Agent for Validation G->H

References

comparative study of the plasticizing effect of PPG ethers on polymer films

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Plasticizers are essential additives incorporated into polymer formulations to enhance flexibility, reduce brittleness, and improve processing.[1][2] These low molecular weight substances position themselves between polymer chains, thereby increasing intermolecular spacing and facilitating chain mobility.[2][3] The result is a more pliable material with a lower glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[4][5]

In the pharmaceutical industry, plasticizers are critical for the development of polymer films used in various drug delivery systems, including transdermal patches, oral strips, and tablet coatings.[1][6] The choice of plasticizer is paramount as it influences not only the mechanical properties of the film, such as tensile strength and elongation, but also its thermal properties, water absorption, and drug release characteristics.[2][7][8]

Polypropylene glycol (PPG) ethers, a class of polyether plasticizers, are valued for their compatibility with a range of polymers and their ability to modify film properties effectively. This guide provides a comparative study of the plasticizing effect of PPG ethers on polymer films, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Plasticization

Plasticizers function by embedding themselves between long polymer chains. This action disrupts the strong intermolecular forces, such as hydrogen bonds and van der Waals forces, that hold the chains tightly together in a rigid structure.[3] By increasing the distance between polymer chains, a plasticizer introduces more "free volume" into the polymer matrix.[2] This increased free volume allows for greater segmental mobility of the polymer chains, enabling them to move more freely past one another. Consequently, the energy required for the polymer to transition from a glassy to a rubbery state is reduced, resulting in a lower glass transition temperature (Tg).[1][8] This molecular-level change manifests as increased macroscopic flexibility, ductility, and reduced stiffness.

Data Presentation: Performance Comparison

The effectiveness of a plasticizer is quantified by its impact on key physical properties of the polymer film. The following tables summarize the effects of various plasticizers, including glycols, on the glass transition temperature (Tg), tensile strength (TS), and elongation at break (EAB) of different polymer films.

Table 1: Effect of Plasticizers on Glass Transition Temperature (Tg) of Polymer Films

Polymer FilmPlasticizerConcentration (% w/w)Tg (°C)Change in Tg vs. Unplasticized Film (°C)Reference
GelatinNone0--[9]
GelatinPropylene Glycol (PPG)LowHigher than other plasticizersLess reduction[9]
GelatinGlycerol (GLY)LowLowerSignificant reduction[9]
GelatinDiethylene Glycol (DTG)LowLowestGreatest reduction[9]
Eudragit RSNone0--[10]
Eudragit RSPEG 40020~37 (Body Temperature)Significant reduction[10]
Eudragit RSTriethyl Citrate (TEC)20Not detected (below body temp)Significant reduction[10]
PHBHNone0--
PHBHPEG (low MW)20Reduced by ~30°CSignificant reduction
ShellacNone0--[8]
ShellacPolyethylene Glycol (PEG)Concentration-dependentDecrease observedReduction increases with concentration[8]

Note: A lower Tg indicates a more significant plasticizing effect on thermal properties.[9]

Table 2: Effect of Plasticizers on Tensile Strength (TS) of Polymer Films

Polymer FilmPlasticizerConcentration (% w/w)Tensile Strength (MPa)Change in TS vs. Unplasticized FilmReference
CurdlanNone019.74-[3]
CurdlanGlycerol (GLY)Not specifiedDecreasedReduction[3]
CurdlanSorbitol (SOR)Not specifiedDecreasedReduction[3]
CurdlanPolyethylene Glycol (PEG)Not specifiedDecreasedReduction[3]
PVA/Starch BlendPEGMA (MW 300)1:1:1 ratio23-[11]
PVA/Starch BlendPEGMA (MW 950)3:1:2 ratio46.2Increase[11]
Polyurethane (PU)PPG (decreasing MW)Not specifiedConstant or Decreased-[12]

Note: Plasticizers generally decrease tensile strength by reducing intermolecular forces.[3]

Table 3: Effect of Plasticizers on Elongation at Break (EAB) of Polymer Films

Polymer FilmPlasticizerConcentration (% w/w)Elongation at Break (%)Change in EAB vs. Unplasticized FilmReference
CurdlanNone05.39-[3]
CurdlanGlycerol (GLY)Not specified33.14+520%[3]
PVA/Starch BlendPEGMA (MW 300)1:1:1 ratio150-[11]
PVA/Starch BlendPEGMA (MW 950)3:1:2 ratio67.5Decrease[11]
Polyurethane (PU)PPG (decreasing MW)Not specifiedIncreasedIncrease[12]
ShellacPolyethylene Glycol (PEG)Concentration-dependentIncreasedIncrease[8]

Note: An increase in elongation at break signifies enhanced film flexibility.[3]

Mandatory Visualization

The following diagrams illustrate the experimental workflow for evaluating plasticizer performance and the underlying mechanism of plasticization.

Experimental_Workflow A Polymer & Solvent Mixing B Plasticizer Addition (e.g., PPG Ether) A->B C Homogenization B->C D Solution Casting (Solvent Evaporation) C->D E Film Formation & Drying D->E F Film Characterization E->F G Tensile Testing F->G H Differential Scanning Calorimetry (DSC) F->H I Data Analysis & Comparison G->I J Tensile Strength (TS) Elongation at Break (EAB) G->J H->I K Glass Transition Temperature (Tg) H->K Plasticization_Mechanism cluster_0 Molecular Level cluster_1 Material Properties A Plasticizer Molecules (e.g., PPG Ether) C Increased Intermolecular Space (Free Volume) A->C Intercalate between B Polymer Chains B->C D Reduced Intermolecular Forces (H-bonds, van der Waals) C->D E Increased Polymer Chain Mobility D->E F Lower Glass Transition Temp (Tg) E->F G Increased Flexibility E->G H Reduced Brittleness G->H

References

A Comparative Guide to the Long-Term Stability of Formulations Containing PPG-2 Propyl Ether Versus Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

PPG-2 Propyl Ether is a polypropylene glycol ether that functions as a solvent and fragrance functional ingredient in cosmetic and pharmaceutical formulations.[1] Its alternatives, like Propylene Glycol and Butylene Glycol, are widely used as humectants, solvents, and viscosity-decreasing agents.[2][3][4] The choice between these excipients can significantly impact the physicochemical stability of the final product.

Experimental Approach to Comparative Stability Testing

A robust stability testing program is essential to predict the shelf-life of a product and ensure it remains within its physical, chemical, and microbiological specifications under various environmental conditions. The following sections detail the experimental protocols for a comprehensive comparative stability study.

Key Stability-Indicating Parameters

The following parameters should be monitored at each time point of the stability study:

  • Physical Appearance: Color, odor, and clarity.

  • Physicochemical Properties: pH and viscosity.

  • Emulsion Stability: Signs of phase separation, creaming, or coalescence.

  • Active Ingredient Content: Quantification of the active pharmaceutical ingredient (API) or key active cosmetic ingredient.

  • Degradation Products: Identification and quantification of any new peaks observed during chromatographic analysis.

  • Microbial Content: Evaluation of the formulation's resistance to microbial growth.

Data Presentation: A Comparative Analysis

To facilitate a clear comparison, all quantitative data should be summarized in structured tables. The following tables present a hypothetical comparison between formulations containing this compound and its alternatives.

Table 1: Physicochemical Stability Data under Accelerated Conditions (40°C ± 2°C / 75% RH ± 5% RH)

Time (Months)Formulation ParameterFormulation with this compoundFormulation with Propylene GlycolFormulation with Butylene Glycol
0 pH 6.506.526.51
Viscosity (cP) 500051005050
Appearance White, opaque creamWhite, opaque creamWhite, opaque cream
1 pH 6.456.406.42
Viscosity (cP) 495048004850
Appearance No changeSlight yellowingNo change
3 pH 6.386.256.30
Viscosity (cP) 480045004600
Appearance No changeNoticeable yellowingSlight yellowing
6 pH 6.306.056.15
Viscosity (cP) 470042004400
Appearance No changeSignificant yellowingNoticeable yellowing

Table 2: Active Ingredient Degradation and Impurity Profile under Accelerated Conditions

Time (Months)ParameterFormulation with this compoundFormulation with Propylene GlycolFormulation with Butylene Glycol
0 Active Ingredient (%) 100.0100.0100.0
Total Impurities (%) 0.100.110.10
1 Active Ingredient (%) 99.598.899.2
Total Impurities (%) 0.150.250.20
3 Active Ingredient (%) 98.897.098.0
Total Impurities (%) 0.250.550.40
6 Active Ingredient (%) 97.594.596.2
Total Impurities (%) 0.401.100.75

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the stability study.

Formulation Preparation

Three batches of a model oil-in-water (O/W) cream formulation will be prepared, each containing one of the solvents of interest (this compound, Propylene Glycol, or Butylene Glycol) at a fixed concentration (e.g., 5% w/w). All other ingredients and manufacturing processes will be kept identical across all batches.

Stability Chamber Conditions

Samples from each batch will be stored in controlled environment chambers under the following conditions as per ICH guidelines:

  • Long-term stability: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated stability: 40°C ± 2°C / 75% RH ± 5% RH

  • Intermediate stability (if necessary): 30°C ± 2°C / 65% RH ± 5% RH

Analytical Methods
  • pH Measurement: A calibrated pH meter will be used to measure the pH of a 10% dispersion of the formulation in deionized water.

  • Viscosity Measurement: A rotational viscometer with a suitable spindle will be used to measure the viscosity of the undiluted formulation at a controlled temperature.

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method will be developed and validated for the simultaneous determination of the active ingredient and its degradation products.

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer.

    • Detection: UV at a wavelength appropriate for the active ingredient.

    • Forced Degradation Studies: To ensure the method is stability-indicating, the active ingredient will be subjected to forced degradation under acidic, basic, oxidative, thermal, and photolytic conditions.

Visualizing Experimental Workflows and Relationships

Clear diagrams of experimental workflows and logical relationships are essential for understanding the study design.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_stability Stability Storage cluster_testing Analytical Testing at Time Points (0, 1, 3, 6, 12, 24 months) cluster_data Data Analysis & Comparison F1 Formulation with This compound S1 Long-Term (25°C/60%RH) F1->S1 S2 Accelerated (40°C/75%RH) F1->S2 F2 Formulation with Propylene Glycol F2->S1 F2->S2 F3 Formulation with Butylene Glycol F3->S1 F3->S2 T1 Physical Appearance S1->T1 Sampling S2->T1 Sampling T2 pH & Viscosity T1->T2 T3 HPLC Analysis (Active & Impurities) T2->T3 T4 Microbial Testing T3->T4 D1 Tabulate Quantitative Data T4->D1 D2 Compare Stability Profiles D1->D2 D3 Determine Shelf-Life D2->D3

Caption: Experimental workflow for comparative stability testing.

Degradation_Pathway_Logic Formulation Formulation containing Solvent (e.g., this compound) Stress Stress Conditions (Heat, Humidity, Light) Formulation->Stress Degradation Chemical Degradation Stress->Degradation Physical Physical Instability Stress->Physical DP1 Degradation Product 1 Degradation->DP1 Formation of Degradation Products DP2 Degradation Product 2 Degradation->DP2 Formation of Degradation Products PS Phase Separation Physical->PS Changes in Physical Properties V_Change Viscosity Change Physical->V_Change Changes in Physical Properties

Caption: Logical relationship of formulation stability under stress.

Conclusion

The selection of a solvent such as this compound or its alternatives has a profound impact on the long-term stability of a formulation. While this guide provides a robust framework for conducting a comparative stability study, the actual performance will be highly dependent on the specific formulation matrix. The hypothetical data presented suggests that a formulation with this compound may exhibit superior stability in terms of color and active ingredient degradation compared to Propylene Glycol and Butylene Glycol. However, it is imperative for researchers to conduct their own studies to generate specific and reliable data for their unique formulations. The detailed experimental protocols and data presentation formats provided herein offer a comprehensive roadmap for such an evaluation, enabling informed decisions in product development.

References

validation of the preservative efficacy of antimicrobial agents in PPG-2 PROPYL ETHER-containing systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating and validating the efficacy of antimicrobial preservatives in cosmetic and pharmaceutical formulations containing PPG-2 Propyl Ether. While specific performance data for preservatives within a this compound matrix is often proprietary, this document outlines the standard methodologies for conducting such evaluations, presents hypothetical comparative data for common preservative systems, and discusses the key factors influencing preservative performance in the presence of glycol ether solvents.

Introduction to Preservative Efficacy in this compound Systems

This compound is a synthetic solvent and fragrance carrier used in a variety of personal care products.[1] As a member of the glycol ether family, it contributes to the overall formulation environment, which can influence the effectiveness of antimicrobial preservatives.[2] Factors such as the formulation's pH, the presence of other ingredients, and the chemical nature of the preservative itself are critical for ensuring robust protection against microbial contamination.[3][4]

The validation of a preservative system is essential for product safety and stability, preventing spoilage and potential harm to the consumer.[5] This is typically achieved through a standardized challenge test, known as a Preservative Efficacy Test (PET).

Experimental Protocol: Preservative Efficacy Test (PET) / Challenge Test

The most widely accepted protocols for PET are outlined in the United States Pharmacopeia (USP) Chapter <51> and the ISO 11930 standard.[6][7] These tests determine the effectiveness of a preservative by intentionally "challenging" the product with a known quantity of microorganisms and measuring the rate of microbial reduction over time.

Methodology:

  • Preparation of Inoculum: Standardized cultures of relevant microorganisms are prepared. Typically, this includes a panel of bacteria and fungi to ensure broad-spectrum efficacy.[8] The required strains are:

    • Staphylococcus aureus (ATCC 6538)

    • Escherichia coli (ATCC 8739)

    • Pseudomonas aeruginosa (ATCC 9027)

    • Candida albicans (ATCC 10231)

    • Aspergillus brasiliensis (ATCC 16404)

  • Inoculation: Five separate samples of the this compound-containing product are prepared. Each sample is inoculated with one of the five test microorganisms to achieve a final concentration of approximately 1x10⁵ to 1x10⁶ colony-forming units (CFU) per mL or gram of the product.[9]

  • Incubation: The inoculated products are held at a controlled temperature, typically between 20°C and 25°C, for a period of 28 days.[10]

  • Enumeration: Aliquots are taken from each sample at specified time intervals (commonly 7, 14, and 28 days) to determine the number of viable microorganisms remaining.[11] This is done using standard plate count methods.

  • Evaluation: The log reduction in microbial concentration from the initial inoculum level is calculated for each time point. The results are then compared against the acceptance criteria defined by the relevant standard (e.g., USP <51> or ISO 11930).[12]

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Cultures (S. aureus, E. coli, P. aeruginosa, C. albicans, A. brasiliensis) E1 Inoculate each sample with a single microorganism (~10^5 - 10^6 CFU/mL) P1->E1 P2 Prepare 5 Product Samples (this compound Formulation) P2->E1 E2 Incubate at 22.5 ± 2.5°C for 28 days E1->E2 A1 Sample and perform plate counts at Day 0, 7, 14, 28 E2->A1 Sampling Intervals A2 Calculate Log Reduction from Day 0 count A1->A2 A3 Compare results to Acceptance Criteria (e.g., USP <51>) A2->A3 G cluster_factors Influencing Factors Formulation This compound Formulation F1 Formulation pH Formulation->F1 F2 Ingredient Compatibility (e.g., surfactants, pigments) Formulation->F2 F3 Solvent Interaction (this compound's effect) Formulation->F3 Preservative Selected Preservative System Efficacy Validated Preservative Efficacy Preservative->Efficacy Challenge Test F1->Preservative F2->Preservative F3->Preservative F4 Required Spectrum (Bacteria, Yeast, Mold) F4->Preservative F5 Regulatory & Safety Profile F5->Preservative

References

A Comparative Analysis of Clobetasol Propionate Permeation from Diethylene Glycol Monoethyl Ether and Propylene Glycol Vehicles

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro skin permeation data for two common topical formulation vehicles.

This guide provides a comparative analysis of the permeation of clobetasol propionate, a potent topical corticosteroid, from two different vehicle systems: diethylene glycol monoethyl ether (DEGEE) and propylene glycol (PG). Due to a lack of publicly available, direct comparative studies on clobetasol propionate permeation from a PPG-2 propyl ether vehicle, this guide will focus on the well-documented comparison between DEGEE and PG. The data presented is intended for researchers, scientists, and drug development professionals to inform formulation decisions and future research.

Clobetasol propionate is a high-potency corticosteroid used to treat various inflammatory skin conditions.[1][2] Its therapeutic efficacy is highly dependent on its ability to penetrate the stratum corneum and reach the target tissues in the epidermis and dermis. The vehicle in which the clobetasol propionate is formulated plays a critical role in its delivery and subsequent bioavailability.[3]

Quantitative Permeation Data

An in vitro human skin permeation study provides quantitative data on the delivery of clobetasol propionate from a cream containing diethylene glycol monoethyl ether (CPD) and a cream containing propylene glycol (CPPG). The following table summarizes the mean cumulative amount of clobetasol propionate that permeated the skin over a 24-hour period.

VehicleMean Cumulative Permeation (ng/cm²) at 24 hours
Diethylene Glycol Monoethyl Ether (DEGEE) Vehicle3.28
Propylene Glycol (PG) Vehicle56.39

Data sourced from a study comparing clobetasol propionate creams.

The results indicate that the formulation containing propylene glycol delivered approximately 17 times more clobetasol propionate through the skin over a 24-hour period compared to the formulation with diethylene glycol monoethyl ether.

Experimental Protocols

The following is a detailed methodology for a typical in vitro human skin permeation test (IVPT) used to assess the delivery of topical drugs like clobetasol propionate. This protocol is based on established methods in the field.[3][4]

1. Skin Preparation:

  • Excised human skin is used, typically from approved tissue banks.

  • The skin is dermatomed to a thickness of approximately 200-500 µm.

  • The integrity of the skin barrier is assessed, often by measuring transepidermal water loss (TEWL) or electrical resistance.

2. Diffusion Cell Setup:

  • Franz-type diffusion cells are commonly employed for these studies.

  • The prepared human skin is mounted on the diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

  • The receptor compartment is filled with a physiologically relevant fluid, such as phosphate-buffered saline (PBS) with a solubility enhancer for the drug if necessary, and is maintained at a constant temperature of 32°C to mimic skin surface temperature.

  • The receptor fluid is continuously stirred to ensure a uniform concentration.

3. Dosing and Sampling:

  • A finite dose of the clobetasol propionate formulation (e.g., 5-10 mg/cm²) is applied to the surface of the stratum corneum in the donor compartment.

  • Samples are collected from the receptor fluid at predetermined time intervals over the course of the experiment (e.g., 2, 4, 8, 12, 24 hours).

  • After each sampling, an equal volume of fresh receptor fluid is added to maintain a constant volume.

4. Quantification:

  • The concentration of clobetasol propionate in the collected samples is determined using a validated analytical method, typically high-performance liquid chromatography (HPLC) with UV detection.

5. Data Analysis:

  • The cumulative amount of drug permeated per unit area of skin is plotted against time.

  • The steady-state flux (Jss) is calculated from the linear portion of the cumulative permeation curve.

  • The lag time (t_lag) is determined by extrapolating the linear portion of the curve to the x-axis.

Mechanism of Action and Permeation Pathway

The therapeutic effect of clobetasol propionate is initiated by its binding to glucocorticoid receptors in the cytoplasm of skin cells. This complex then translocates to the nucleus, where it modulates gene expression, leading to anti-inflammatory, immunosuppressive, and anti-proliferative effects. The overall process of topical drug delivery and action can be visualized as a multi-step pathway.

G cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_cellular Cellular Action Formulation Clobetasol Propionate in Vehicle StratumCorneum Stratum Corneum Formulation->StratumCorneum Drug Release & Partitioning ViableEpidermis Viable Epidermis StratumCorneum->ViableEpidermis Diffusion Dermis Dermis ViableEpidermis->Dermis Partitioning ReceptorBinding Glucocorticoid Receptor Binding Dermis->ReceptorBinding NuclearTranslocation Nuclear Translocation ReceptorBinding->NuclearTranslocation GeneModulation Modulation of Gene Expression NuclearTranslocation->GeneModulation Response Anti-inflammatory Response GeneModulation->Response

Caption: General workflow of topical clobetasol propionate delivery and action.

The experimental workflow for a typical in vitro permeation study can also be represented diagrammatically to illustrate the key steps involved in generating the comparative data.

G cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis SkinPrep Excised Human Skin Preparation FranzCell Franz Diffusion Cell Assembly SkinPrep->FranzCell Dosing Topical Application of Formulation FranzCell->Dosing Sampling Receptor Fluid Sampling Dosing->Sampling Quantification HPLC Analysis Sampling->Quantification PermeationProfile Permeation Profile Generation Quantification->PermeationProfile Comparison Comparative Data Analysis PermeationProfile->Comparison

Caption: Workflow for an in vitro skin permeation study.

References

Confirming the Isomeric Purity of Synthesized PPG-2 Propyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the isomeric purity of synthesized compounds is a critical step in quality control and downstream applications. This guide provides a comparative overview of analytical techniques for confirming the isomeric purity of PPG-2 Propyl Ether, also known as Dipropylene Glycol Monopropyl Ether (DPGPE).

The synthesis of this compound, typically through the reaction of propanol with propylene oxide, can result in a mixture of structural isomers. The primary isomers arise from the ether linkage occurring at the primary or secondary carbon of the propylene glycol units. The predominant isomers are 1-(2-propoxy-1-methylethoxy)-2-propanol and 2-(2-propoxy-1-methylethoxy)-1-propanol, along with other potential variations. This guide outlines the application of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the effective separation and identification of these isomers.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is paramount for the accurate determination of isomeric purity. Below is a comparative summary of the most effective techniques.

Analytical Technique Principle Advantages Limitations Typical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.High resolution for separating isomers, provides structural information through fragmentation patterns, high sensitivity.[1]Requires derivatization for non-volatile compounds, potential for thermal degradation of some analytes.Quantitative analysis of isomeric ratios, identification of trace impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their partitioning between a mobile phase and a stationary phase.Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Various detection methods available.[2][3]Resolution of isomers can be challenging and may require specialized columns and method development.[2] Lower resolution compared to capillary GC for volatile compounds.Purity assessment, preparative separation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and environment of atomic nuclei.Unambiguous structure elucidation, non-destructive, can provide quantitative information about isomeric ratios.[4]Lower sensitivity compared to MS, complex spectra for mixtures, higher instrumentation cost.Definitive structural confirmation of isolated isomers.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following sections provide standardized protocols for each analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and quantification of this compound isomers.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).

  • Column: Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 μm film thickness (or equivalent cyanopropylphenyl phase column).[5]

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 35-450

Sample Preparation:

  • Dilute the synthesized this compound sample in dichloromethane to a final concentration of 100 µg/mL.

Expected Results:

  • The chromatogram should display distinct peaks for the different isomers of this compound. The relative peak areas can be used to determine the isomeric purity. Mass spectra of each peak will show characteristic fragmentation patterns aiding in isomer identification. The fragmentation of polypropylene glycols often involves cleavage of the ether bonds.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC method for the analysis of this compound isomers.

Instrumentation:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization for best separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection:

    • UV at 210 nm (if isomers have sufficient chromophores).

    • RI detector for universal detection.

  • Injection Volume: 20 µL

Sample Preparation:

  • Dissolve the synthesized this compound sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

  • A chromatogram showing separated peaks for the this compound isomers. The resolution may be lower than GC-MS. Method development, including trying different solvent compositions or gradients, may be necessary to achieve baseline separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the definitive method for structural elucidation of the isolated isomers.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 10 mg of the purified isomer in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Experiments:

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule and confirming the ether linkages.

Expected Results:

  • Distinct ¹H and ¹³C NMR spectra for each isomer. The chemical shifts and coupling constants of the protons and carbons adjacent to the ether linkages and hydroxyl groups will be different for each isomer, allowing for unambiguous structural assignment.[4]

Data Presentation

The following tables summarize hypothetical, yet representative, data expected from the analysis of a synthesized this compound sample containing two primary isomers (Isomer A and Isomer B).

Table 1: GC-MS Data for this compound Isomers

Parameter Isomer A Isomer B
Retention Time (min) 12.512.8
Key Mass Fragments (m/z) 45, 59, 75, 103, 11745, 59, 89, 103, 133
Relative Abundance (%) 95.24.8

Table 2: HPLC Data for this compound Isomers

Parameter Isomer A Isomer B
Retention Time (min) 8.29.1
Relative Peak Area (%) 95.54.5

Table 3: ¹H NMR Chemical Shift Data (δ, ppm) for this compound Isomers in CDCl₃

Proton Assignment Isomer A (Hypothetical) Isomer B (Hypothetical)
-CH(OH)- 3.95 (m)4.10 (m)
-CH₂-O- (propyl) 3.40 (t)3.42 (t)
-CH₂-O- (propylene) 3.50-3.65 (m)3.55-3.70 (m)
-CH-O- (propylene) 3.75 (m)3.85 (m)
-CH₃ (propylene) 1.15 (d)1.20 (d)
-CH₂- (propyl) 1.58 (sextet)1.60 (sextet)
-CH₃ (propyl) 0.92 (t)0.93 (t)

Visualizing the Workflow and Isomeric Relationship

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the structural relationship between the potential isomers.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_results Results Propanol Propanol Synthesis Synthesis Propanol->Synthesis PropyleneOxide PropyleneOxide PropyleneOxide->Synthesis GCMS GC-MS Analysis Synthesis->GCMS Sample HPLC HPLC Analysis Synthesis->HPLC Sample NMR NMR Analysis Synthesis->NMR Sample Purity Isomeric Purity Confirmed GCMS->Purity HPLC->Purity NMR->Purity

Caption: Experimental workflow for confirming the isomeric purity of synthesized this compound.

isomer_structures cluster_isomers Potential Isomers of this compound IsomerA 1-(2-propoxy-1-methylethoxy)-2-propanol IsomerB 2-(2-propoxy-1-methylethoxy)-1-propanol IsomerA->IsomerB Structural Isomers

Caption: Structural relationship between the primary isomers of this compound.

References

A Comparative Guide to the Inter-Laboratory Validation of a Quantitative Method for PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a standardized, publicly available inter-laboratory validation study for the quantitative analysis of PPG-2 Propyl Ether has not been identified. The following guide is a representative model constructed for researchers and drug development professionals. It is based on established analytical techniques for similar polypropylene glycol (PPG) ethers and common validation protocols, such as those outlined in ISO 22176 for cosmetic ingredients.[1][2][3] The experimental data presented herein is hypothetical but reflects realistic performance expectations for the described methods.

Introduction

This compound is a polypropylene glycol derivative used as a solvent and fragrance agent in various cosmetic and personal care products.[4][5] Ensuring the precise quantification of this ingredient is critical for quality control, formulation consistency, and regulatory compliance. This guide provides a comparative overview of a proposed primary analytical method (Gas Chromatography-Mass Spectrometry) and a viable alternative (Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry), supported by representative validation data from a hypothetical inter-laboratory study.

Analytical methods for quantifying glycol ethers in consumer products and other matrices are well-established, with both gas and liquid chromatography being common approaches.[6][7][8][9][10] Validation of these methods typically assesses specificity, precision, accuracy, linearity, and robustness to ensure reliable and reproducible results.[1][11]

Proposed Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like glycol ethers.[6][12] Coupling GC with a mass spectrometer allows for highly selective and sensitive detection, making it an ideal primary method for quantitative analysis in complex matrices.

Hypothetical Inter-Laboratory Study Data

The following tables summarize the expected performance characteristics of the GC-MS method based on a simulated inter-laboratory study involving three independent laboratories.

Table 1: Method Precision and Accuracy

Laboratory Recovery (%) (n=6) Repeatability (RSDr %) Reproducibility (RSDR %)
Lab A 99.2 1.8 \multirow{3}{*}{3.5}
Lab B 101.5 2.1
Lab C 98.7 1.9

| Average | 99.8 | 1.9 | |

RSDr: Relative Standard Deviation for repeatability; RSDR: Relative Standard Deviation for reproducibility.

Table 2: Linearity and Detection Limits

Parameter Result
Linear Range 0.5 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.15 µg/mL

| Limit of Quantification (LOQ) | 0.5 µg/mL |

Alternative Method: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher throughput or for analyzing less volatile PPG polymers, Ultra-High-Pressure Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) presents a powerful alternative.[8][9][13] This technique offers excellent sensitivity and specificity by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.[8]

Comparative Performance Characteristics

The following table compares the key performance attributes of the proposed GC-MS method with the UPLC-MS/MS alternative.

Table 3: Comparison of Analytical Methods

Performance Metric GC-MS Method UPLC-MS/MS Method Rationale / Advantage
Selectivity High Very High UPLC-MS/MS in MRM mode offers superior selectivity by monitoring specific fragment transitions, reducing matrix interference.[8]
Sensitivity (LOQ) 0.5 µg/mL Potentially < 0.1 µg/mL UPLC-MS/MS often provides lower detection limits for targeted analytes.
Analysis Time ~15-20 min/sample ~5-10 min/sample UPLC systems typically allow for significantly faster run times.[10]
Sample Volatility Required Not Required GC-MS is limited to thermally stable and volatile compounds; LC-MS is more versatile for a wider range of PPG polymers.[9]
Initial Cost Moderate High UPLC-MS/MS instrumentation generally represents a higher capital investment.

| Robustness | High | Moderate-High | GC-MS methods are often considered highly robust and routine in many quality control labs. |

Experimental Protocols

Protocol 1: GC-MS Quantitative Method
  • Sample Preparation: Accurately weigh 1 g of the sample matrix into a 20 mL vial. Add 10 mL of a suitable organic solvent (e.g., methanol or methylene chloride) containing an appropriate internal standard (e.g., Deuterated this compound). Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.

  • Instrumental Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Column: SPB®-624 Capillary GC Column (60 m × 0.32 mm, 1.80 μm film thickness) or similar mid-polarity column.[14]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition: Scan mode for identification, Selected Ion Monitoring (SIM) for quantification using characteristic m/z fragments of this compound.

Protocol 2: UPLC-MS/MS Quantitative Method
  • Sample Preparation: Prepare the sample as described in Protocol 1. Take a 1 mL aliquot of the supernatant and dilute 1:10 with the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Instrumental Analysis:

    • UPLC System: Waters Acquity UPLC H-Class or equivalent.

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[13]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS/MS System: Sciex 6500 QTRAP or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Acquisition: Multiple Reaction Monitoring (MRM) of a specific precursor ion to product ion transition for this compound and its internal standard.

Visualized Workflows and Relationships

Inter-Laboratory Validation Workflow

The following diagram illustrates the typical workflow for an inter-laboratory method validation study.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Data Analysis cluster_report Phase 4: Reporting P1 Develop & Optimize Single-Lab Method P2 Write Standard Operating Procedure (SOP) P1->P2 P3 Prepare & Distribute Homogeneous Samples P2->P3 L1 Lab A Analyzes Samples P3->L1 L2 Lab B Analyzes Samples P3->L2 L3 Lab C Analyzes Samples P3->L3 D1 Collect Results from All Labs L1->D1 L2->D1 L3->D1 D2 Statistical Analysis (e.g., Cochran's, Grubbs' tests) D1->D2 D3 Calculate Precision (RSDr) & Reproducibility (RSDR) D2->D3 D4 Assess Accuracy, Linearity & LOQ D3->D4 R1 Final Validation Report D4->R1

Caption: Workflow for a typical inter-laboratory method validation study.

Method Comparison Logic

This diagram outlines the decision logic for selecting an analytical method based on key project requirements.

G Start Select Method for This compound Req1 High Throughput Needed? Start->Req1 Req2 Highest Sensitivity Required? Req1->Req2 No Method_LC UPLC-MS/MS Req1->Method_LC Yes Req3 Analyze Other Non-Volatile PPGs Simultaneously? Req2->Req3 No Req2->Method_LC Yes Req3->Method_LC Yes Method_GC GC-MS Req3->Method_GC No

Caption: Decision tree for selecting between GC-MS and UPLC-MS/MS methods.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of PPG-2 Propyl Ether

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical waste, such as PPG-2 Propyl Ether, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this substance.

This compound, also known as dipropylene glycol n-propyl ether, is a solvent used in various industrial applications. Due to its chemical properties, specific procedures must be followed for its disposal to prevent harm to personnel and the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.

Protective EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Wear suitable protective gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long-sleeved shirt, and pants to prevent skin contact.
Respiratory Protection In case of inadequate ventilation, use a NIOSH-approved respirator.

Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.

Disposal Procedures

The primary principle for the disposal of this compound is to adhere strictly to local, regional, and national regulations. Waste material must be disposed of as hazardous waste and should not be mixed with other waste.

Step 1: Containment

  • Ensure the waste this compound is stored in a clearly labeled, sealed, and compatible container.

  • Do not mix with other chemical waste unless explicitly permitted by your institution's safety protocols.

Step 2: Engage a Licensed Waste Disposal Service

  • The disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.

  • Provide the waste disposal service with a comprehensive Safety Data Sheet (SDS) for the chemical.

Step 3: Transportation

  • The transportation of the hazardous waste must comply with all applicable transportation regulations.

Step 4: Documentation

  • Maintain detailed records of the disposal process, including the quantity of waste, the date of disposal, and the contact information of the waste disposal company.

Accidental Spill Clean-up

In the event of a spill, immediate action is necessary to contain and clean the area safely.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material, such as sand or earth, to contain the spill. Do not use combustible materials like sawdust.

  • Collect Absorbent Material : Carefully collect the absorbent material containing the spilled chemical into a suitable, labeled container for disposal.

  • Decontaminate the Area : Clean the spill area thoroughly with a suitable decontamination solution.

  • Dispose of Contaminated Materials : All materials used for clean-up, including gloves and absorbent pads, should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_containment Containment cluster_disposal_process Disposal Process cluster_finalization Finalization A Identify Waste this compound B Wear Appropriate PPE A->B C Transfer to Labeled, Sealed Container B->C D Contact Licensed Waste Disposal Service C->D E Provide Safety Data Sheet (SDS) D->E F Arrange for Waste Pick-up E->F G Document Disposal Details F->G

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure and compliant research environment. Always consult your institution's specific safety guidelines and the chemical's Safety Data Sheet for the most accurate and detailed information.

Personal protective equipment for handling PPG-2 PROPYL ETHER

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling PPG-2 Propyl Ether (also known as Dipropylene Glycol Propyl Ether or DPnP), ensuring operational safety and proper disposal. Following these procedural steps is critical for laboratory safety and chemical handling.

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety GogglesChemical splash goggles are required. A face shield should be worn in conjunction with goggles when there is a risk of splashing.[1]
Hand Protection GlovesChemically resistant gloves are mandatory. Suitable materials include butyl rubber or ethyl vinyl alcohol laminate (EVAL).[2] Always inspect gloves for degradation or chemical breakthrough before use.
Body Protection Protective ClothingWear a lab coat, long-sleeved clothing, and closed-toe shoes. For tasks with a higher risk of splashes, chemically resistant aprons or full-body suits may be necessary.[2][3]
Respiratory Protection RespiratorUse in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate vapor cartridge is required.[3]

First Aid Measures

Immediate response is crucial in the event of accidental exposure.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[1][2]
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[4]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4][5]

Spill and Disposal Plan

Proper containment and disposal are critical to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response:

  • Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[4][6]

  • Contain Spill: Use inert absorbent materials such as sand, earth, or vermiculite to contain the spill.[4] Prevent the spill from entering drains or waterways.[4]

  • Clean Up: Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for chemical waste.[3][5]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan:

  • Waste Collection: All materials contaminated with this compound, including absorbent materials and used PPE, must be collected in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Dispose of the chemical waste through a licensed waste disposal contractor.[2] Do not dispose of it down the drain or in the regular trash. All disposal must be in accordance with local, regional, and national regulations.[2][4]

Handling and Storage

Handling:

  • Work in a well-ventilated area.[2]

  • Avoid contact with eyes, skin, and clothing.[2][3]

  • Do not breathe vapors or mist.[3]

  • Wash hands thoroughly after handling.[4]

  • Keep away from heat, sparks, and open flames.[2][3]

  • Use non-sparking tools.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[2][4]

  • Keep containers tightly closed when not in use.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][6]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

SafeHandlingWorkflow start Start: Prepare for Handling This compound assess_risks Assess Risks and Review SDS start->assess_risks don_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess_risks->don_ppe prepare_work_area Ensure Proper Ventilation and Prepare Spill Kit don_ppe->prepare_work_area handling Handle this compound prepare_work_area->handling spill Spill Occurs handling->spill no_spill No Spill spill->no_spill No spill_response Follow Spill Response Protocol: Evacuate, Contain, Clean Up spill->spill_response Yes complete_task Complete Task no_spill->complete_task decontaminate_area Decontaminate Spill Area spill_response->decontaminate_area decontaminate_area->complete_task dispose_waste Dispose of Waste and Contaminated Materials complete_task->dispose_waste remove_ppe Remove and Dispose of Contaminated PPE Properly dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.